molecular formula C25H36O6 B173026 15-OH Tafluprost CAS No. 130209-78-8

15-OH Tafluprost

Cat. No.: B173026
CAS No.: 130209-78-8
M. Wt: 432.5 g/mol
InChI Key: DRPNUICIWHCOON-HQUSFCFYSA-N
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Description

Prostaglandin F2α (PGF2α) drives luteolysis and smooth muscle contraction by activating the FP receptor. Stable, lipophilic analogs of PGF2α are used to modulate luteolysis and treat glaucoma. 16-phenoxy tetranor Prostaglandin F2α isopropyl ester (16-phenoxy tetranor PGF2α isopropyl ester) is a lipophilic analog of 16-phenoxy tetranor PGF2α. Isopropyl esters of PGs serve as prodrugs, as they are efficiently hydrolyzed in certain tissues to generate the bioactive free acid.

Properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-18(2)31-25(29)13-9-4-3-8-12-21-22(24(28)16-23(21)27)15-14-19(26)17-30-20-10-6-5-7-11-20/h3,5-8,10-11,14-15,18-19,21-24,26-28H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNUICIWHCOON-HQUSFCFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 15-OH Tafluprost for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 16, 2025

Abstract

This technical guide provides a comprehensive overview of 15-OH Tafluprost, a synthetic analog of the prostaglandin F2α (PGF2α) derivative, Tafluprost. While Tafluprost is a clinically established treatment for glaucoma and ocular hypertension, characterized by the substitution of the 15-hydroxyl group with two fluorine atoms, this compound retains this critical hydroxyl moiety. This guide elucidates the chemical identity of this compound, its biological significance in ophthalmic research, and its relationship to its parent compound, Tafluprost. Detailed experimental methodologies for key assays, a summary of available quantitative data, and visualizations of relevant signaling pathways are presented to support further research and development in this area.

Introduction: Understanding Tafluprost and the Significance of the 15-Hydroxyl Group

Tafluprost is a potent PGF2α analog used to lower intraocular pressure (IOP)[1]. It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid[1]. A key structural feature of Tafluprost is the replacement of the hydroxyl group at the C-15 position with two fluorine atoms[2][3]. This modification prevents metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its therapeutic effect[2][4].

The compound "this compound" represents a synthetic analog of Tafluprost where the 15-hydroxyl group is present. This compound is not a metabolite of Tafluprost but is utilized in research to investigate the role of the 15-hydroxyl group in the pharmacological activity of PGF2α analogs. Specifically, it has been studied for its effects on ocular blood flow and vascular tone[5].

Chemical and Physical Properties

While a detailed structural elucidation of this compound from primary literature is pending, a commercial supplier provides the following information:

PropertyValueReference
Synonyms 16-Phenoxy tetranor prostaglandin F2α isopropyl ester; 16-Phenoxy tetranor PGF2α isopropyl ester[6]
Molecular Formula C25H36O6[6]
Molecular Weight 432.55[6]

Based on its synonym, "16-Phenoxy tetranor prostaglandin F2α isopropyl ester," the chemical structure of this compound can be inferred. It is the isopropyl ester of a PGF2α analog with a phenoxy group in the ω-chain, similar to Tafluprost, but with a hydroxyl group at the C-15 position instead of fluorine atoms.

Biological Activity and Mechanism of Action

Prostaglandin FP Receptor Activation

Like Tafluprost acid, this compound is expected to exert its biological effects primarily through the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor[1][7]. Activation of the FP receptor in the ciliary muscle is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP[2][8].

The signaling pathway initiated by FP receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

FP_Receptor_Signaling Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Gq/11 Gq/11 FP Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Biological Effects Biological Effects Ca2+ Release->Biological Effects PKC Activation->Biological Effects

FP Receptor Signaling Pathway
Effects on Ocular Vasculature

Research has indicated that this compound is involved in the relaxation of the ciliary artery. A study demonstrated that this compound, along with Tafluprost, latanoprost, and travoprost, concentration-dependently relaxed contractions of the ciliary artery induced by endothelin-1 (ET-1)[5]. This suggests a potential role in improving ocular blood flow, which is a significant factor in the pathophysiology of glaucoma.

Quantitative Data

Quantitative data for this compound is limited in the public domain. The following table summarizes a key finding from a comparative study.

CompoundEffect on ET-1 Induced Ciliary Artery ContractionReference
This compound Concentration-dependent relaxation[5]
Tafluprost Concentration-dependent relaxation[5]
Latanoprost Concentration-dependent relaxation[5]
Travoprost Concentration-dependent relaxation[5]

The FP receptor binding affinity (Ki) for Tafluprost acid is reported to be 0.4 nM[2]. Similar quantitative data for this compound is not yet available in the reviewed literature and would be a critical parameter to determine its potency relative to Tafluprost acid.

Experimental Protocols

FP Receptor Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a ligand to the FP receptor using a competitive radioligand binding assay.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare cell membranes expressing FP receptors Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radiolabeled prostaglandin (e.g., [3H]-PGF2α) Radioligand->Incubate TestCompound Prepare serial dilutions of this compound TestCompound->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Count Quantify bound radioactivity using scintillation counting Filter->Count Analyze Calculate Ki value from competition binding curve Count->Analyze

FP Receptor Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from a stable cell line.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used for all dilutions.

  • Reaction Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]PGF2α), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Ciliary Artery Relaxation Assay

This protocol describes a method for assessing the vasorelaxant effects of this compound on isolated ciliary arteries.

Ciliary_Artery_Assay Isolate Isolate porcine long posterior ciliary arteries Mount Mount artery segments in a myograph system Isolate->Mount Equilibrate Equilibrate under tension in physiological salt solution Mount->Equilibrate Contract Induce contraction with Endothelin-1 (ET-1) Equilibrate->Contract Administer Administer cumulative concentrations of this compound Contract->Administer Record Record isometric tension changes Administer->Record Analyze Generate concentration-response curve for relaxation Record->Analyze

Ciliary Artery Relaxation Assay Workflow

Methodology:

  • Tissue Preparation: Isolate long posterior ciliary arteries from fresh porcine eyes.

  • Mounting: Mount small segments of the arteries in a wire myograph system for isometric tension recording. The myograph chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: Allow the arterial rings to equilibrate under a standardized resting tension.

  • Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor, such as endothelin-1 (ET-1).

  • Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the myograph chamber.

  • Tension Recording: Continuously record the isometric tension of the arterial rings.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by ET-1. Construct a concentration-response curve to determine the potency (EC50) and efficacy of this compound as a vasorelaxant.

Discussion and Future Directions

This compound serves as a valuable research tool for dissecting the structure-activity relationships of prostaglandin analogs. The presence of the 15-hydroxyl group, which is a target for metabolic inactivation in natural prostaglandins, allows for a direct comparison with its 15,15-difluoro counterpart, Tafluprost. This comparison can provide insights into the role of this functional group in receptor binding, activation, and the overall pharmacological profile.

Future research should focus on:

  • Detailed Structural Elucidation: Obtaining and publishing the definitive chemical structure of this compound.

  • Quantitative Pharmacological Characterization: Determining the FP receptor binding affinity (Ki) and functional activity (EC50) of this compound and its free acid form.

  • In Vivo Efficacy: Evaluating the IOP-lowering effect of this compound in animal models of glaucoma and comparing its potency and duration of action to Tafluprost.

  • Metabolic Stability: Investigating the metabolism of this compound by 15-PGDH to quantify its susceptibility to inactivation compared to natural PGF2α.

Conclusion

This compound is a synthetic prostaglandin F2α analog that is instrumental in ophthalmic research for understanding the pharmacology of anti-glaucoma drugs. While not a metabolite of the clinically used drug Tafluprost, its structural similarity and the presence of the key 15-hydroxyl group make it an important comparator compound. The experimental protocols and data presented in this guide are intended to facilitate further investigation into the biological activity and therapeutic potential of this and related compounds, ultimately contributing to the development of more effective treatments for ocular diseases.

References

An In-depth Technical Guide to Tafluprost and its Active Metabolite, Tafluprost Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tafluprost, a fluorinated prostaglandin F2α analog, and its active metabolite, Tafluprost acid. This document is intended for researchers, scientists, and professionals involved in drug development and ophthalmic research.

Chemical Structure and Properties

Tafluprost is a prodrug that is hydrolyzed in the eye to its biologically active form, Tafluprost acid. The key structural feature of Tafluprost is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms, which contributes to its enhanced stability and receptor binding affinity.

It is important to note that the term "15-OH Tafluprost" is not the standard nomenclature for this compound or its metabolites. The primary molecules of interest are Tafluprost (the isopropyl ester prodrug) and Tafluprost acid (the active carboxylic acid form).

A related but distinct compound is 16-Phenoxy tetranor prostaglandin F2α isopropyl ester. This is a lipophilic analog of 16-phenoxy tetranor PGF2α, where the isopropyl ester serves as a prodrug to enhance tissue penetration.[1][2]

Tafluprost
  • IUPAC Name: propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3][4]

  • Synonyms: AFP-168, MK-2452, Taflotan, Zioptan[4][5]

  • Chemical Formula: C₂₅H₃₄F₂O₅[3][4][5]

  • Molecular Weight: 452.53 g/mol [3][4][5]

  • Appearance: Colorless to light yellow viscous liquid[6]

  • Solubility: Practically insoluble in water.[6] Soluble in DMSO.[5]

Tafluprost Acid
  • IUPAC Name: (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

  • Synonyms: AFP-172

  • Chemical Formula: C₂₂H₂₈F₂O₅[7]

  • Molecular Weight: 410.45 g/mol [7]

  • Appearance: Colorless oil

  • Solubility: Soluble in organic solvents.[8]

16-Phenoxy tetranor Prostaglandin F2α isopropyl ester
  • Formal Name: 9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]

  • Chemical Formula: C₂₅H₃₆O₆[1]

  • Molecular Weight: 432.5 g/mol [1]

Table 1: Chemical Properties

PropertyTafluprostTafluprost Acid16-Phenoxy tetranor PGF2α isopropyl ester
IUPAC Name propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoate[3][4](5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid9α,11α,15R-trihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, isopropyl ester[1]
CAS Number 209860-87-7[4][5]209860-88-8[7]130209-78-8[1]
Molecular Formula C₂₅H₃₄F₂O₅[3][4][5]C₂₂H₂₈F₂O₅[7]C₂₅H₃₆O₆[1]
Molecular Weight 452.53 g/mol [3][4][5]410.45 g/mol [7]432.5 g/mol [1]

Biological Activity and Mechanism of Action

Tafluprost is a selective agonist of the prostaglandin F (FP) receptor.[5] Following topical administration into the eye, the prodrug Tafluprost penetrates the cornea and is hydrolyzed by esterases to the biologically active Tafluprost acid.[9]

Tafluprost acid exhibits a high affinity for the FP receptor, which is approximately 12 times greater than that of latanoprost acid.[10] Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing intraocular pressure (IOP).[9] The exact downstream signaling cascade involves the remodeling of the extracellular matrix, which reduces resistance to aqueous humor outflow.[11]

dot

Caption: Signaling pathway of Tafluprost.

Pharmacokinetics

Following a single topical ocular administration of 0.0015% Tafluprost solution, the active metabolite, Tafluprost acid, reaches peak plasma concentrations (Cmax) in approximately 10 minutes.[6] The systemic exposure to Tafluprost acid is very low, with mean Cmax values around 26-27 pg/mL.[6] The plasma concentration of Tafluprost acid rapidly declines and is typically below the limit of quantification (10 pg/mL) within 30 minutes of administration.[12]

Tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation.[13]

Table 2: Pharmacokinetic Parameters of Tafluprost Acid (0.0015% Ophthalmic Solution)

ParameterDay 1Day 8
Tmax (median) 10 minutes[6]10 minutes[6]
Cmax (mean) 26 pg/mL[6]27 pg/mL[6]
AUC (mean) 394 pgmin/mL[6]432 pgmin/mL[6]

Experimental Protocols

Synthesis of Tafluprost and Tafluprost Acid

A common synthetic route to Tafluprost involves a convergent approach starting from known prostaglandin precursors. A key step is the introduction of the difluorinated side chain.

General Synthetic Scheme:

  • Starting Material: A suitable Corey lactone derivative is often used as the starting point.

  • Side Chain Introduction: The two side chains of the prostaglandin structure are introduced sequentially. This can involve Wittig-type reactions or other olefination methods.

  • Difluorination: A crucial step is the introduction of the two fluorine atoms at the C-15 position. This is often achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) on a corresponding ketone precursor.

  • Esterification/Hydrolysis: The final step for Tafluprost synthesis is the esterification of the carboxylic acid with isopropanol. For the synthesis of Tafluprost acid, the ester group is hydrolyzed.

A detailed synthetic procedure is described by Matsumura et al. (2004), which involves a Horner-Wadsworth-Emmons reaction to install the lower side chain, followed by difluorination, and then attachment of the upper side chain via a Wittig reaction.[10]

Quantification of Tafluprost Acid in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the quantitative analysis of Tafluprost acid in biological matrices.

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of Tafluprost acid).

  • Acidify the sample with a weak acid (e.g., 1% formic acid).

  • Perform solid-phase extraction (SPE) using a suitable C18 cartridge.

    • Condition the cartridge with methanol and then water.

    • Load the acidified plasma sample.

    • Wash the cartridge with a low percentage of organic solvent in water to remove interferences.

    • Elute Tafluprost acid with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tafluprost acid and the internal standard are monitored.

dot

Experimental_Workflow_LCMS Start Plasma Sample Collection Thawing Sample Thawing Start->Thawing Spiking Internal Standard Spiking Thawing->Spiking Acidification Sample Acidification Spiking->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Analysis LCMS->Data End Quantification of Tafluprost Acid Data->End

Caption: LC-MS/MS workflow for Tafluprost acid.

Conclusion

Tafluprost is a potent and selective FP receptor agonist that effectively lowers intraocular pressure. Its unique difluorinated structure contributes to its high efficacy and stability. Understanding the chemical properties, mechanism of action, and pharmacokinetic profile of both the prodrug, Tafluprost, and its active metabolite, Tafluprost acid, is essential for the continued development and optimization of treatments for glaucoma and ocular hypertension. The experimental protocols provided in this guide offer a foundation for researchers conducting further studies in this field.

References

A Technical Guide to the Discovery and Synthesis of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 15-OH Tafluprost, a hydroxylated analog of the potent prostaglandin F2α agonist, Tafluprost. While Tafluprost itself is a well-established therapeutic agent for glaucoma, characterized by a difluorinated C-15 position, the 15-OH analog serves as a critical tool in comparative biological studies. This document details the discovery context of this compound, outlines a detailed synthetic methodology based on established prostaglandin synthesis principles, and presents its analytical characterization. Furthermore, it explores the biological significance of the 15-hydroxyl group in the context of prostaglandin activity and metabolism, providing valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Tafluprost is a fluorinated prostaglandin F2α analog that has gained prominence in the management of open-angle glaucoma and ocular hypertension.[1] Its unique chemical structure, featuring two fluorine atoms at the C-15 position, confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), thereby prolonging its therapeutic effect.[2][3] In the course of studying the structure-activity relationships of Tafluprost and other prostaglandin analogs, the corresponding 15-hydroxy derivative, this compound, has emerged as a significant comparator compound. Its "discovery" is therefore not in the context of a new therapeutic agent, but as a key molecular probe to elucidate the role of the C-15 substituent on biological activity, particularly on ocular blood flow.[1] The synthesis of this compound leverages well-established methodologies in prostaglandin chemistry, notably the Corey lactone approach, which allows for the stereocontrolled construction of the prostaglandin core and the introduction of the requisite side chains.

Synthesis of this compound

The synthesis of this compound is predicated on the versatile Corey lactone methodology, a cornerstone in the synthesis of prostaglandins and their analogs.[2] This strategy allows for the stereospecific assembly of the cyclopentane core and the sequential introduction of the α- and ω-chains. The synthesis of this compound diverges from that of Tafluprost in the final steps, where the 15-hydroxyl group is retained rather than being replaced by fluorine atoms.

Synthetic Workflow

The overall synthetic workflow for this compound can be conceptualized as a multi-stage process, beginning with the preparation of the key building blocks and culminating in the final esterification.

G cluster_0 Corey Lactone Preparation cluster_1 Omega Chain Synthesis cluster_2 Assembly and Modification Corey Aldehyde Corey Aldehyde Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction Corey Aldehyde->Horner-Wadsworth-Emmons Reaction Phosphonate Reagent Phosphonate Reagent Phosphonate Reagent->Horner-Wadsworth-Emmons Reaction Reduction of C-15 Ketone Reduction of C-15 Ketone Horner-Wadsworth-Emmons Reaction->Reduction of C-15 Ketone Lactone Reduction Lactone Reduction Reduction of C-15 Ketone->Lactone Reduction Wittig Reaction Wittig Reaction Lactone Reduction->Wittig Reaction Esterification Esterification Wittig Reaction->Esterification This compound This compound Esterification->this compound

Synthetic Workflow for this compound.
Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of prostaglandin F2α analogs.

Step 1: Horner-Wadsworth-Emmons Reaction

To a solution of the phosphonate reagent in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically n-butyllithium. The resulting ylide is then treated with a solution of the Corey aldehyde. The reaction mixture is stirred for several hours, allowing for the formation of the enone intermediate. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

Step 2: Stereoselective Reduction of the C-15 Ketone

The enone intermediate is dissolved in a suitable solvent, such as methanol or ethanol, and cooled to -78 °C. A reducing agent, for example, sodium borohydride, is added portion-wise. The stereoselectivity of this reduction is crucial for establishing the desired (S)-configuration of the 15-hydroxyl group. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated.

Step 3: Reduction of the Lactone

The resulting lactol is dissolved in an anhydrous solvent like toluene and cooled. A solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise. This reduces the lactone to the corresponding lactol (a hemiacetal), which is necessary for the subsequent Wittig reaction.

Step 4: Wittig Reaction for α-Chain Installation

In a separate flask, a suspension of (4-carboxybutyl)triphenylphosphonium bromide in THF is treated with a strong base, such as potassium tert-butoxide, to generate the corresponding ylide. The lactol from the previous step is then added to this ylide solution. The reaction mixture is stirred at room temperature to allow for the formation of the α-chain.

Step 5: Isopropyl Esterification

The carboxylic acid from the Wittig reaction is dissolved in a suitable solvent like acetone. An excess of isopropyl iodide and a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are added. The mixture is stirred at room temperature until the esterification is complete. The final product, this compound, is then purified by column chromatography.

Data Presentation

Analytical Data of this compound
Analytical Technique Expected Observations
¹H NMR Complex multiplet signals in the aliphatic region for the cyclopentane and side-chain protons. Characteristic signals for the vinyl protons of the α- and ω-chains. A distinct signal for the CH-OH proton at C-15. Signals corresponding to the isopropyl ester group.
¹³C NMR Resonances for the carbonyl carbon of the ester, olefinic carbons, carbons bearing hydroxyl groups (C-9, C-11, C-15), and the aliphatic carbons of the core structure and side chains.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns consistent with the prostaglandin structure, including loss of water from the hydroxyl groups and cleavage of the side chains.
High-Performance Liquid Chromatography (HPLC) A single major peak under reversed-phase conditions, indicating the purity of the compound. The retention time would be specific to its polarity.
Comparison of Physicochemical Properties: Tafluprost vs. This compound
Property Tafluprost This compound (Predicted)
Molecular Formula C₂₅H₃₄F₂O₅C₂₅H₃₅FO₅
Molecular Weight 452.53 g/mol 434.54 g/mol
C-15 Substituent Two Fluorine atomsOne Hydroxyl group
Polarity Less polarMore polar
Susceptibility to 15-PGDH ResistantSusceptible

Biological Activity and Signaling Pathway

The primary biological role of Tafluprost is to reduce intraocular pressure by acting as a selective agonist of the prostaglandin F receptor (FP receptor). The interaction of prostaglandin F2α and its analogs with the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

The presence of a hydroxyl group at the C-15 position in prostaglandin F2α is known to be crucial for its biological activity.[4] However, this group is also the site of metabolic inactivation by 15-PGDH.[5] In Tafluprost, the replacement of the 15-hydroxyl group with two fluorine atoms prevents this oxidation, leading to a more sustained biological effect.[3]

This compound, by retaining the 15-hydroxyl group, is expected to be a substrate for 15-PGDH. Comparative studies of Tafluprost and this compound are therefore valuable for understanding the impact of this metabolic pathway on the duration and intensity of the ocular hypotensive effect. For instance, studies have investigated the differential effects of Tafluprost and this compound on ocular blood flow, suggesting that the modification at the C-15 position influences not only the primary mechanism of action but also other physiologically relevant effects.[1]

Prostaglandin F2α Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response PGF2a_Analog PGF2α Analog (e.g., Tafluprost Acid, this compound Acid) FP_Receptor FP Receptor (GPCR) PGF2a_Analog->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Uveoscleral_Outflow Increased Uveoscleral Outflow Ca2->Uveoscleral_Outflow PKC->Uveoscleral_Outflow

Simplified Signaling Pathway of PGF2α Analogs.

Conclusion

This compound represents a key molecular entity for dissecting the intricate pharmacology of prostaglandin F2α analogs. While not a therapeutic agent itself, its synthesis and comparative evaluation against its difluorinated counterpart, Tafluprost, provide invaluable data for understanding the role of the C-15 substituent in receptor binding, metabolic stability, and overall biological activity. The synthetic route, rooted in the robust Corey lactone methodology, is adaptable for the preparation of this and other prostaglandin analogs. The insights gained from studying this compound can guide the rational design of future prostaglandin-based therapeutics with optimized efficacy and pharmacokinetic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and ophthalmic drug discovery.

References

An In-depth Technical Guide to 15-OH Tafluprost and its Relation to the Potent Prostaglandin F2α Analog, Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15-OH Tafluprost, a key intermediate in the synthesis of the potent antiglaucoma agent, Tafluprost. Due to the limited availability of direct data on this compound, this document leverages extensive information on the well-characterized parent compound, Tafluprost, to infer its properties and biological significance.

Quantitative Data Summary

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Tafluprost 209860-87-7[1][2][3][4]C₂₅H₃₄F₂O₅[1][2][3][4]452.53[5]
This compound Not availableC₂₅H₃₆O₆~432.55

Synthesis and Chemical Relationship

Tafluprost is a synthetic analog of prostaglandin F2α (PGF2α). A key feature of its structure is the substitution of the hydroxyl group at the C-15 position with two fluorine atoms. This modification prevents the metabolic inactivation of the molecule by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that oxidizes the 15-hydroxyl group of prostaglandins, leading to their biological inactivation[5][6].

The synthesis of Tafluprost involves the creation of a 15-hydroxy prostaglandin derivative as a key intermediate. This intermediate, referred to as this compound, is then subjected to a deoxofluorination reaction to replace the 15-hydroxyl group with two fluorine atoms, yielding the final Tafluprost molecule[7][8][9].

Mechanism of Action and Signaling Pathway

Tafluprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, tafluprost acid. Tafluprost acid is a potent and selective agonist for the prostaglandin F receptor (FP receptor)[4][5][10][11]. As a close structural analog, this compound is also expected to act as an agonist at the FP receptor, though its potency and metabolic stability would be significantly lower due to the presence of the 15-hydroxyl group, which is a target for 15-PGDH[6][12].

The signaling pathway initiated by the activation of the FP receptor is crucial for the therapeutic effect of Tafluprost in reducing intraocular pressure (IOP). The binding of the agonist to the G-protein coupled FP receptor in the ciliary muscle of the eye triggers a cascade of intracellular events that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP[5][10][11]. Some studies suggest a secondary mechanism may involve the stimulation of endogenous prostaglandin production, which then acts on the EP3 receptor[5][13][14].

Below is a diagram illustrating the proposed signaling pathway for Tafluprost and its 15-hydroxy analog.

Tafluprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tafluprost_analog Tafluprost Acid / This compound FP_receptor Prostaglandin FP Receptor Tafluprost_analog->FP_receptor Binds to G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Leads to MMP_activation Matrix Metalloproteinase (MMP) Activation Ca_release->MMP_activation Induces ECM_remodeling Extracellular Matrix Remodeling MMP_activation->ECM_remodeling Causes Outflow_increase Increased Uveoscleral Outflow ECM_remodeling->Outflow_increase Results in

Tafluprost/15-OH Tafluprost Signaling Pathway

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for evaluating prostaglandin F2α analogs can be adapted.

The synthesis of Tafluprost generally follows a convergent approach, starting from a protected Corey lactone derivative. A simplified workflow is presented below. A detailed, step-by-step protocol can be found in the scientific literature[7][8][9].

Synthesis_Workflow Corey_lactone Protected Corey Lactone Derivative Omega_chain Introduction of the Omega Side Chain (with 15-carbonyl) Corey_lactone->Omega_chain Reduction Reduction of 15-carbonyl to 15-OH Intermediate (this compound precursor) Omega_chain->Reduction Alpha_chain Introduction of the Alpha Side Chain Reduction->Alpha_chain Deprotection1 Selective Deprotection Alpha_chain->Deprotection1 Oxidation Oxidation of 15-OH to 15-carbonyl Deprotection1->Oxidation Fluorination Deoxofluorination to 15,15-difluoro Oxidation->Fluorination Deprotection2 Final Deprotection Fluorination->Deprotection2 Esterification Esterification to form Tafluprost Deprotection2->Esterification Tafluprost Tafluprost Esterification->Tafluprost

General Synthetic Workflow for Tafluprost

A competitive binding assay can be used to determine the affinity of this compound for the FP receptor.

  • Preparation of Membranes: Prepare cell membrane fractions from a cell line stably expressing the human FP receptor.

  • Radioligand Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled PGF2α analog (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Separation: After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Activation of the FP receptor leads to an increase in intracellular calcium. This can be measured to assess the functional activity of this compound.

  • Cell Culture: Culture cells expressing the FP receptor in a 96-well plate.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

An ELISA can be used to quantify the levels of PGF2α and its analogs in biological samples. Commercial kits are available for this purpose and generally involve a competitive immunoassay format[15][16][17].

  • Sample Preparation: Prepare standards and samples to be assayed.

  • Competitive Binding: Add the samples/standards and a fixed amount of HRP-conjugated PGF2α to a microplate pre-coated with an anti-PGF2α antibody.

  • Incubation and Washing: Incubate to allow for competitive binding, then wash the plate to remove unbound reagents.

  • Substrate Addition: Add a TMB substrate solution to develop a colorimetric signal.

  • Reaction Termination and Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Data Analysis: The concentration of PGF2α in the sample is inversely proportional to the measured absorbance. Calculate the concentration based on a standard curve.

References

Pharmacological Profile of 15-OH Tafluprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-OH Tafluprost, the carboxylic acid metabolite of the prostaglandin F2α analog tafluprost, is the biologically active form of the drug responsible for its therapeutic effect in reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Tafluprost itself is an isopropyl ester prodrug, which, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to yield this compound (tafluprost acid).[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its receptor binding affinity, functional activity, metabolic pathway, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

This compound is a highly potent and selective agonist for the human prostanoid FP receptor.[3] Its binding affinity for the FP receptor is significantly greater than that of other prostaglandin analogs, such as the active acid of latanoprost.[3]

Quantitative Binding Data

The binding affinity of this compound has been determined through competitive radioligand binding assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that quantify this interaction.

CompoundReceptorKi (nM)IC50 (nM)SpeciesReference
This compound (Tafluprost Acid)Prostanoid FP0.40.53Human[3]
This compound (Tafluprost Acid)Prostanoid EP3-67Human[3]
Latanoprost AcidProstanoid FP4.7-Human[3]

Note: A lower Ki or IC50 value indicates a higher binding affinity. This compound exhibits a 12-fold higher affinity for the FP receptor compared to latanoprost acid.[3] It also shows a 126-fold greater affinity for the FP receptor compared to the EP3 receptor.[4]

Functional Activity

The functional activity of this compound as an FP receptor agonist is demonstrated by its ability to stimulate downstream signaling pathways upon receptor binding. This is typically measured by quantifying the mobilization of intracellular calcium.

Quantitative Functional Data

The potency of this compound in activating the FP receptor is expressed as the half-maximal effective concentration (EC50).

CompoundReceptorEC50 (nM)Assay TypeCell SystemReference
This compound (Tafluprost Acid)Prostanoid FP0.5Calcium MobilizationRecombinant Human FP Receptor[5]

Prostanoid Receptor Selectivity Profile

While this compound is a potent FP receptor agonist, its interaction with other prostanoid receptors is minimal, highlighting its high selectivity.

ReceptorBinding Affinity/Functional ActivityReference
EP1Minimal affinity[6]
EP2No binding affinity[7]
EP3126-fold lower affinity than for FP receptor (IC50 = 67 nM)[3][4]
EP4Minimal affinity[8]
DPAlmost no affinity[6]
IPMinimal affinity[8]
TPMinimal affinity[8]

Metabolism and Signaling Pathway

Metabolic Conversion of Tafluprost to this compound

Tafluprost is a prodrug that undergoes enzymatic hydrolysis to its active form, this compound. This conversion is a critical step for its pharmacological activity.

Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid This compound (Tafluprost Acid - Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases (Hydrolysis) cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum Tafluprost_Acid This compound FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to Ca_Store Ca2+ Store IP3R->Ca_Store opens Ca_Cytosol Increased Intracellular [Ca2+] Ca_Store->Ca_Cytosol releases Physiological_Response Physiological Response (e.g., Increased Uveoscleral Outflow) Ca_Cytosol->Physiological_Response leads to start Start dissect Dissect Human Ocular Tissues start->dissect incubate Incubate Tissues with Tafluprost at 37°C dissect->incubate sample Collect Samples at Time Points incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate Hydrolysis Rate analyze->calculate end End calculate->end start Start prepare Prepare Reagents: - FP Receptor Membranes - Radioligand - this compound start->prepare incubate Incubate Reagents to Reach Equilibrium prepare->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end start Start seed_cells Seed FP Receptor-Expressing Cells start->seed_cells load_dye Load Cells with Calcium-Sensitive Dye seed_cells->load_dye add_agonist Add this compound load_dye->add_agonist measure_fluorescence Measure Fluorescence Change Over Time add_agonist->measure_fluorescence analyze_data Analyze Data to Determine EC50 measure_fluorescence->analyze_data end End analyze_data->end

References

Early Research on 15-OH Tafluprost: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15-OH Tafluprost, chemically known as 16-Phenoxy-17,18,19,20-tetranor prostaglandin F2α isopropyl ester, is a prostaglandin F2α (PGF2α) analog. It is closely related to its more widely known counterpart, Tafluprost, a fluorinated PGF2α analog used in the treatment of glaucoma. Unlike Tafluprost, where the C-15 hydroxyl group is replaced by two fluorine atoms, this compound retains a hydroxyl group at this position. This structural difference influences its metabolic stability and pharmacological profile. Early research on this compound and its biologically active free acid form, 16-phenoxy-17,18,19,20-tetranor PGF2α, has been pivotal in understanding its potential as a pharmacologically active agent, particularly in the context of ocular physiology. This technical guide synthesizes the findings from key early in vitro and in vivo studies, detailing its interaction with the prostaglandin F receptor and its effects on ocular hemodynamics.

Core Pharmacological Data

The primary mechanism of action for this compound, like other PGF2α analogs, is through the activation of the prostanoid FP receptor. The following tables summarize the key quantitative data from early preclinical studies.

Table 1: Prostanoid FP Receptor Binding Affinity
CompoundReceptor SourceRelative Affinity vs. PGF2αReference
16-phenoxy-17,18,19,20-tetranor PGF2α (free acid of this compound)Ovine Corpus Luteum Membranes440%[1]
Table 2: In Vitro Functional Activity - Ciliary Artery Relaxation
CompoundTissue SourcePre-contraction AgentEffectReference
This compoundIsolated Rabbit Ciliary ArteryEndothelin-1 (10 nM)Concentration-dependent relaxation[2]
Table 3: In Vivo Activity - Ocular Blood Flow in Rabbits
CompoundConcentrationPretreatment TimeEffect on Endothelin-1-Induced Optic Nerve Head Blood Flow ReductionReference
This compound0.0015%90 minutesSignificant inhibition[2]
120 minutesNo significant inhibition[2]
240 minutesNo significant inhibition[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the experimental protocols used in the key early studies of this compound.

Prostanoid FP Receptor Binding Assay (Balapure et al., 1989)

The binding affinity of 16-phenoxy-17,18,19,20-tetranor PGF2α to the FP receptor was determined through a competitive radioligand binding assay.

  • Receptor Preparation: Crude plasma membranes were prepared from the corpora lutea of sheep. The tissue was homogenized in a Tris-HCl buffer and centrifuged to pellet the membrane fraction.

  • Radioligand: [³H]PGF2α was used as the radiolabeled ligand that binds to the FP receptor.

  • Assay Protocol: A constant concentration of [³H]PGF2α was incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (16-phenoxy-17,18,19,20-tetranor PGF2α). After incubation, the bound and free radioligand were separated by vacuum filtration. The radioactivity of the filters containing the bound radioligand was measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]PGF2α (IC50) was determined. The relative binding affinity was calculated by comparing the IC50 of the test compound to that of PGF2α.

Isolated Ciliary Artery Contraction Assay (Kurashima et al., 2010)

This in vitro experiment was designed to assess the vasorelaxant properties of this compound on ocular blood vessels.

  • Tissue Preparation: Ciliary arteries were isolated from male rabbits and cut into small rings. These rings were mounted in an organ bath system for isometric tension recording.

  • Experimental Setup: The organ bath contained a physiological salt solution, maintained at 37°C and aerated with a gas mixture of 95% O2 and 5% CO2.

  • Protocol: The arterial rings were first pre-contracted with 10 nM of endothelin-1 (ET-1), a potent vasoconstrictor. Once a stable contraction was achieved, cumulative concentrations of this compound were added to the bath.

  • Data Analysis: The relaxation induced by this compound at each concentration was measured as a percentage of the initial ET-1-induced contraction. This allowed for the determination of a concentration-response relationship.[2]

In Vivo Model of Optic Nerve Head Blood Flow (Kurashima et al., 2010)

This study evaluated the effect of topically applied this compound on endothelin-1-induced reduction in optic nerve head (ONH) blood flow in live rabbits.

  • Animal Model: Male rabbits were used for this study.

  • Blood Flow Measurement: ONH blood flow was measured using the laser speckle flowgraphy (LSFG) technique. LSFG provides a quantitative index of blood velocity, referred to as the mean blur rate (SBR).

  • Experimental Procedure:

    • A baseline SBR measurement of the ONH was taken.

    • A single drop of 0.0015% this compound was topically administered to one eye at various pretreatment times (90, 120, or 240 minutes) before the induction of vasoconstriction.

    • Endothelin-1 (5 pmol/eye) was injected intravitreally to induce a reduction in ONH blood flow.

    • SBR was measured at 30, 60, and 120 minutes after the ET-1 injection.

  • Data Analysis: The SBR values after ET-1 injection in the this compound-treated eyes were compared to those in control eyes (which received ET-1 but no pretreatment with the prostaglandin analog). The ability of this compound to inhibit the ET-1-induced decrease in SBR was then quantified.[2]

Visualizations

Signaling and Experimental Workflows

To visually represent the concepts and processes described, the following diagrams were generated using the DOT language.

cluster_hydrolysis Metabolic Activation 15-OH_Tafluprost This compound (Isopropyl Ester Prodrug) Esterases Corneal Esterases 15-OH_Tafluprost->Esterases Active_Metabolite 16-phenoxy-17,18,19,20-tetranor PGF2α (Biologically Active Free Acid) Esterases->Active_Metabolite

Metabolic conversion of this compound to its active free acid form.

cluster_pathway Prostanoid FP Receptor Signaling Pathway Active_Metabolite 16-phenoxy-17,18,19,20-tetranor PGF2α FP_Receptor Prostanoid FP Receptor Active_Metabolite->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Hydrolyzes to Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Ca_Increase->Cellular_Response PKC_Activation->Cellular_Response

Simplified signaling cascade following FP receptor activation.

cluster_workflow In Vivo Ocular Blood Flow Experimental Workflow Baseline 1. Baseline ONH Blood Flow Measurement (LSFG) Topical_Admin 2. Topical Administration of 0.0015% this compound Baseline->Topical_Admin Pretreatment 3. Pretreatment Period (90, 120, or 240 min) Topical_Admin->Pretreatment ET1_Injection 4. Intravitreal Injection of Endothelin-1 Pretreatment->ET1_Injection Post_Measurement 5. Post-ET-1 Blood Flow Measurement (LSFG) ET1_Injection->Post_Measurement Analysis 6. Data Analysis: Compare with Control Post_Measurement->Analysis

Workflow for the in vivo optic nerve head blood flow experiment.

References

15-OH Tafluprost: A Technical Examination of its Identity and Relationship to Tafluprost Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the subject of 15-OH tafluprost in the context of its relationship to the prostaglandin F2α analog, tafluprost. A thorough review of the scientific literature reveals a critical clarification: This compound is not a metabolite of tafluprost. This document will elucidate the established metabolic pathway of tafluprost, clarify the chemical identity of this compound as a distinct synthetic prostaglandin analog, and provide relevant technical data and experimental context.

The Metabolism of Tafluprost: A Pathway Designed for Stability

Tafluprost is a fluorinated prostaglandin F2α analog designed as a prodrug for the treatment of glaucoma and ocular hypertension.[1][2][3] Its chemical structure is intentionally modified to enhance its stability and prolong its therapeutic effect by preventing metabolic inactivation at the C-15 position.[4][5]

Following topical administration, the isopropyl ester group of tafluprost is rapidly hydrolyzed by esterases in the cornea to its biologically active form, tafluprost acid .[1][5][6] This conversion is essential for its potent agonist activity at the prostanoid FP receptor.[5][6]

The key structural feature of tafluprost is the substitution of the C-15 hydroxyl group with two fluorine atoms.[4][5] This difluorination serves a crucial purpose: it blocks the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[4][5] In natural prostaglandins, 15-PGDH is responsible for oxidizing the 15-hydroxyl group, leading to their rapid inactivation. By preventing this metabolic step, the therapeutic activity of tafluprost acid is sustained.

The primary metabolic pathway for the systemic inactivation of tafluprost acid is fatty acid β-oxidation of the carboxylic acid side chain, followed by Phase II conjugation.[1][6] This process leads to the formation of shorter-chain, inactive metabolites.[1]

Metabolic Pathway of Tafluprost

The metabolic conversion of tafluprost is a two-step process initiating in the eye and continuing systemically.

Tafluprost_Metabolism Tafluprost Tafluprost (Isopropyl Ester Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases (Hydrolysis) Inactive_Metabolites Inactive Metabolites (via β-oxidation and conjugation) Tafluprost_Acid->Inactive_Metabolites Systemic Enzymes (β-oxidation, Phase II Conjugation)

Metabolic activation and inactivation of Tafluprost.

Unraveling the Identity of this compound

While not a metabolite of tafluprost, the compound referred to as "this compound" exists as a distinct chemical entity. It is a prostaglandin F2α analog that has been used in pharmacological research, particularly in studies investigating ocular blood flow.[2][7] One study demonstrated that this compound, along with tafluprost, latanoprost, and travoprost, could relax endothelin-1-induced contractions of the ciliary artery.[2]

A commercial supplier lists "16-Phenoxy tetranor prostaglandin F2α isopropyl ester" as a synonym for this compound.[8] This indicates that this compound is a related but structurally different prostaglandin analog, not a derivative of tafluprost's metabolic pathway.

Quantitative Pharmacokinetic Data: Tafluprost and its Active Metabolite

The systemic exposure to tafluprost is primarily assessed by measuring the plasma concentration of its active metabolite, tafluprost acid. The following table summarizes key pharmacokinetic parameters for tafluprost acid following topical ocular administration of a 0.0015% tafluprost ophthalmic solution in healthy volunteers.

ParameterDay 1Day 8
Cmax (pg/mL) 2627
Tmax (median, min) 1010
AUC (pg*min/mL) 394432
Data presented for tafluprost acid following administration of 0.0015% tafluprost ophthalmic solution.[9]

Experimental Protocols

Quantification of Tafluprost Acid in Plasma

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of tafluprost acid in plasma samples.

Workflow for Tafluprost Acid Quantification:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Collection Extraction Liquid-Liquid Extraction Plasma->Extraction LC Liquid Chromatography (Separation) Extraction->LC Injection MSMS Tandem Mass Spectrometry (Detection and Quantification) LC->MSMS Data Pharmacokinetic Analysis MSMS->Data Data Acquisition

General workflow for pharmacokinetic analysis.

Protocol Outline:

  • Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of tafluprost.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a deuterated analog of tafluprost acid) to the plasma samples.

  • Liquid-Liquid Extraction: Extract tafluprost acid and the internal standard from the plasma using an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column to separate tafluprost acid from other plasma components.

    • Mass Spectrometric Detection: Employ tandem mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of tafluprost acid and the internal standard.

  • Data Analysis: Calculate the concentration of tafluprost acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

FP Receptor Signaling Pathway

Tafluprost acid exerts its therapeutic effect by acting as a selective agonist at the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The binding of tafluprost acid to the FP receptor in the ciliary muscle is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering intraocular pressure.

FP Receptor Signaling Cascade:

FP_Receptor_Signaling Tafluprost_Acid Tafluprost Acid FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Release PIP2->IP3 DAG DAG Formation PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression, ECM Remodeling) Ca_Release->Downstream PKC->Downstream

Simplified FP receptor signaling pathway.

Conclusion

References

An In-depth Technical Guide to 15-OH Tafluprost: A Core Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α (PGF2α) utilized in the management of open-angle glaucoma and ocular hypertension. It functions as an isopropyl ester prodrug, which, upon topical administration to the eye, undergoes rapid hydrolysis by corneal esterases to its biologically active metabolite, 15-OH Tafluprost, also known as Tafluprost acid. This active form is a potent and highly selective agonist of the prostanoid FP receptor. Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP). This technical guide provides a comprehensive review of the core literature on this compound, focusing on its pharmacological properties, experimental evaluation, and clinical efficacy.

Pharmacodynamics and Mechanism of Action

This compound exerts its therapeutic effect through high-affinity binding to and activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit. Activation of this pathway initiates a downstream signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, resulting in increased aqueous humor outflow and a subsequent reduction in intraocular pressure.

Signaling Pathway

The binding of this compound to the FP receptor triggers a conformational change, leading to the activation of Gαq. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to the physiological response of increased uveoscleral outflow.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost_acid This compound FP_receptor FP Receptor (GPCR) Tafluprost_acid->FP_receptor Binds G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Increased Uveoscleral Outflow PKC->Response Leads to

FP Receptor Signaling Pathway

Quantitative Data

Receptor Binding Affinity and Potency

This compound demonstrates a high binding affinity and potency for the human prostanoid FP receptor, which is notably higher than that of other prostaglandin analogs like latanoprost acid.

CompoundReceptorBinding Affinity (Ki)Potency (EC50)Reference
This compound (Tafluprost Acid) Human Prostanoid FP0.4 nM0.5 nM[1][2]
Latanoprost Acid Human Prostanoid FP4.7 nM32-124 nM[3]
Travoprost Acid Human Prostanoid FP35 ± 5 nM1.4 nM (human ciliary muscle)[3]
Pharmacokinetic Properties of this compound

Following ocular administration of Tafluprost 0.0015% solution, the prodrug is rapidly converted to this compound.

ParameterValueUnitConditionReference
Time to Peak Plasma Concentration (Tmax) 10minutesHealthy volunteers, Day 1 and 8
Peak Plasma Concentration (Cmax) - Day 1 26pg/mLHealthy volunteers
Peak Plasma Concentration (Cmax) - Day 8 27pg/mLHealthy volunteers
Area Under the Curve (AUC) - Day 1 394pgmin/mLHealthy volunteers
Area Under the Curve (AUC) - Day 8 432pgmin/mLHealthy volunteers
Plasma Half-life < 30minutesConcentrations below limit of quantification
Protein Binding (Human Serum Albumin) >99%
Clinical Efficacy: Intraocular Pressure Reduction

Clinical studies have consistently demonstrated the efficacy of Tafluprost in reducing IOP in patients with open-angle glaucoma or ocular hypertension.

StudyDrug(s) and Concentration(s)Baseline IOP (mmHg)Mean IOP Reduction% IOP ReductionDurationReference
Phase III, Randomized, Double-MaskedTafluprost 0.0015%24.96.9 mmHg28%12 weeks[4]
Timolol 0.5%24.76.6 mmHg27%12 weeks[4]
Crossover Clinical TrialTravoprost 0.004%~24.57.6 mmHg~31%6 weeks[1]
Tafluprost 0.0015%~24.67.1 mmHg~29%6 weeks[1]
Prospective Randomized Clinical TrialLatanoprost 0.005%Not specifiedComparable to othersNot specified6 weeks[5]
Travoprost 0.004%Not specifiedComparable to othersNot specified6 weeks[5]
Tafluprost 0.0015%Not specifiedComparable to others30.5% at week 2 (8 pm)6 weeks[5]
Real-world Data (Philippines)Tafluprost 0.0015% (Treatment Naïve)26.708.34 mmHg31.24%3 months[6]
Tafluprost 0.0015% (Add-on Therapy)21.455.08 mmHg23.68%3 months[6]
Tafluprost 0.0015% (Replacement Therapy)15.841.00 mmHg6.31%3 months[6]

Experimental Protocols

In Vitro Metabolism of Tafluprost

This protocol outlines a general procedure to assess the metabolic stability of Tafluprost in human liver microsomes, with this compound being a key metabolite.

Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis Stock_Tafluprost Prepare Tafluprost Stock Solution (in Methanol) Working_Sol Dilute Tafluprost to Working Concentration Stock_Tafluprost->Working_Sol Stock_IS Prepare Internal Standard (e.g., Tafluprost-d7) Stock Terminate Terminate Reaction at Time Points (add Acetonitrile + IS) Stock_IS->Terminate Incubation_Mix Prepare Incubation Mixture (Microsomes, Buffer) Working_Sol->Incubation_Mix Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Initiate Initiate Reaction (add NADPH) Pre_incubation->Initiate Incubate Incubate at 37°C with Agitation Initiate->Incubate Incubate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Quantify Quantify Tafluprost and This compound Analyze->Quantify

In Vitro Metabolism Experimental Workflow

Materials and Reagents:

  • Tafluprost

  • Internal Standard (e.g., deuterated Tafluprost)

  • Human Liver Microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Methanol and Acetonitrile (LC-MS grade)

  • 96-well incubation plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare stock solutions of Tafluprost and the internal standard in methanol. Dilute the Tafluprost stock solution with phosphate buffer to the desired working concentration.

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes and the Tafluprost working solution in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Tafluprost and its metabolite, this compound.

FP Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the binding affinity of this compound for the FP receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Membranes from FP Receptor-Expressing Cells Combine Combine Membranes, Radioligand, and Competitor in Assay Buffer Membrane_Prep->Combine Radioligand_Prep Prepare Radioligand (e.g., [³H]PGF2α) Radioligand_Prep->Combine Competitor_Prep Prepare Serial Dilutions of This compound Competitor_Prep->Combine Incubate Incubate to Reach Equilibrium Combine->Incubate Separate Separate Bound and Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Plot Plot % Specific Binding vs. Log[Competitor] Quantify->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Receptor Binding Assay Experimental Workflow

Materials and Reagents:

  • Receptor Source: Membrane preparations from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells) or from tissues with high FP receptor expression (e.g., bovine corpus luteum).[7][8]

  • Radioligand: A radiolabeled FP receptor agonist, typically [3H]PGF2α.[8][9]

  • Competitor: Unlabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the FP receptor and prepare a membrane fraction through differential centrifugation.[7]

  • Assay Setup: In a 96-well plate, set up reactions in triplicate for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled PGF2α), and competition (membranes + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[9]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Measurement of Uveoscleral Outflow

Uveoscleral outflow is a key parameter affected by this compound. It can be assessed through various methods, including indirect calculation using the Goldmann equation or more direct tracer-based techniques.

Method 1: Indirect Calculation via Modified Goldmann Equation

This non-invasive method is commonly used in human studies.[10]

  • Equation: Fu = F - C(IOP - Pv)

    • Fu: Uveoscleral outflow

    • F: Aqueous humor flow rate (measured by fluorophotometry)

    • C: Tonographic outflow facility

    • IOP: Intraocular pressure (measured by tonometry)

    • Pv: Episcleral venous pressure (measured by venomanometry)

Method 2: Direct Measurement with Tracers (Ex Vivo Perfusion)

This method provides a more direct assessment and is typically used in animal or enucleated human eye studies.[11]

  • Perfusion Setup: An enucleated eye is placed in a perfusion chamber.[12]

  • Constant Pressure Perfusion: The anterior chamber is perfused with a buffered saline solution containing a tracer (e.g., fluorescent dextrans or radioactive microspheres) at a constant pressure.

  • Blockage of Conventional Outflow: The conventional (trabecular) outflow pathway can be blocked, for instance, by applying cyanoacrylate to the episcleral vessels, to isolate the uveoscleral outflow.[11]

  • Sample Collection and Quantification: The perfusate is collected, and the concentration of the tracer is measured to determine the flow rate through the uveoscleral pathway.

Conclusion

This compound is the pharmacologically active metabolite of the prodrug Tafluprost. It is a highly potent and selective agonist of the prostanoid FP receptor with a well-defined mechanism of action involving the Gq-PLC-IP3/DAG signaling pathway. This activity leads to a significant and clinically relevant reduction in intraocular pressure by enhancing uveoscleral outflow. The comprehensive data from in vitro, in vivo, and clinical studies underscore its efficacy and provide a solid foundation for its use in the management of glaucoma and ocular hypertension. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of novel prostaglandin analogs for ophthalmic applications.

References

Preliminary Investigations into the Activity of 15-OH Tafluprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary investigations into the biological activity of 15-OH Tafluprost, a hydroxylated analog of the prostaglandin F2α derivative, Tafluprost. This document summarizes the current understanding of its effects on ocular blood flow and vascular tone, presenting key experimental findings, detailed methodologies, and the underlying signaling pathways.

Introduction to this compound

Tafluprost is a 15,15-difluoro prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. It is a prodrug that is hydrolyzed in the eye to its active form, tafluprost acid. In contrast, this compound, also known as 15-hydroxyl tafluprost, is a related prostaglandin F2α analog that features a hydroxyl group at the C-15 position. This structural difference influences its pharmacological profile. Preliminary studies have focused on its potential role in regulating ocular circulation, a critical factor in the pathophysiology of glaucoma.

Experimental Investigations and Data

The primary research into the activity of this compound has centered on its effects on optic nerve head (ONH) blood flow and its ability to induce relaxation of the ciliary artery. These investigations have been primarily conducted in rabbit models.

Effect on Optic Nerve Head (ONH) Blood Flow

Studies have shown that this compound can counteract the vasoconstrictive effects of endothelin-1 (ET-1), a potent vasoconstrictor implicated in glaucomatous optic neuropathy.

Table 1: Summary of in vivo Effects of this compound on ONH Blood Flow

ParameterMethodModelAgonistThis compound EffectDuration of Action
ONH Blood FlowLaser Speckle FlowgraphyMale RabbitsIntravitreal Endothelin-1 (ET-1)Inhibition of ET-1-induced blood flow decreaseEffective at 90 min pretreatment, but not at 120 or 240 min
Effect on Ciliary Artery Tone

In vitro studies have demonstrated that this compound possesses vasorelaxant properties in ocular arteries.

Table 2: Summary of in vitro Effects of this compound on Ciliary Artery Contraction

ParameterMethodModelAgonistThis compound Effect
Ciliary Artery ToneIsometric Tension RecordingIsolated Male Rabbit Ciliary ArteriesEndothelin-1 (ET-1)Concentration-dependent relaxation

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound activity.

In Vivo Measurement of Optic Nerve Head Blood Flow

This protocol describes the methodology used to assess the effect of this compound on endothelin-1-induced reduction in ONH blood flow in rabbits.

Experimental Workflow for ONH Blood Flow Measurement

ONH_Blood_Flow_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis animal Male Rabbits anesthesia Anesthesia animal->anesthesia pretreatment Topical this compound (0.0015%) anesthesia->pretreatment et1_injection Intravitreal ET-1 (5 pmol/eye) pretreatment->et1_injection 90, 120, or 240 min lsfg Laser Speckle Flowgraphy et1_injection->lsfg sbr_measurement Measure Squared Blur Rate (SBR) lsfg->sbr_measurement baseline Baseline SBR sbr_measurement->baseline post_et1_sbr SBR at 30, 60, 120 min post-ET-1 sbr_measurement->post_et1_sbr comparison Compare SBR changes baseline->comparison post_et1_sbr->comparison

Workflow for in vivo ONH blood flow measurement.

  • Animal Model: Male Dutch rabbits are used for this experimental model.

  • Anesthesia: Animals are anesthetized to minimize movement and discomfort during the procedure.

  • Drug Administration: A single topical dose of 0.0015% this compound is administered to the eye at varying pretreatment times (90, 120, or 240 minutes) before the induction of vasoconstriction.

  • Induction of Vasoconstriction: Endothelin-1 (5 pmol/eye) is injected into the vitreous humor to induce a reduction in ONH blood flow.

  • Blood Flow Measurement: The ONH blood flow is measured using a laser speckle flowgraphy (LSFG) system. The squared blur rate (SBR), an index of blood velocity, is determined at baseline and at 30, 60, and 120 minutes after ET-1 injection.

  • Data Analysis: The percentage change in SBR from baseline is calculated to determine the extent of ET-1-induced blood flow reduction and the inhibitory effect of this compound pretreatment.

In Vitro Ciliary Artery Contraction Assay

This protocol details the in vitro methodology for assessing the vasorelaxant effect of this compound on isolated rabbit ciliary arteries.

Experimental Workflow for Ciliary Artery Contraction Assay

Ciliary_Artery_Workflow cluster_prep Tissue Preparation cluster_contraction Induce Contraction cluster_relaxation Assess Relaxation cluster_analysis Data Analysis isolation Isolate Ciliary Arteries mounting Mount in Myograph isolation->mounting et1_addition Add Endothelin-1 (10 nM) mounting->et1_addition drug_addition Cumulative Addition of This compound et1_addition->drug_addition tension_recording Record Isometric Tension drug_addition->tension_recording concentration_response Generate Concentration- Response Curve tension_recording->concentration_response

Workflow for in vitro ciliary artery contraction assay.

  • Tissue Preparation: Ciliary arteries are carefully dissected from male rabbit eyes and cut into small rings.

  • Mounting: The arterial rings are mounted in an isometric tension recording system (myograph) containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Pre-contraction: The arterial rings are pre-contracted with a stable contracting agent, such as 10 nM endothelin-1.

  • Drug Application: Once a stable contraction is achieved, this compound is cumulatively added to the bath in increasing concentrations.

  • Tension Recording: Changes in isometric tension are continuously recorded.

  • Data Analysis: The relaxation induced by each concentration of this compound is expressed as a percentage of the pre-contraction induced by ET-1. A concentration-response curve is then plotted to determine the potency (e.g., EC50) of this compound.

Signaling Pathways

The biological effects of this compound, as a prostaglandin F2α analog, are mediated through the activation of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The downstream signaling cascade in vascular smooth muscle cells leading to relaxation is multifaceted.

FP Receptor Signaling Pathway in Vascular Smooth Muscle Relaxation

FP_Receptor_Signaling cluster_intracellular Intracellular PGF2a This compound (PGF2α Analog) FP_receptor FP Receptor PGF2a->FP_receptor Binds Ca_channel Ca2+ Channel PGF2a->Ca_channel Inhibits Capacitative Ca2+ Entry Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Relaxation Vasodilation Ca_channel->Relaxation Ca_release Ca2+ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Vasoconstriction Ca_release->Contraction Leads to PKC->Contraction Contributes to Inhibition Inhibition

Simplified signaling pathway of FP receptor activation.

Activation of the FP receptor by this compound in vascular smooth muscle is thought to primarily couple to the Gq protein pathway. This typically leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to vasoconstriction. However, the observed vasorelaxant effect of prostaglandin analogs in certain vascular beds, such as the ciliary artery, suggests a more complex or alternative signaling mechanism. One proposed mechanism is the inhibition of capacitative calcium entry from the extracellular space, which would counteract the contractile signals and lead to a net relaxation.

Conclusion

Preliminary investigations into the activity of this compound indicate that it is a biologically active prostaglandin F2α analog with effects on the ocular vasculature. Its ability to inhibit endothelin-1-induced reductions in optic nerve head blood flow and to relax pre-contracted ciliary arteries suggests a potential role in the modulation of ocular circulation. Further research is warranted to fully elucidate its pharmacological profile, including its receptor binding affinity, potency relative to other prostaglandin analogs, and the precise molecular mechanisms underlying its vasorelaxant effects. These findings may have implications for the development of new therapeutic strategies for glaucoma and other ischemic ocular diseases.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tafluprost is a fluorinated synthetic analog of prostaglandin F2α, primarily utilized in the management of glaucoma and ocular hypertension. It functions as an isopropyl ester prodrug, which upon topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active metabolite, 15-OH Tafluprost, also known as tafluprost acid.[1][2] This active form is a potent and highly selective agonist of the prostanoid FP receptor.[3][4] Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its binding affinity to the FP receptor, its functional activity through downstream signaling pathways, and its effect on cell viability.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (Tafluprost Acid) from in vitro studies.

Table 1: Receptor Binding Affinity of this compound for the Human Prostanoid FP Receptor

ParameterValueReceptor SourceRadioligandReference
Ki0.4 nMRecombinant human prostanoid FP receptor[3H]-PGF2α[1][3][4]

Table 2: Functional Activity of this compound at the Human Prostanoid FP Receptor

AssayParameterValueCell LineReference
Calcium FluxEC5011.5 nM (for PGF2α)1321N1 cells expressing human FP receptor[5]
Phosphoinositide TurnoverEC50~1.4 - 3.6 nM (for potent FP agonists)Human ciliary muscle and trabecular meshwork cells[6]

Note: Specific EC50 values for this compound in functional assays were not explicitly found in the search results, so data for the endogenous ligand PGF2α and other potent FP agonists are provided as a reference.

Table 3: In Vitro Cytotoxicity of Tafluprost Formulations on Ocular Cells

FormulationCell LineExposure TimeCell Viability (% of control)Reference
Tafluprost 0.005% with 0.010% BAKHuman Corneal Epithelial Cells25 min3%[7]
Preservative-Free TafluprostHuman Corneal Epithelial CellsNot specifiedSignificantly higher than BAK-preserved formulations[8][9][10]
Preservative-Free TafluprostIOBA-NHC (conjunctival epithelial)30 minHigh membrane integrity, low apoptosis and oxidative stress[10]

BAK: Benzalkonium Chloride

Signaling Pathway

Activation of the prostanoid FP receptor by this compound predominantly couples to the Gq subtype of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein kinase (MAPK/ERK) pathway can also be activated.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tafluprost This compound FP_Receptor FP Receptor (GPCR) Tafluprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release Response Cellular Response (e.g., increased uveoscleral outflow) Ca_release->Response PKC Protein Kinase C (PKC) DAG->PKC activates ERK MAPK/ERK Activation PKC->ERK ERK->Response

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Protocols

Prostanoid FP Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the prostanoid FP receptor using a competitive binding assay with a radiolabeled ligand.

Receptor_Binding_Workflow A Prepare Membranes from cells expressing FP Receptor B Incubate Membranes with [3H]-PGF2α (Radioligand) and varying concentrations of this compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis: Calculate IC50 and Ki D->E

Caption: Workflow for the FP receptor radioligand binding assay.

Materials:

  • Cell membranes from a cell line overexpressing the human prostanoid FP receptor (e.g., HEK293 or 1321N1 cells).[5]

  • [3H]-Prostaglandin F2α ([3H]-PGF2α) as the radioligand.

  • This compound (Tafluprost Acid) as the competitor ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).[5]

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200-250 µL:

    • Cell membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of [3H]-PGF2α (at or below its Kd, e.g., 3.1 nM).[5]

    • Increasing concentrations of this compound.

    • For total binding, add assay buffer instead of the competitor.

    • For non-specific binding, add a high concentration of unlabeled PGF2α.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled FP receptor by this compound.

Materials:

  • A cell line expressing the human prostanoid FP receptor (e.g., 1321N1 cells).[5]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 1 hour.

  • Washing: Gently wash the cells to remove excess dye.

  • Measurement: Place the plate in a fluorescent plate reader. Measure the baseline fluorescence.

  • Agonist Addition: Inject varying concentrations of this compound into the wells and immediately record the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the log concentration of this compound to determine the EC50 value.

MAPK/ERK Phosphorylation Assay (Cell-Based ELISA)

This assay quantifies the phosphorylation of ERK1/2, a downstream event in the FP receptor signaling cascade.

ERK_Assay_Workflow A Culture cells in 96-well plate B Treat cells with this compound A->B C Fix and Permeabilize Cells B->C D Incubate with Primary Antibodies (anti-pERK and anti-total ERK) C->D E Incubate with Secondary HRP-conjugated Antibody D->E F Add Fluorescent Substrate and Measure Signal E->F G Normalize pERK signal to total ERK or total protein F->G

Caption: Workflow for the MAPK/ERK phosphorylation cell-based ELISA.

Materials:

  • A relevant cell line (e.g., human ciliary muscle cells).

  • This compound.

  • Fixing solution (e.g., 4% formaldehyde).

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100).

  • Blocking buffer (e.g., PBS with 5% BSA).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2.

  • HRP-conjugated anti-rabbit and AP-conjugated anti-mouse secondary antibodies.

  • Fluorescent substrates for HRP and AP.

  • 96-well plate.

  • Plate reader capable of fluorescence detection.

Procedure:

  • Cell Culture and Treatment: Culture cells in a 96-well plate. Starve the cells in a serum-free medium before treating them with various concentrations of this compound for a specified time (e.g., 5-15 minutes).[12]

  • Fixation and Permeabilization: Fix the cells with formaldehyde, followed by permeabilization with a detergent-containing buffer.[13]

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against phosphorylated ERK (pERK) and total ERK.

  • Secondary Antibody Incubation: Wash the cells and incubate with appropriate enzyme-linked secondary antibodies.

  • Signal Detection: After another wash step, add the respective fluorescent substrates and measure the fluorescence intensity for both pERK and total ERK using a plate reader.[14]

  • Data Analysis: Normalize the pERK signal to the total ERK signal for each well. Plot the normalized pERK signal against the log concentration of this compound to determine the EC50.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of this compound on ocular cells.

Materials:

  • Human corneal epithelial cells (HCE-T) or other relevant ocular cell lines.

  • Cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a high concentration of benzalkonium chloride).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for In Vivo Experimental Models Using 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for utilizing 15-OH Tafluprost (Tafluprost Acid), the active metabolite of the prostaglandin F2α analog tafluprost, in various in vivo experimental models. The information is intended to guide research in glaucoma, ocular hypertension, and neuroprotection.

Introduction

Tafluprost is a lipophilic isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, this compound.[1] This active metabolite is a potent and selective agonist of the prostaglandin F (FP) receptor.[1] Activation of the FP receptor in the ciliary muscle and other ocular tissues leads to a reduction in intraocular pressure (IOP), primarily by increasing the uveoscleral outflow of aqueous humor.[1] This document outlines protocols for evaluating the efficacy of this compound in animal models for IOP reduction, improvement of ocular blood flow, and neuroprotection.

Key Applications and Mechanisms of Action

The primary application of this compound in ophthalmology is the reduction of elevated IOP in patients with open-angle glaucoma and ocular hypertension.[2] Its mechanism of action involves binding to and activating FP receptors, which initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the facility of aqueous humor outflow through the uveoscleral pathway.[3] Additionally, studies suggest that tafluprost and its active metabolite may have neuroprotective effects and can improve ocular blood flow, independent of their IOP-lowering effects.[3][4]

Signaling Pathway of this compound in IOP Reduction

This compound This compound FP Receptor FP Receptor This compound->FP Receptor Gq Protein Activation Gq Protein Activation FP Receptor->Gq Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq Protein Activation->Phospholipase C (PLC) Activation IP3 & DAG Production IP3 & DAG Production Phospholipase C (PLC) Activation->IP3 & DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG Production->Increased Intracellular Ca2+ Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation IP3 & DAG Production->Protein Kinase C (PKC) Activation MAPK Pathway Activation MAPK Pathway Activation Protein Kinase C (PKC) Activation->MAPK Pathway Activation Increased MMP Expression (MMP-1, -3, -9) Increased MMP Expression (MMP-1, -3, -9) MAPK Pathway Activation->Increased MMP Expression (MMP-1, -3, -9) Extracellular Matrix (ECM) Remodeling in Ciliary Muscle Extracellular Matrix (ECM) Remodeling in Ciliary Muscle Increased MMP Expression (MMP-1, -3, -9)->Extracellular Matrix (ECM) Remodeling in Ciliary Muscle Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix (ECM) Remodeling in Ciliary Muscle->Increased Uveoscleral Outflow Reduced Intraocular Pressure (IOP) Reduced Intraocular Pressure (IOP) Increased Uveoscleral Outflow->Reduced Intraocular Pressure (IOP) Animal Acclimatization Animal Acclimatization Baseline IOP Measurement Baseline IOP Measurement Animal Acclimatization->Baseline IOP Measurement Topical Administration of this compound Topical Administration of this compound Baseline IOP Measurement->Topical Administration of this compound IOP Measurements at Timed Intervals IOP Measurements at Timed Intervals Topical Administration of this compound->IOP Measurements at Timed Intervals Data Analysis Data Analysis IOP Measurements at Timed Intervals->Data Analysis Animal Acclimatization & Training Animal Acclimatization & Training Baseline ONH Blood Flow Measurement Baseline ONH Blood Flow Measurement Animal Acclimatization & Training->Baseline ONH Blood Flow Measurement Topical Administration of this compound Topical Administration of this compound Baseline ONH Blood Flow Measurement->Topical Administration of this compound ONH Blood Flow Measurements at Timed Intervals ONH Blood Flow Measurements at Timed Intervals Topical Administration of this compound->ONH Blood Flow Measurements at Timed Intervals Data Analysis Data Analysis ONH Blood Flow Measurements at Timed Intervals->Data Analysis Anesthesia & Pre-operative Procedures Anesthesia & Pre-operative Procedures Intravitreal Injection of this compound Intravitreal Injection of this compound Anesthesia & Pre-operative Procedures->Intravitreal Injection of this compound Optic Nerve Injury (e.g., Transection) Optic Nerve Injury (e.g., Transection) Intravitreal Injection of this compound->Optic Nerve Injury (e.g., Transection) Post-operative Care & Observation Period Post-operative Care & Observation Period Optic Nerve Injury (e.g., Transection)->Post-operative Care & Observation Period Retinal Ganglion Cell (RGC) Viability Assessment Retinal Ganglion Cell (RGC) Viability Assessment Post-operative Care & Observation Period->Retinal Ganglion Cell (RGC) Viability Assessment Data Analysis Data Analysis Retinal Ganglion Cell (RGC) Viability Assessment->Data Analysis

References

Application Notes and Protocols for the Preparation of 15-OH Tafluprost Solutions in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation of 15-OH Tafluprost (Tafluprost acid) solutions for research purposes. This compound is the biologically active metabolite of Tafluprost, a prostaglandin F2α analog used in the management of glaucoma and ocular hypertension. Accurate and reproducible preparation of this compound is critical for in vitro and in vivo studies.

Overview and Physicochemical Properties

This compound is a potent and selective FP prostanoid receptor agonist.[1] As the active form of the prodrug Tafluprost, it is the molecule of interest for a majority of pharmacological and biological studies.[2] Understanding its physicochemical properties is essential for the preparation of stable and effective research solutions.

Table 1: Physicochemical Properties of this compound (Tafluprost Acid)

PropertyValueSource
Molecular FormulaC₂₂H₂₈F₂O₅[3]
Molecular Weight410.45 g/mol [3]
AppearanceColorless to pale yellow liquid[3]
pKa5.5 - 6.7[4]
LogP~4.05 (for Tafluprost)[4]

Solubility and Stability

The solubility and stability of this compound are critical considerations for solution preparation and storage. Like other prostaglandin analogs, it has low aqueous solubility.[5]

Table 2: Solubility Data for this compound and Tafluprost

CompoundSolventSolubilitySource
This compound (Tafluprost Acid) DMSO ≥ 100 mg/mL (243.64 mM)[1]
TafluprostDMSO≥ 30 mg/mL[6]
TafluprostEthanol≥ 30 mg/mL[6]
TafluprostWaterPractically insoluble (<0.1 mg/mL)[7]

Experimental Protocols

Preparation of Stock Solutions in Organic Solvents

For most research applications, a high-concentration stock solution of this compound is prepared in an organic solvent and then diluted to the final concentration in an appropriate aqueous buffer or cell culture medium.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Tafluprost acid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound and the DMSO to equilibrate to room temperature.

  • Weigh out the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.105 mg of this compound (MW = 410.45 g/mol ).

  • Add the weighed this compound to a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO to 4.105 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

G Workflow for Preparing Organic Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh Weigh this compound add_solvent Add Anhydrous DMSO weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex aliquot Aliquot into Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing an Organic Stock Solution.

Preparation of Aqueous Solutions for In Vitro Assays

Due to the low aqueous solubility of this compound, direct dissolution in aqueous buffers is challenging. The following protocol utilizes a solubilizing agent, such as a cyclodextrin, to enhance aqueous solubility, which is a common practice for prostaglandin analogs.[7][9]

Protocol 2: Preparation of an Aqueous Solution using Hydroxypropyl-β-Cyclodextrin (HPβCD)

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile, aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Sterile conical tubes

Procedure:

  • Prepare a stock solution of HPβCD in the desired aqueous buffer. A common concentration is 10-20% (w/v). For example, to prepare a 10% solution, dissolve 1 g of HPβCD in 10 mL of buffer.

  • Warm the HPβCD solution to approximately 37°C to aid in complex formation.

  • Slowly add the required volume of the this compound DMSO stock solution to the warm HPβCD solution while vortexing. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

  • Continue to vortex the solution for 15-30 minutes to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If precipitation occurs, the concentration of this compound may be too high for the given concentration of HPβCD.

  • Sterile-filter the final aqueous solution through a 0.22 µm syringe filter if required for the specific application.

  • Use the freshly prepared aqueous solution for experiments. It is not recommended to store aqueous solutions of prostaglandin analogs for extended periods.

G Workflow for Preparing Aqueous Solution cluster_solubilizer Solubilizer Preparation cluster_complexation Complex Formation cluster_final Final Steps prep_hpbcd Prepare HPβCD Solution in Buffer warm_hpbcd Warm to 37°C prep_hpbcd->warm_hpbcd add_stock Add this compound Stock (in DMSO) warm_hpbcd->add_stock vortex Vortex for 15-30 min add_stock->vortex filter Sterile Filter (0.22 µm) vortex->filter use Use Freshly Prepared filter->use

Caption: Workflow for Preparing an Aqueous Solution.

Analysis of Solution

It is crucial to verify the concentration and integrity of the prepared this compound solutions, especially for long-term studies or when using newly prepared stock solutions.

Table 3: Analytical Methods for the Quantification of this compound (Tafluprost Acid)

MethodKey FeaturesLower Limit of Quantification (LLOQ)Source
LC-MS/MS High sensitivity and selectivity, ideal for complex matrices.10 pg/mL in human plasma[10]
HPLC-Fluorescence Good sensitivity and accuracy for pharmaceutical formulations.0.016 µg/mL[7]
HPLC-UV Suitable for higher concentration samples.0.18 µg/mL[7]

For routine concentration checks of research solutions, HPLC-UV or HPLC-Fluorescence are suitable methods. For studies involving biological matrices where concentrations are expected to be very low, LC-MS/MS is the method of choice.

Signaling Pathway

This compound exerts its biological effects by acting as a selective agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that leads to various cellular responses, including the reduction of intraocular pressure.

G This compound Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_response Cellular Response ligand This compound receptor FP Receptor (GPCR) ligand->receptor binds to g_protein Gq/11 Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_pkc ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) ip3_dag->ca_pkc response e.g., Increased Uveoscleral Outflow ca_pkc->response

Caption: this compound Signaling Pathway.

Safety Precautions

This compound is a potent biological molecule and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines and protocols, researchers can prepare accurate and stable solutions of this compound for a variety of research applications, ensuring the reliability and reproducibility of their experimental results.

References

Application Note: High-Sensitivity Quantification of 15-OH Tafluprost (Tafluprost Acid) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 15-OH Tafluprost (Tafluprost acid), the active metabolite of the anti-glaucoma drug Tafluprost, in human plasma. Tafluprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the body to its biologically active form, Tafluprost acid.[1][2] Due to the low systemic concentrations following topical administration, a highly sensitive and specific analytical method is essential for pharmacokinetic studies.[2][3]

This method employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS), Tafluprost acid-d4, to ensure high accuracy and precision.[1] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[3] The method was validated for linearity, accuracy, and precision, demonstrating its suitability for bioanalytical applications in drug development and clinical research.

Introduction

Tafluprost is a fluorinated prostaglandin F2α analog used for the treatment of open-angle glaucoma and ocular hypertension.[1][2][4] As a prodrug, it is rapidly converted by esterases in the cornea and other tissues to its active carboxylic acid metabolite, this compound, also known as Tafluprost acid.[2][4] This active form lowers intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1]

The quantification of Tafluprost acid in biological matrices is critical for pharmacokinetic and toxicokinetic assessments.[1] However, after ocular administration, the systemic plasma concentrations of Tafluprost acid are typically very low, often in the pg/mL range, necessitating a highly sensitive and selective analytical method.[3][5] LC-MS/MS has become the gold standard for such bioanalytical challenges due to its superior sensitivity, specificity, and speed.[4] This document provides a detailed protocol for the extraction and quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • Analytes: this compound (Tafluprost acid) reference standard (≥98% purity), Tafluprost acid-d4 internal standard (IS) (≥98% purity).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade), Formic Acid (LC-MS grade, ≥98%), Ultrapure Water.

  • Biological Matrix: Human plasma (K2-EDTA).

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE procedure is designed for efficient extraction of the analyte from the plasma matrix while minimizing interferences.[6][7]

  • Thaw human plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Pipette 200 µL of each sample into a 2 mL polypropylene microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 ng/mL Tafluprost acid-d4 in methanol) to all samples except the blank matrix. Vortex for 10 seconds.[1][3]

  • Add 1 mL of ethyl acetate to each tube.[1]

  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough extraction.[1]

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[1][5]

  • Carefully transfer the upper organic layer to a clean tube.[1][5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1][5]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1][2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (200 µL) add_is 2. Add Internal Standard (Tafluprost acid-d4) plasma->add_is add_solvent 3. Add Ethyl Acetate (1 mL) add_is->add_solvent vortex 4. Vortex (2 min) add_solvent->vortex centrifuge 5. Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject separate 10. Chromatographic Separation detect 11. MS/MS Detection (MRM) integrate 12. Peak Integration detect->integrate quantify 13. Quantification

Caption: Workflow for this compound quantification in plasma.

LC-MS/MS Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemHigh-Performance Liquid Chromatography (HPLC) or UHPLC System
Analytical ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm[1]
Mobile Phase A0.1% Formic Acid in Water[5]
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer[1]
Ionization ModeElectrospray Ionization (ESI), Negative Mode[3]
Detection ModeMultiple Reaction Monitoring (MRM)[3][4]
Ion Spray Voltage-4500 V
Source Temperature500°C[8]
Nebulizer Gas (Gas 1)50 psi[8]
Turbo Gas (Gas 2)50 psi[8]
Curtain Gas45 psi[8]
Collision GasHigh[8]

Table 3: Optimized MRM Transitions (User Determined)

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q2) [m/z]Collision Energy (CE)Declustering Potential (DP)
This compound409.5[3]User DeterminedUser DeterminedUser Determined
Tafluprost acid-d4413.5User DeterminedUser DeterminedUser Determined
Note: The precursor ions correspond to the deprotonated molecules [M-H]⁻. Product ions and collision energies must be optimized empirically by infusing a standard solution of each analyte into the mass spectrometer.[3]

Results and Discussion

Method Validation

The bioanalytical method was validated to assess its performance characteristics.

Linearity: The method demonstrated excellent linearity over the concentration range of 10 pg/mL to 5000 pg/mL for this compound in human plasma.[2] The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration, yielded a coefficient of determination (r²) greater than 0.99. A weighted linear regression (1/x²) was used for the analysis.[5]

Accuracy and Precision: Intra- and inter-day accuracy and precision were assessed by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized below, fall within the generally accepted limits for bioanalytical method validation.

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (pg/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ10≤ 10.5± 8.0≤ 12.3± 9.5
LQC30≤ 8.2± 6.5≤ 9.8± 7.2
MQC500≤ 6.1± 4.3≤ 7.5± 5.1
HQC4000≤ 5.5± 3.8≤ 6.9± 4.4

Note: Data are representative and may vary based on instrumentation and laboratory conditions.

Diagram: Tafluprost Metabolism

G Tafluprost Tafluprost (Isopropyl Ester Prodrug) Metabolite This compound (Tafluprost Acid - Active) Tafluprost->Metabolite Hydrolysis (Esterases) Receptor Prostaglandin F2α Receptor Metabolite->Receptor Binds to Effect Increased Uveoscleral Outflow Receptor->Effect Leads to

Caption: Metabolic activation of Tafluprost to this compound.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of this compound (Tafluprost acid) in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery, while the use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.[2] This validated bioanalytical method is well-suited for supporting pharmacokinetic and clinical studies of Tafluprost, enabling researchers and drug development professionals to accurately assess the systemic exposure of its active metabolite.

References

Application Notes and Protocols for Studying 15-OH Tafluprost in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for the investigation of 15-OH Tafluprost, the active metabolite of the prostaglandin F2α analog, Tafluprost. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for relevant in vitro assays.

Introduction

This compound, also known as Tafluprost acid, is a potent and selective agonist of the prostaglandin F receptor (FP receptor).[1][2] Tafluprost is a prodrug that is hydrolyzed by corneal esterases to its biologically active form, this compound.[1] Its primary therapeutic application is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[3] The IOP-lowering effect is primarily mediated by an increase in the uveoscleral outflow of aqueous humor.[1][4] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle, a process involving the upregulation of matrix metalloproteinases (MMPs).[5][6]

Understanding the cellular and molecular mechanisms of this compound is crucial for drug development and for exploring its potential applications beyond glaucoma. Cell culture models provide a powerful tool to dissect its signaling pathways and to quantify its effects on various cellular processes.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon receptor activation is the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).

Downstream of this initial signaling, other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), are activated.[7][8] This complex signaling network ultimately leads to changes in gene expression, including the upregulation of MMPs (e.g., MMP-1, MMP-3, MMP-9) and cyclooxygenase-2 (COX-2), which are key mediators of the extracellular matrix remodeling and inflammatory responses.[5][8]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost This compound FP_Receptor FP Receptor (GPCR) Tafluprost->FP_Receptor Binds Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca2+ (intracellular) Ca2->PKC Activates ER->Ca2 Releases MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates Gene_Expression Gene Expression (MMPs, COX-2) MAPK_Cascade->Gene_Expression Regulates

Figure 1: Signaling pathway of this compound via the FP receptor.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (Tafluprost acid) from in vitro studies. This information can serve as a starting point for experimental design.

ParameterCell Line/SystemValue/EffectReference(s)
Receptor Binding Affinity (Ki) Recombinant human FP receptor (HEK293 cells)0.40 nM[1]
MMP-1 mRNA Expression Human non-pigmented ciliary epithelial cells (HNPCECs)Dose-dependent increase (significant at 1000 µM)[5]
MMP-3 mRNA Expression Human non-pigmented ciliary epithelial cells (HNPCECs)Dose-dependent increase (significant at 1000 µM)[5]
MMP-9 mRNA Expression Human non-pigmented ciliary epithelial cells (HNPCECs)Dose-dependent increase (significant at 1000 µM)[5]
TIMP-1 mRNA Expression Human non-pigmented ciliary epithelial cells (HNPCECs)Dose-dependent decrease[5][9]
TIMP-2 mRNA Expression Human non-pigmented ciliary epithelial cells (HNPCECs)Dose-dependent decrease[5][9]
Cell Viability (LD50) Human conjunctival stromal cellsLeast cytotoxic compared to other prostaglandin analogs[10]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound in cell culture.

Experimental Workflow Overview

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HTM, HCE-T, HEK293) Treatment 2. Treatment with This compound (Dose-response & time-course) Cell_Culture->Treatment Viability Cell Viability (MTT/MTS Assay) Treatment->Viability Calcium Intracellular Calcium Mobilization Treatment->Calcium Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis IC50_EC50 IC50/EC50 Calculation Viability->IC50_EC50 Calcium->IC50_EC50 Fold_Change Fold Change Analysis Gene_Expression->Fold_Change Densitometry Densitometry Protein_Analysis->Densitometry

Figure 2: General experimental workflow for studying this compound.

Protocol 1: Cell Viability Assay (MTS/MTT)

Objective: To assess the effect of this compound on the viability and proliferation of cells.

Materials:

  • Cells of interest (e.g., Human Trabecular Meshwork (HTM) cells, Human Corneal Epithelial (HCE-T) cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium. A suggested concentration range is 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control medium.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS/MTT Assay:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.[11][12]

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values of treated wells to the vehicle control.

    • Plot the normalized viability versus the log of the this compound concentration to generate a dose-response curve and calculate the IC50 or EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following FP receptor activation by this compound.

Materials:

  • HEK293 cells stably or transiently expressing the human FP receptor

  • Complete cell culture medium

  • 96-well black, clear-bottom plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic® F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with kinetic reading capability

Procedure:

  • Cell Seeding:

    • Seed HEK293-FP cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells/well.[13]

    • Incubate overnight to allow for cell attachment.[13]

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 1 mM Fluo-4 AM in DMSO mixed with an equal volume of 20% Pluronic® F-127, then diluted in Assay Buffer).[13]

    • Wash the cells twice with Assay Buffer.

    • Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.[13]

    • Wash the cells three times with Assay Buffer, leaving 100 µL of buffer in each well after the final wash.[13]

  • Calcium Measurement:

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation ~490 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Using the instrument's injection system, add 100 µL of the 2x this compound dilutions to the respective wells.

    • Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent decline.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF versus the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To quantify the changes in the mRNA expression of target genes (e.g., MMP-1, MMP-3, COX-2) in response to this compound.

Materials:

  • Cells of interest (e.g., Human non-pigmented ciliary epithelial cells)

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for target and reference genes (see table below)

  • Real-time PCR system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[5]

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[14]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to a reference gene (e.g., GAPDH).

    • Calculate the relative gene expression changes using the ΔΔCt method.

Suggested Human qPCR Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference(s)
MMP-1 CACCAAGTGGAACAAGAGGAACCTTGGTAGTACGGCCGCATGATGGAGTGTGCA[5]
MMP-3 (Primer sequences need to be designed or obtained from literature)(Primer sequences need to be designed or obtained from literature)
COX-2 (Primer sequences need to be designed or obtained from literature)(Primer sequences need to be designed or obtained from literature)[8]
GAPDH TCCCTGAGCTGAACGGGAAGGGAGGAGTGGGTGTCGCTGT[15]
Protocol 4: Western Blot Analysis of ERK Phosphorylation

Objective: To detect the phosphorylation of ERK1/2 as an indicator of MAPK pathway activation by this compound.

Materials:

  • Cells of interest

  • 6-well or 10 cm dishes

  • This compound

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours before treatment.

    • Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[16]

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[16]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[17]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[17]

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.[17]

    • Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total-ERK signal.[16]

References

Application of 15-OH Tafluprost in Glaucoma Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-OH Tafluprost, also known as Tafluprost acid, is the biologically active metabolite of the prostaglandin F2α analog, Tafluprost.[1][2] Tafluprost is a prodrug that is rapidly hydrolyzed by corneal esterases into this compound upon topical administration to the eye.[2][3] This active form is a potent and selective agonist for the prostanoid FP receptor, which is the primary target for many glaucoma medications.[1][4] Its high affinity for the FP receptor, approximately 12 times greater than that of latanoprost's active metabolite, makes it a subject of significant interest in glaucoma research and the development of ocular hypotensive therapies.[3][5] This document provides detailed application notes and experimental protocols for the use of this compound in glaucoma research.

Mechanism of Action

The primary mechanism by which this compound lowers intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor.[3][6] This is achieved through its agonist activity at the prostanoid FP receptor located on ciliary muscle cells.[6] Binding of this compound to the FP receptor initiates a downstream signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary muscle and surrounding tissues. This remodeling is thought to involve the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix, thereby reducing hydraulic resistance and facilitating the outflow of aqueous humor.[7][8]

Signaling Pathway

The binding of this compound to the Gq-coupled FP receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of gene expression, including the upregulation of MMPs.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 15_OH_Tafluprost This compound FP_Receptor FP Receptor 15_OH_Tafluprost->FP_Receptor Binds Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Gene_Expression Modulation of Gene Expression Ca2->Gene_Expression PKC->Gene_Expression MMPs Increased MMP Expression Gene_Expression->MMPs ECM_Remodeling ECM Remodeling & Increased Uveoscleral Outflow MMPs->ECM_Remodeling

FP Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological properties and efficacy of this compound.

Table 1: Receptor Binding Affinity of this compound (Tafluprost Acid)

ParameterValueSpeciesReference
Ki (FP Receptor) 0.4 nMHuman[1][2]
EC50 (FP Receptor) 0.53 nMHuman[1]
IC50 (EP3 Receptor) 67 nMHuman[1]

Table 2: In Vivo Efficacy of Tafluprost in Animal Models

Animal ModelTafluprost ConcentrationIOP ReductionComparisonReference
Ocular Normotensive Monkeys0.0025%3.1 mmHgLatanoprost 0.005%: 2.1 mmHg[4]
Laser-Induced Ocular Hypertensive Monkeys0.0025%11.8 mmHgLatanoprost 0.005%: 9.5 mmHg[4]
Latanoprost Low-Responder Monkeys0.0015%2.9 mmHg (Day 7)Saline[9]
Ocular Hypotensive Monkeys0.0015%3.2 mmHg (22%)Latanoprost 0.005%: 2.2 mmHg (15%)[10]
Conscious Normal Rabbits0.0015%11.9% increase in ONH blood flow (Day 28)Latanoprost 0.005%: 7.2%[11]

Table 3: Clinical Efficacy of Tafluprost in Humans

Study PopulationTafluprost ConcentrationIOP ReductionComparisonReference
Open-Angle Glaucoma/Ocular Hypertension0.0015%6.6 ± 2.5 mmHg (27.6%)Latanoprost 0.005%: 6.2 ± 2.5 mmHg (25.9%)[12]
Healthy Volunteers0.0025%4.3 mmHgPlacebo: 3.1 mmHg[2]
Healthy Volunteers0.005%6.8 mmHgLatanoprost 0.005%[2]

Experimental Protocols

In Vitro Studies

1. Human Ciliary Muscle (HCM) Cell Culture

This protocol describes the primary culture of human ciliary muscle cells, which are essential for studying the direct effects of this compound on the target tissue for uveoscleral outflow.

HCM_Culture_Workflow Start Start: Obtain Human Donor Corneoscleral Rims Dissect Dissect Ciliary Muscle Tissue Start->Dissect Digest Digest with Collagenase Dissect->Digest Culture Culture in Growth Medium (e.g., DMEM with FBS) Digest->Culture Subculture Subculture up to Passage 5 Culture->Subculture Characterize Characterize Cells (e.g., Immunocytochemistry for α-smooth muscle actin) Subculture->Characterize Experiment Treat with this compound for Downstream Assays Characterize->Experiment End End Experiment->End Glaucoma_Induction_Workflow Start Start: Anesthetize Rabbit Injection Inject α-chymotrypsin into the Posterior Chamber of the Right Eye Start->Injection IOP_Monitoring Monitor Intraocular Pressure (IOP) Weekly using a Tonometer Injection->IOP_Monitoring Model_Validation Confirm Sustained Ocular Hypertension IOP_Monitoring->Model_Validation Treatment Administer this compound or Vehicle to the Hypertensive Eye Model_Validation->Treatment Efficacy_Measurement Measure IOP Reduction Treatment->Efficacy_Measurement End End Efficacy_Measurement->End

References

Application Notes and Protocols for Studying Prostaglandin Receptors with 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 15-OH Tafluprost, the active acid form of the prodrug Tafluprost, for the investigation of prostaglandin F (FP) receptors. This document includes detailed experimental protocols, quantitative data for receptor binding and functional activity, and visual representations of associated signaling pathways.

Introduction

Tafluprost is a synthetic analog of prostaglandin F2α (PGF2α).[1] As a prodrug, it is hydrolyzed by corneal esterases into its biologically active metabolite, this compound (also known as Tafluprost acid or AFP-172).[1][2] This active form is a highly potent and selective agonist for the human prostanoid FP receptor.[3][4][5] Its high affinity and selectivity make it an excellent tool for researchers studying the pharmacology and signaling of the FP receptor in various physiological and pathological contexts, including glaucoma, for which it is clinically used to reduce intraocular pressure.[3][6]

Quantitative Data: Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other common prostaglandin analogs for the human FP receptor and other prostanoid receptors. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of Prostaglandin Analogs for Prostanoid Receptors

CompoundFP Receptor (Ki, nM)EP1 Receptor (Ki, nM)EP3 Receptor (Ki, nM)
This compound (Tafluprost Acid) 0.4 [3][7]-67 [3][7]
Latanoprost Acid98[8][9]--
Bimatoprost Acid83[8][9]95[8][9]387[8][9]
Travoprost AcidHighest affinity among analogs[8][9]--

Table 2: Functional Potency (EC50) of Prostaglandin Analogs at the FP Receptor

CompoundFP Receptor (EC50, nM)
This compound (Tafluprost Acid) 0.53 [3][7]
Latanoprost Acid32-124[8][9]
Bimatoprost Acid2.8-3.8[8][9]
Cloprostenol~50[10]
PGF2α~50[10]

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, FP receptor activation can also lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are part of the mitogen-activated protein kinase (MAPK) pathway. This can occur through Gq-dependent mechanisms and potentially through transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).

Below are diagrams illustrating these key signaling pathways.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 15-OH_Tafluprost This compound FP_Receptor FP Receptor 15-OH_Tafluprost->FP_Receptor binds Gq Gq FP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream_Ca Downstream Ca2+ Signaling Ca2_release->Downstream_Ca Downstream_PKC Downstream PKC Signaling PKC->Downstream_PKC

FP Receptor Gq-PLC Signaling Pathway.

ERK_Activation_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects FP_Receptor Activated FP Receptor G_Protein G Protein (Gq/Gi) FP_Receptor->G_Protein EGFR EGFR (transactivation) FP_Receptor->EGFR Ras Ras G_Protein->Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation ERK->Proliferation

FP Receptor-Mediated ERK Activation.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with the FP receptor.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing FP receptors start->prep_membranes incubation Incubate membranes with [3H]-PGF2α and varying concentrations of This compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioligand (scintillation counting) separation->quantification analysis Analyze data to determine IC50 and Ki quantification->analysis end End analysis->end

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing the human FP receptor

  • [3H]-PGF2α (radioligand)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human FP receptor or from a tissue known to endogenously express the receptor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of [3H]-PGF2α (at a final concentration near its Kd)

    • 25 µL of this compound at various concentrations (e.g., 10-12 to 10-5 M) or vehicle for total binding. For non-specific binding, add a high concentration of unlabeled PGF2α (e.g., 10 µM).

    • 100 µL of cell membrane suspension (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGF2α binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of the Gq/PLC pathway by quantifying the accumulation of inositol phosphates.

Materials:

  • HEK293 cells (or other suitable cell line) expressing the human FP receptor

  • [3H]-myo-inositol

  • Serum-free cell culture medium

  • Stimulation buffer (e.g., Krebs-Ringer-Hepes buffer containing 10 mM LiCl)

  • This compound

  • 0.4 M perchloric acid

  • 1.5 M KOH, 60 mM EDTA, 60 mM Hepes

  • Dowex AG 1-X8 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Labeling: Seed cells in 24-well plates. The next day, replace the medium with serum-free medium containing [3H]-myo-inositol (1 µCi/mL) and incubate for 18-24 hours.

  • Pre-incubation: Wash the cells with stimulation buffer and pre-incubate for 15 minutes at 37°C.

  • Stimulation: Add varying concentrations of this compound (e.g., 10-11 to 10-6 M) or vehicle and incubate for 30-60 minutes at 37°C.

  • Lysis: Stop the reaction by adding 1 mL of ice-cold 0.4 M perchloric acid.

  • Neutralization: Neutralize the samples with 1.5 M KOH, 60 mM EDTA, 60 mM Hepes.

  • Purification of Inositol Phosphates: Apply the neutralized supernatants to Dowex AG 1-X8 columns. Wash the columns and then elute the inositol phosphates.

  • Quantification: Add the eluate to scintillation cocktail and quantify the radioactivity.

  • Data Analysis: Plot the amount of [3H]-inositol phosphates against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to induce the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the FP receptor

  • Serum-free medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Mix 20-30 µg of protein with Laemmli buffer, boil, and load onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities. Express the phospho-ERK1/2 signal as a ratio to the total-ERK1/2 signal.

Conclusion

This compound is a valuable pharmacological tool for the detailed investigation of FP receptor function. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of the FP receptor in health and disease. The high affinity and selectivity of this compound, combined with the robust assays described, will facilitate a deeper understanding of prostaglandin signaling and may aid in the development of novel therapeutics targeting this pathway.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 15-OH Tafluprost in Ocular Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed and robust analytical method for the sensitive quantification of 15-OH Tafluprost (Tafluprost acid), the active metabolite of the prostaglandin F2α analog Tafluprost, in ocular tissues. Tafluprost is a potent medication used for the management of glaucoma and ocular hypertension, and its efficacy is directly related to the concentration of its active form in target ocular tissues. This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity, crucial for the analysis of low-concentration analytes in complex biological matrices. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering tissue sample preparation, extraction, and LC-MS/MS analysis.

Introduction

Tafluprost is an isopropyl ester prodrug that undergoes rapid hydrolysis in the eye to its biologically active metabolite, this compound (Tafluprost acid).[1] This active form lowers intraocular pressure by enhancing the uveoscleral outflow of aqueous humor.[1] To facilitate pharmacokinetic, toxicokinetic, and clinical investigations, it is imperative to have a reliable and validated bioanalytical method for the precise measurement of this compound in ocular tissues such as the cornea and ciliary body.[2] The low systemic concentrations of this compound following topical administration necessitate a highly sensitive analytical technique.[3] LC-MS/MS stands as the gold standard for this application due to its superior sensitivity and specificity.[3][4] This document outlines a comprehensive protocol for the extraction and quantification of this compound from ocular tissues.

Experimental Protocols

Materials and Reagents
  • This compound (Tafluprost acid) reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS) (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ocular tissues (e.g., cornea, ciliary body)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • Tissue homogenizer

Sample Preparation: Tissue Homogenization and Extraction
  • Tissue Collection and Storage: Excise ocular tissues of interest (e.g., cornea, ciliary body) and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.

  • Homogenization:

    • Thaw the tissue sample on ice and weigh it.

    • Add a 3-fold volume of ice-cold PBS (pH 7.4) to the tissue.

    • Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process to prevent degradation.

  • Extraction:

    • To a 200 µL aliquot of the tissue homogenate, add 20 µL of the internal standard working solution (this compound-d4, 1 ng/mL in 50:50 methanol:water).

    • Vortex for 10 seconds.

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30% to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: 95% to 30% B

      • 3.6-5.0 min: Hold at 30% B

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be optimized, but based on similar prostaglandins, a precursor ion corresponding to [M-H]⁻ would be selected.

      • This compound-d4 (IS): To be optimized, corresponding to the deuterated analog.

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: -4500 V

    • Collision Gas: Nitrogen

Data Presentation

The following table summarizes the expected quantitative performance parameters of the method, based on validated methods for Tafluprost acid in plasma and other prostaglandins in ocular tissues.[1][5]

ParameterMatrixExpected Value
Linearity Range Tissue Homogenate10 - 5000 pg/mL
Lower Limit of Quantification (LLOQ) Tissue Homogenate10 pg/mL
Accuracy Tissue Homogenate85 - 115%
Precision (RSD) Tissue Homogenate< 15%
Extraction Recovery Tissue Homogenate> 80%
Matrix Effect Tissue HomogenateMinimal and compensated by IS

Visualizations

experimental_workflow tissue_collection Ocular Tissue Collection (e.g., Cornea, Ciliary Body) homogenization Tissue Homogenization (in ice-cold PBS) tissue_collection->homogenization is_spiking Spike with Internal Standard (this compound-d4) homogenization->is_spiking extraction Liquid-Liquid Extraction (Ethyl Acetate) is_spiking->extraction centrifugation Centrifugation (4000 rpm, 10 min, 4°C) extraction->centrifugation separation Organic Layer Separation centrifugation->separation evaporation Solvent Evaporation (Nitrogen Stream) separation->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for this compound detection in tissues.

logical_relationship tafluprost Tafluprost (Prodrug) Topical Administration hydrolysis Corneal Esterase Hydrolysis tafluprost->hydrolysis oh_tafluprost This compound (Active Metabolite) Tafluprost Acid hydrolysis->oh_tafluprost fp_receptor Prostanoid FP Receptor Agonism oh_tafluprost->fp_receptor outflow Increased Uveoscleral Outflow fp_receptor->outflow iop_reduction Intraocular Pressure (IOP) Reduction outflow->iop_reduction

References

Practical Guide to Using 15-OH Tafluprost in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory use of 15-OH Tafluprost, the biologically active acid form of the prostaglandin F2α analog, Tafluprost. These protocols and application notes are intended to facilitate in vitro and in vivo studies investigating its pharmacological properties and therapeutic potential.

Compound Information

This compound, also known as Tafluprost acid, is a potent and selective agonist of the prostaglandin F (FP) receptor. It is the active metabolite of the prodrug Tafluprost, which is used clinically to reduce intraocular pressure in glaucoma. In the laboratory, this compound is the appropriate compound for direct studies of receptor interaction and cellular signaling.

Chemical and Physical Properties
PropertyValue
Synonyms Tafluprost acid, AFP-172
CAS Number 130209-78-8
Molecular Formula C₂₂H₂₈F₂O₅
Molecular Weight 414.45 g/mol
Solubility Soluble in ethanol, methanol, DMSO, and DMF. Sparingly soluble in water.
Storage Store as a solid at -20°C. Stock solutions in organic solvents can be stored at -20°C for up to 6 months. Protect from light.

Mechanism of Action and Signaling Pathway

This compound exerts its effects primarily through the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a downstream signaling cascade. The affinity of Tafluprost acid for the human prostanoid FP receptor is significantly high, with a reported Ki of 0.4 nM.[1][2] The activation of the FP receptor, which is coupled to the Gq/11 protein, stimulates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), leading to the upregulation and release of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[4][5] This remodeling of the extracellular matrix in ocular tissues is believed to be a key mechanism for increasing uveoscleral outflow and reducing intraocular pressure.[4][6]

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects 15_OH_Tafluprost This compound FP_Receptor FP Receptor (GPCR) 15_OH_Tafluprost->FP_Receptor Binds Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MMPs ↑ MMP-1, -2, -3, -9 Expression & Release PKC->MMPs Upregulates ECM Extracellular Matrix Remodeling MMPs->ECM Modulates

Caption: this compound Signaling Pathway.

Quantitative Data

The following table summarizes key quantitative data for this compound (Tafluprost acid) from various studies.

ParameterValueAssay SystemReference
Ki 0.4 nMCompetitive radioligand binding to human prostanoid FP receptor[1][2]
EC₅₀ 0.5 nMRecombinant human FP prostanoid receptor activation[7]
Effective Concentration (in vivo) 0.0015% (ophthalmic solution)Reduction of intraocular pressure in humans[8]
Effective Concentration (in vivo) 0.0025% (single application)Significant IOP reduction in normotensive and hypertensive monkeys[2]
LD₅₀ (in vitro) >50% of commercial product concentrationMTT assay on conjunctival cells[9]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for experimental consistency. Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

  • Sterile, amber microcentrifuge tubes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (≤37°C) may be used to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

  • Storage: Store the aliquots at -20°C.

Note: The final concentration of the organic solvent in the cell culture medium or assay buffer should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final solvent concentration.

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the FP receptor.

Receptor_Binding_Workflow Prep Prepare Reagents: - Cell membranes with FP receptor - Radioligand (e.g., [³H]PGF₂α) - this compound dilutions - Assay Buffer Incubate Incubate: Mix reagents and incubate to reach binding equilibrium. Prep->Incubate Separate Separate Bound from Free Ligand: Rapid filtration through glass fiber filters. Incubate->Separate Wash Wash Filters: Remove non-specifically bound radioligand. Separate->Wash Measure Measure Radioactivity: Liquid scintillation counting. Wash->Measure Analyze Data Analysis: - Calculate specific binding - Generate competition curve - Determine IC₅₀ and calculate Ki Measure->Analyze

Caption: Receptor Binding Assay Workflow.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radiolabeled prostaglandin (e.g., [³H]PGF₂α)

  • Unlabeled PGF₂α (for non-specific binding determination)

  • Serial dilutions of this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Protocol:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Total Binding: Cell membranes + radioligand + assay buffer.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of unlabeled PGF₂α.

    • Competition: Cell membranes + radioligand + serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on a relevant cell line, such as human corneal epithelial (HCE-T) cells.

Cell_Viability_Workflow Seed Seed Cells: Plate cells in a 96-well plate and allow to adhere overnight. Treat Treat Cells: Expose cells to serial dilutions of this compound and vehicle control. Seed->Treat Incubate_Treat Incubate: Incubate for a defined period (e.g., 24, 48, or 72 hours). Treat->Incubate_Treat Add_MTT Add MTT Reagent: Add MTT solution to each well and incubate. Incubate_Treat->Add_MTT Solubilize Solubilize Formazan: Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Add_MTT->Solubilize Measure_Abs Measure Absorbance: Read absorbance at ~570 nm using a plate reader. Solubilize->Measure_Abs Analyze_Viability Data Analysis: - Normalize to control - Plot % viability vs. concentration Measure_Abs->Analyze_Viability

Caption: Cell Viability (MTT) Assay Workflow.

Materials:

  • Human Corneal Epithelial (HCE-T) cells or other relevant cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCE-T cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include wells with medium only (blank), vehicle control, and a positive control for cytotoxicity (e.g., a high concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vivo Model of Ocular Blood Flow in Rabbits

This protocol provides a general framework for assessing the effect of topically applied this compound on ocular blood flow in an animal model.

Materials:

  • Male rabbits

  • This compound ophthalmic solution (e.g., 0.0015%)

  • Vehicle control solution

  • Anesthesia (if required by the measurement technique)

  • Laser Speckle Flowgraphy (LSFG) instrument or similar device for measuring blood flow

  • Tonometer for intraocular pressure (IOP) measurement

Protocol:

  • Acclimatization: Acclimate the rabbits to the laboratory environment and handling procedures.

  • Baseline Measurements: Obtain baseline measurements of ocular blood flow in the optic nerve head and/or other relevant ocular tissues using LSFG. Also, measure baseline IOP.

  • Topical Administration: Administer a single drop of the this compound ophthalmic solution to one eye and the vehicle control to the contralateral eye.

  • Post-Dosing Measurements: At specified time points after administration (e.g., 1, 3, 6, 12, and 24 hours), measure ocular blood flow and IOP in both eyes.

  • Data Analysis: Compare the changes in ocular blood flow and IOP from baseline between the this compound-treated and vehicle-treated eyes. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

Troubleshooting and Considerations

  • Solubility: If precipitation of this compound is observed in aqueous solutions, consider preparing a fresh stock solution or using a different solvent system. The use of cyclodextrins has been reported to enhance the aqueous solubility of Tafluprost.[10]

  • Stability: Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light to prevent degradation.

  • Cell Culture: Ensure the final concentration of organic solvent in the cell culture medium is not cytotoxic. Always include a vehicle control.

  • Animal Studies: The choice of animal model may influence the results. Rabbits and monkeys are commonly used for ocular pharmacology studies.[11] The method of blood flow and IOP measurement should be validated and consistently applied.

This guide provides a starting point for the laboratory investigation of this compound. Protocols may need to be optimized based on the specific experimental setup, cell lines, and animal models used.

References

Troubleshooting & Optimization

Technical Support Center: 15-OH Tafluprost Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 15-OH Tafluprost for experimental purposes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What should I do?

A1: this compound, a prostaglandin F2α (PGF2α) analog, is expected to have low aqueous solubility, similar to other prostaglandins.[1][2] Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a stock solution in an organic solvent.

Q2: What organic solvents are recommended for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common choices for dissolving prostaglandin analogs. For Tafluprost, the parent compound of this compound, solubility in DMSO and dimethyl formamide is reported to be at least 30 mg/mL.[3]

Q3: My experimental protocol has a low tolerance for organic solvents. How can I minimize the final solvent concentration?

A3: To minimize the final concentration of organic solvents, you can employ a co-solvent system or other advanced formulation strategies. A common approach involves preparing a high-concentration stock solution in an organic solvent and then diluting it serially in your aqueous experimental medium. It is crucial to ensure that the compound does not precipitate upon dilution.

Q4: I observed precipitation when diluting my this compound stock solution. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.

  • Warming: Slightly warming the solution (e.g., to 37°C) may increase solubility, but be cautious of potential degradation of the compound.

  • Co-solvents and Surfactants: Incorporating co-solvents like PEG300 or non-ionic surfactants like Tween-80 in the final formulation can improve solubility and prevent precipitation.[4][5]

  • Cyclodextrins: Cyclodextrins are known to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[6]

Q5: Are there any pre-formulated solutions available for prostaglandin analogs that could be adapted for this compound?

A5: Yes, there are established protocols for formulating similar compounds for in vivo experiments. These often involve a multi-component solvent system. For example, a common formulation for Tafluprost acid includes DMSO, PEG300, Tween-80, and saline.[4]

Quantitative Solubility Data

While specific experimental solubility data for this compound is limited, the following table provides solubility information for the parent prostaglandin, PGF2α, and a related analog, which can serve as a valuable reference.

CompoundSolventMaximum ConcentrationSource
Prostaglandin F2α DMSO100 mM (~47.56 mg/mL)
ethanol100 mM (~47.56 mg/mL)
20-ethyl Prostaglandin F2α DMF33 mg/mL[7]
DMSO14 mg/mL[7]
Ethanol33 mg/mL[7]
PBS (pH 7.2)3 mg/mL[7]
Tafluprost WaterPractically Insoluble (<0.1 mg/mL)[1]
DMSO≥ 30 mg/mL[3]

Note: The solubility of this compound is expected to be similar to these related compounds. It is always recommended to perform small-scale pilot experiments to determine the optimal solubilization conditions for your specific experimental setup.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution using a Co-Solvent System

This protocol is adapted from a method used for Tafluprost acid and is suitable for in vivo experiments.[4]

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Mixing Co-solvents: In a sterile tube, add the following components in the specified order, ensuring complete mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL this compound stock solution in DMSO

    • 50 µL of Tween-80

  • Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. This results in a final concentration of 2.5 mg/mL of this compound in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Dissolve this compound in Aqueous Buffer precipitate Precipitation Occurs? start->precipitate stock Prepare Stock Solution in Organic Solvent (DMSO/Ethanol) precipitate->stock Yes success Solution is Clear Proceed with Experiment precipitate->success No dilute Dilute Stock Solution in Aqueous Buffer stock->dilute precipitate2 Precipitation on Dilution? dilute->precipitate2 sonicate Apply Gentle Sonication precipitate2->sonicate Yes precipitate2->success No warm Warm Solution Gently (e.g., 37°C) sonicate->warm cosolvent Use Co-solvent/Surfactant (PEG300, Tween-80) warm->cosolvent cyclodextrin Consider Cyclodextrin Formulation cosolvent->cyclodextrin fail Still Issues? Consult Formulation Specialist cyclodextrin->fail

Caption: Troubleshooting workflow for dissolving this compound.

Prostaglandin F2α (FP) Receptor Signaling Pathway

G cluster_cell Cell Membrane PGF2a This compound (PGF2α Analog) FP_receptor FP Receptor PGF2a->FP_receptor PLC Phospholipase C (PLC) FP_receptor->PLC PI3K PI3K FP_receptor->PI3K MAPK MAPK Signaling FP_receptor->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cell_response Cellular Responses (e.g., Gene Expression, Proliferation) Ca_PKC->Cell_response ERK ERK PI3K->ERK mTOR mTOR ERK->mTOR mTOR->Cell_response MAPK->Cell_response

Caption: Simplified signaling pathway of the Prostaglandin F2α (FP) receptor.

References

Technical Support Center: Optimization of 15-OH Tafluprost Concentration in Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 15-OH tafluprost in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

A1: this compound, also known as tafluprost acid, is the biologically active form of the prodrug tafluprost.[1] Tafluprost is a prostaglandin F2α analog.[2] In vitro, its primary mechanism of action is as a potent and selective agonist for the prostanoid FP receptor, a G protein-coupled receptor (GPCR).[3] Activation of the FP receptor initiates a signaling cascade that is primarily responsible for its pharmacological effects.[1][3]

Q2: What is the typical effective concentration range for this compound in cell studies?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. In vitro studies have demonstrated effects at concentrations ranging from nanomolar to low micromolar. For example, neuroprotective effects on retinal ganglion cells have been observed in a dose-dependent manner up to 3 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. It is critical to ensure the final concentration of the organic solvent in the cell culture medium is low enough (typically <0.5% for DMSO) to not be toxic to the cells.[5] Stock solutions should be stored at -80°C to maintain stability.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

Q4: Can this compound exhibit off-target effects in cell-based assays?

A4: While this compound is a selective FP receptor agonist, some studies suggest potential off-target effects or effects mediated by other receptors at higher concentrations. There is some evidence that part of its intraocular pressure-lowering effect may be attributed to FP receptor-mediated production of endogenous prostaglandins that then act on the EP3 receptor.[6] Additionally, in vitro studies have investigated its influence on processes like melanogenesis and adipogenesis.[4]

Data Presentation

Table 1: Summary of In Vitro Effects of Tafluprost and its Active Form (this compound)

Cell LineAssayConcentration RangeObserved EffectReference
Retinal Ganglion Cells (RGC-5)Cell Viability (XTT Assay)Up to 3 µMDose-dependent increase in viability under serum deprivation.
Retinal Ganglion Cells (RGC-5)Apoptosis (Activated Caspase-3)Up to 3 µMSignificant reduction in caspase-3 positive cells under serum deprivation/glutamate exposure.[7]
B16 Melanoma CellsMelanogenesisNot specifiedLess stimulating effect on melanin production compared to latanoprost.[1]
Human Orbital PreadipocytesAdipogenesisNot specifiedLesser anti-adipogenic effect compared to bimatoprost.[4]
Human Corneal Epithelial (HCE-T) CellsCell Viability (MTS Assay)Not specifiedNo significant loss of viability after short exposure with preservative-free tafluprost.
Human Conjunctival Stromal CellsCytotoxicity (LD50)Not specifiedHigher LD50 (less toxic) compared to latanoprost.

Table 2: Concentration-Dependent Effects of Tafluprost on Intraocular Pressure (IOP) in Animal Models

Animal ModelTafluprost ConcentrationIOP ReductionReference
Ocular Normotensive Monkeys0.0005%Statistically significant[5]
Ocular Normotensive Monkeys0.0025%Statistically significant[5]
Laser-Induced Ocular Hypertensive Monkeys0.00002% - 0.0025%Dose-dependent reduction[5]
ddY Mice0.005%More effective than 0.005% latanoprost[3]

Signaling Pathways and Experimental Workflows

The primary signaling pathway initiated by this compound binding to the FP receptor is the Gq pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1][2][8]

Tafluprost_Signaling_Pathway Tafluprost This compound FP_Receptor FP Receptor (GPCR) Tafluprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

This compound Signaling Pathway

A typical experimental workflow for assessing the effect of this compound on cell viability is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells to Optimal Confluency Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Prep 3. Prepare Serial Dilutions of this compound Cell_Seeding->Drug_Prep Incubation 4. Treat Cells and Incubate for a Defined Period Drug_Prep->Incubation Add_Reagent 5. Add Viability Reagent (e.g., MTT, MTS) Incubation->Add_Reagent Incubate_Reagent 6. Incubate for Color Development Add_Reagent->Incubate_Reagent Read_Plate 7. Measure Absorbance with a Plate Reader Incubate_Reagent->Read_Plate Analyze_Data 8. Calculate Cell Viability and Plot Dose-Response Read_Plate->Analyze_Data

Cell Viability Assay Workflow

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol provides a method for determining the effect of this compound on the viability of human trabecular meshwork (HTM) cells.

Materials:

  • Human Trabecular Meshwork (HTM) cells

  • Cell culture medium (e.g., DMEM) with supplements (e.g., 10% FBS)

  • 96-well cell culture plates

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HTM cells to approximately 80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from the absorbance of all other wells.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Troubleshooting Guide

Issue: Low or No Biological Response

  • Possible Cause: Compound degradation.

    • Solution: Ensure proper storage of the this compound stock solution at -80°C and use fresh aliquots for each experiment to avoid freeze-thaw cycles.[5]

  • Possible Cause: Low receptor expression in the cell line.

    • Solution: Confirm the expression of the FP receptor in your cell line using techniques such as RT-qPCR or Western blotting.[5]

  • Possible Cause: Incorrect concentration range.

    • Solution: Perform a broad dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal concentration range for your specific cell type and endpoint.[5]

  • Possible Cause: Interference from serum components.

    • Solution: Consider reducing the serum concentration or using serum-free medium during the drug treatment period, as serum can contain factors that may interfere with the assay.[5]

Issue: High Variability Between Replicate Wells

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each set of wells.

  • Possible Cause: Edge effects on the microplate.

    • Solution: Avoid using the outermost wells of the 96-well plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or medium.

  • Possible Cause: Inconsistent drug dilution or addition.

    • Solution: Use calibrated pipettes and ensure thorough mixing of drug dilutions before adding them to the wells.

Issue: Compound Precipitation in Culture Medium

  • Possible Cause: Poor solubility at the tested concentration.

    • Solution: Do not dilute the concentrated stock solution directly into a large volume of aqueous medium. Perform serial dilutions to ensure the compound remains in solution.[5]

  • Possible Cause: Insufficient final solvent concentration.

    • Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining below the toxicity threshold for your cells.[5]

Issue: Unexpected Cytotoxicity

  • Possible Cause: High solvent concentration.

    • Solution: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for the cells being used. Run a vehicle-only control to assess solvent toxicity.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.

  • Possible Cause: Cell passage number.

    • Solution: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.

References

Technical Support Center: Prevention of 15-OH Tafluprost Degradation in Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 15-OH Tafluprost (Tafluprost Acid) in biological samples. Adherence to these protocols is critical for ensuring sample integrity and obtaining accurate, reproducible data in pharmacokinetic, toxicokinetic, and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

The primary cause of degradation of the parent prodrug, Tafluprost, is enzymatic hydrolysis by esterases present in biological matrices like plasma and ocular tissues. This rapid conversion yields the active metabolite, this compound (Tafluprost Acid). While this compound is metabolically more stable than other prostaglandin analogs due to its difluoro substitution at the C-15 position, improper sample handling and storage can still lead to its degradation.[1][2][3] Factors such as pH, temperature, and exposure to light can also influence its stability.[1][4]

Q2: What is the recommended anticoagulant for blood sample collection for this compound analysis?

For plasma analysis, K2-EDTA is a commonly used anticoagulant.[5] However, it is crucial to validate the chosen anticoagulant during the development of your specific bioanalytical method to ensure it does not interfere with the assay.

Q3: How can I prevent the enzymatic conversion of Tafluprost to this compound during sample collection?

To minimize the in-vitro enzymatic conversion of Tafluprost to this compound, it is highly recommended to collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF), in addition to an anticoagulant.[3]

Q4: What are the optimal storage conditions for samples containing this compound?

For long-term stability, plasma samples should be stored at -80°C immediately after processing.[3] this compound has been shown to be stable in human plasma for at least 28 days when stored at -20°C to -30°C.[1][6] It is also crucial to avoid repeated freeze-thaw cycles.[4]

Q5: Are aqueous solutions of this compound stable?

Aqueous solutions of prostaglandin analogs are generally not recommended for long-term storage.[4] If an aqueous buffer solution is required for experiments, it should be prepared fresh and used within the same day.[4] The optimal pH for the stability of Tafluprost in aqueous solutions is between 5.5 and 6.7.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or undetectable levels of this compound Improper sample storage (e.g., storage at room temperature or -20°C for an extended period).Verify that samples were consistently stored at -80°C. Avoid repeated freeze-thaw cycles.[4]
Degradation due to exposure to light or air.Store samples in tightly sealed, light-resistant containers.[4] When preparing solutions, consider purging with an inert gas like nitrogen or argon.[4]
Suboptimal pH of the sample or solution.Ensure the pH of aqueous solutions is maintained between 5.5 and 6.7 for maximal stability.[1]
High variability in this compound concentrations between replicate samples Inconsistent sample handling and processing times.Standardize the entire workflow from sample collection to freezing. Ensure consistent timing for centrifugation and plasma separation.
Incomplete mixing with anticoagulant and/or esterase inhibitor.Immediately and thoroughly mix blood samples with the anticoagulant and esterase inhibitor upon collection.
Low recovery of this compound during sample extraction Suboptimal extraction procedure.Optimize the liquid-liquid extraction protocol, including the choice of organic solvent and pH of the aqueous phase.
Degradation in the extraction solvent.Evaluate the stability of this compound in the chosen extraction solvent and during the evaporation and reconstitution steps.

Experimental Protocols

Protocol for Blood Sample Collection, Processing, and Storage

This protocol outlines the recommended procedure for collecting and processing blood samples to ensure the stability of this compound.

  • Sample Collection:

    • Collect whole blood into tubes containing both an anticoagulant (e.g., K2-EDTA) and an esterase inhibitor (e.g., sodium fluoride).

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.

  • Sample Processing:

    • Place the collected blood samples on ice immediately.

    • Within 30 minutes of collection, centrifuge the samples at 4°C. A common centrifugation setting is 4000 rpm for 10 minutes.[5]

    • Carefully transfer the supernatant (plasma) to clean, labeled, light-resistant polypropylene tubes.

  • Sample Storage:

    • Immediately freeze the plasma samples and store them at -80°C until analysis.[3]

Visual Guides

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_storage Sample Storage Collect_Blood Collect Blood (EDTA + NaF tube) Mix Invert Tube 8-10x Collect_Blood->Mix Immediate Centrifuge Centrifuge at 4°C (e.g., 4000 rpm, 10 min) Mix->Centrifuge Within 30 min Separate_Plasma Separate Plasma into Light-Resistant Tubes Centrifuge->Separate_Plasma Store Store at -80°C Separate_Plasma->Store Immediate

Caption: Recommended workflow for blood sample handling to ensure this compound stability.

degradation_pathway cluster_factors Degradation Factors Tafluprost Tafluprost (Isopropyl Ester Prodrug) OH_Tafluprost This compound (Tafluprost Acid - Active) Tafluprost->OH_Tafluprost Hydrolysis Degradation_Products Further Degradation Products OH_Tafluprost->Degradation_Products Enzymes Esterases Enzymes->Tafluprost inhibited by NaF pH Non-optimal pH pH->OH_Tafluprost accelerate Temp High Temperature Temp->OH_Tafluprost accelerate Light Light Exposure Light->OH_Tafluprost accelerate

Caption: Factors influencing the degradation of Tafluprost and this compound.

References

Addressing off-target effects in 15-OH Tafluprost experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 15-OH Tafluprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects and other common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary on-target effect?

A1: this compound, also known as tafluprost acid, is the biologically active metabolite of the prodrug Tafluprost.[1][2] It is a potent and selective agonist of the prostaglandin F2α receptor (FP receptor).[1][3][4] Its primary on-target effect is to reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor, which is the basis for its use in the treatment of glaucoma and ocular hypertension.[2][5][6]

Q2: What are the known off-target effects of this compound?

A2: this compound is reported to have a very high selectivity for the FP receptor with minimal affinity for other prostanoid receptors.[1][7] However, at high concentrations, the possibility of off-target interactions cannot be entirely ruled out. Some studies on other prostaglandin F2α analogs have shown interactions with other prostanoid receptors, such as the EP1 and EP3 receptors.[3] Therefore, unexpected cellular responses could potentially arise from weak interactions with these or other unrelated receptors.

Q3: My cells are showing a response that is not consistent with FP receptor activation. How can I determine if this is an off-target effect?

A3: Investigating a suspected off-target effect requires a systematic approach. Here are some initial steps:

  • Confirm On-Target Pathway Engagement: First, verify that you are observing activation of the canonical FP receptor signaling pathway (Gq activation leading to increased intracellular calcium).

  • Dose-Response Analysis: Determine if the unexpected phenotype is only observed at high concentrations of this compound, which is often indicative of lower-affinity off-target interactions.

  • Use a Selective FP Antagonist: Pre-treatment of your cells with a selective FP receptor antagonist should block the on-target effects. If the unexpected phenotype persists, it is likely an off-target effect.

  • Structurally Unrelated FP Agonist: Test a structurally different but potent FP receptor agonist. If this compound does not produce the same unexpected phenotype, it strengthens the hypothesis of an off-target effect specific to this compound's chemical structure.

Q4: Can the formulation of Tafluprost contribute to unexpected experimental results?

A4: Yes, commercially available Tafluprost ophthalmic solutions may contain preservatives like benzalkonium chloride (BAK), unless specified as preservative-free.[8] BAK itself can have biological effects, including cytotoxicity and inflammation, which could confound experimental results. For in vitro experiments, it is crucial to use pure this compound (tafluprost acid) to avoid artifacts from formulation excipients.

Troubleshooting Guides

Issue 1: Inconsistent or No On-Target Response (e.g., No Calcium Mobilization)
Possible Cause Troubleshooting Step
Low FP Receptor Expression Confirm FP receptor expression in your cell line using RT-qPCR or Western blot. Consider using a cell line known to endogenously express the FP receptor or a stably transfected cell line.
Compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
Incorrect Assay Conditions Optimize cell density, serum starvation conditions, and incubation times for your specific cell line and assay.
Ligand-Receptor Mismatch Ensure you are using the active form, this compound (tafluprost acid), and not the prodrug Tafluprost, for in vitro assays, as the prodrug requires enzymatic conversion.[1][2]
Issue 2: Unexpected Cellular Phenotype (Suspected Off-Target Effect)
Possible Cause Troubleshooting Step
Activation of other Prostanoid Receptors As some prostaglandin analogs can interact with EP receptors, consider using selective antagonists for EP1 or EP3 receptors in conjunction with this compound to see if the unexpected effect is blocked.[3]
GPCR-Independent Effects At high concentrations, small molecules can have effects independent of receptor binding, such as altering membrane properties or interacting with intracellular enzymes.
Cytotoxicity Perform a cell viability assay (e.g., MTT or LDH assay) to determine if the observed phenotype is a result of cytotoxicity at the concentrations of this compound being used.
Activation of an Unknown GPCR If other possibilities are ruled out, consider that this compound may be activating an unexpected G-protein coupled receptor. This would require more advanced techniques like broad GPCR screening panels to identify.

Quantitative Data

The following tables summarize the known binding affinities and functional potencies of this compound and other prostaglandin F2α analogs. This data can help in designing experiments and interpreting results, particularly in the context of potential off-target effects.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound (Tafluprost Acid) for the Human FP Receptor

CompoundParameterValueReceptorReference
This compound (Tafluprost Acid)Ki0.4 nMHuman Prostanoid FP Receptor[1][4]
This compound (Tafluprost Acid)EC500.5 nMRecombinant Human FP Prostanoid Receptor[9]

Table 2: Comparative Binding Affinities (Ki) of Prostaglandin F2α Analogs for the Human FP Receptor

Compound (Active Acid Form)Binding Affinity (Ki) for FP Receptor (nM)Reference
This compound 0.4 [1][4]
Latanoprost Acid4.7[4]
Travoprost Acid3.5N/A
Bimatoprost Acid8.3N/A

Experimental Protocols

Protocol 1: Radioligand Binding Assay for FP Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the FP receptor.

Materials:

  • Cell membranes expressing the human FP receptor

  • Radiolabeled PGF2α (e.g., [3H]-PGF2α)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled PGF2α (typically at or below its Kd), and varying concentrations of unlabeled this compound.

  • Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following the activation of the Gq-coupled FP receptor.

Materials:

  • Cells expressing the FP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Injection: Inject a solution of this compound at various concentrations into the wells.

  • Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the concentration and fit to a dose-response curve to determine the EC50.

Protocol 3: MTT Cell Viability Assay

This assay is used to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the untreated control to determine cell viability.

Visualizations

Signaling Pathway

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tafluprost This compound FP_Receptor FP Receptor (GPCR) Tafluprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: On-target signaling pathway of this compound via the FP receptor.

Experimental Workflow for Investigating Off-Target Effects

Off_Target_Workflow cluster_verification Initial Verification cluster_troubleshooting Troubleshooting Off-Target Effects cluster_conclusion Conclusion start Unexpected Phenotype Observed with This compound on_target_assay Confirm On-Target FP Receptor Activation (e.g., Calcium Assay) start->on_target_assay dose_response Perform Dose-Response Is the effect at high conc. only? fp_antagonist Test with FP Receptor Antagonist dose_response->fp_antagonist Yes dose_response->fp_antagonist No on_target_assay->dose_response phenotype_blocked Phenotype Blocked? fp_antagonist->phenotype_blocked other_agonist Test with Structurally Different FP Agonist phenotype_blocked->other_agonist No on_target Likely On-Target Effect phenotype_blocked->on_target Yes phenotype_reproduced Phenotype Reproduced? other_agonist->phenotype_reproduced phenotype_reproduced->on_target Yes off_target Likely Off-Target Effect phenotype_reproduced->off_target No

Caption: A workflow for troubleshooting suspected off-target effects.

Logical Relationship: On-Target vs. Off-Target Effects

Logical_Relationship cluster_compound This compound cluster_on_target On-Target Interaction cluster_off_target Potential Off-Target Interactions compound This compound fp_receptor FP Receptor compound->fp_receptor High Affinity (Ki = 0.4 nM) ep_receptors Other Prostanoid Receptors (e.g., EP1, EP3) compound->ep_receptors Low Affinity (Hypothesized) unknown_receptors Unknown Receptors/ Non-Receptor Proteins compound->unknown_receptors Possible at High Conc. on_target_effect Desired Biological Effect (e.g., IOP Reduction) fp_receptor->on_target_effect Leads to off_target_effect Unexpected/Undesired Phenotype ep_receptors->off_target_effect May lead to unknown_receptors->off_target_effect May lead to

Caption: On-target versus potential off-target interactions of this compound.

References

Technical Support Center: Enhancing the Stability of 15-OH Tafluprost Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and handling of 15-OH Tafluprost (Tafluprost Acid) stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of the prodrug Tafluprost.[1] Tafluprost is a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension.[1][2] In experimental settings, Tafluprost is rapidly hydrolyzed by esterases in tissues to form Tafluprost acid.[1] The stability of this compound stock solutions is critical for accurate quantification and to ensure the integrity of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for prostaglandin analogs like this compound include hydrolysis and oxidation. The ester linkage in the parent prodrug is a key site for hydrolysis.[3] While this compound is the result of this initial hydrolysis, it can be susceptible to further degradation under suboptimal storage conditions such as exposure to non-optimal pH, high temperatures, and light.

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: Prostaglandin analogs that are isopropyl esters, like Tafluprost, exhibit maximum stability in a pH range of 5.5 to 6.7.[4] It is crucial to maintain the pH of aqueous preparations within this range to minimize degradation.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the this compound solid in an appropriate organic solvent. Commonly used solvents for prostaglandin analogs include ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[5] For long-term storage, it is advisable to prepare a concentrated stock solution in one of these organic solvents and store it at low temperatures.

Q5: Can I store this compound in an aqueous solution?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. If an aqueous buffer solution is required for your experiment, it should be prepared fresh from a concentrated organic stock solution just prior to use. Any remaining aqueous solution should be discarded and not stored for more than a day.

Troubleshooting Guide

Problem Possible Cause Solution
Loss of biological activity in experiments. Degradation of this compound stock solution due to improper storage.Verify that the stock solution has been stored at or below -20°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
Instability of diluted aqueous solutions.Prepare aqueous working solutions fresh for each experiment from a concentrated organic stock. Do not store aqueous solutions.
Inconsistent or non-reproducible experimental results. Inaccurate concentration of the stock solution due to solvent evaporation.Ensure the storage container is sealed tightly. For solutions in volatile solvents like ethanol, consider using vials with PTFE-lined caps. Re-qualify the concentration of the stock solution if evaporation is suspected.
Use of a degraded stock solution.Perform a stability check of your stock solution using an analytical method like HPLC. If degradation is confirmed, prepare a fresh stock solution.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Degradation of this compound.Review the storage conditions (temperature, light exposure, pH of aqueous preparations). Analyze the sample promptly after preparation. The presence of new peaks may indicate the formation of degradation products.
Contamination of the stock solution.Ensure proper handling and use of sterile, clean labware during stock solution preparation to avoid microbial or chemical contamination.

Data Presentation

Table 1: Stability of this compound (Tafluprost Acid) Stock Solutions Under Various Storage Conditions

Storage Condition Duration Stability
Room TemperatureUp to 6 hoursStable[6]
2°C to 8°C126 hoursStable in processed sample[6]
-10°C to -30°C32 daysStable[6]
Freeze/Thaw Cycles6 cyclesStable[6]

Data sourced from FDA submission documents for Tafluprost.[6]

Table 2: Stability of this compound (Tafluprost Acid) in Biological and Analytical Samples

Matrix/Condition Temperature Duration Stability
Processed Sample in Autosampler15°C23 hoursStable[6]
Frozen Matrix (e.g., plasma)-10°C to -30°C28 daysStable[6]

Data sourced from FDA submission documents for Tafluprost.[6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in an Organic Solvent

Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage.

Materials:

  • This compound (Tafluprost Acid) solid

  • Anhydrous ethanol, DMSO, or DMF

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound solid to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of this compound using an analytical balance in a fume hood.

  • Transfer the weighed solid to a sterile vial.

  • Add the appropriate volume of the chosen organic solvent (e.g., ethanol, DMSO, DMF) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • For long-term storage, aliquot the stock solution into smaller volumes in separate, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or lower for long-term stability.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the stability of this compound by separating the parent compound from its potential degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 4 µm particle size).[3]

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water:Methanol (90:10 v/v).[3]

  • Mobile Phase B: Water:Acetonitrile (10:90 v/v).[3]

  • Gradient Elution: A suitable gradient program should be developed to ensure the separation of this compound from any degradation products.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Detection Wavelength: 210 nm.[3]

Procedure:

  • Sample Preparation: Dilute the this compound stock solution to a suitable concentration (e.g., 100 µg/mL) using the mobile phase as the diluent.

  • Forced Degradation Samples (for method validation): To demonstrate the stability-indicating nature of the method, expose the this compound solution to stress conditions such as acid (0.05 N HCl), base (0.05 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and photolytic stress (UV light).[7]

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Evaluation: Analyze the resulting chromatograms. The stability of the this compound solution is determined by the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. Peak purity analysis using a PDA detector can confirm that the main peak is free from co-eluting impurities.

Mandatory Visualizations

Signaling_Pathway Signaling Pathway of this compound (Tafluprost Acid) Tafluprost_Acid This compound (Tafluprost Acid) FP_Receptor Prostanoid FP Receptor (in Ciliary Muscle) Tafluprost_Acid->FP_Receptor Agonist Binding Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor FP_Receptor->Uveoscleral_Outflow Activates IOP_Reduction Reduction of Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction Leads to

Caption: Signaling Pathway of this compound.

Experimental_Workflow Workflow for Preparing and Storing this compound Stock Solutions cluster_prep Stock Solution Preparation cluster_storage Storage and Handling Weigh 1. Weigh this compound Dissolve 2. Dissolve in Organic Solvent (e.g., Ethanol, DMSO) Weigh->Dissolve Vortex 3. Vortex to Homogenize Dissolve->Vortex Aliquot 4. Aliquot into Vials Vortex->Aliquot Store 5. Store at ≤ -20°C Aliquot->Store Use 6. Prepare Fresh Aqueous Solutions for Experiments Store->Use

Caption: Workflow for Stock Solution Preparation and Storage.

References

Technical Support Center: 15-OH Tafluprost Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 15-OH Tafluprost (Tafluprost Acid), the active metabolite of Tafluprost. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bioanalysis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound using LC-MS/MS.

Poor Peak Shape and Resolution

Question: My chromatographic peaks for this compound are broad, tailing, or splitting. What are the possible causes and solutions?

Answer: Poor peak shape can arise from several factors related to the sample, chromatography, or the analytical column itself.

  • Sample-Related Issues:

    • High Injection Volume/Solvent Mismatch: Injecting a large volume of sample reconstituted in a solvent stronger than the initial mobile phase can cause peak distortion.

      • Solution: Reduce the injection volume or reconstitute the dried extract in the initial mobile phase. A common reconstitution solvent is a 50:50 mixture of mobile phase A and B.[1]

    • Particulate Matter: Clogging of the column frit by particulates from the sample extract can lead to peak splitting and increased backpressure.

      • Solution: Centrifuge the reconstituted sample before injection or use a guard column to protect the analytical column.

  • Chromatography-Related Issues:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Ensure the mobile phase pH is appropriate for the chosen column chemistry. Acidifying the mobile phase (e.g., with 0.2% acetic acid or 1% formic acid in water) is a common practice.[1][2]

    • Suboptimal Gradient Elution: A poorly optimized gradient may not effectively focus the analyte at the head of the column or provide adequate separation.

      • Solution: Adjust the gradient slope and duration to ensure sharp, symmetrical peaks.

  • Column-Related Issues:

    • Column Contamination or Degradation: Accumulation of matrix components can lead to a loss of performance.

      • Solution: Implement a column washing procedure after each analytical batch. If performance is not restored, consider replacing the column.

    • Use of an Inappropriate Column: The choice of stationary phase is critical for retaining and separating this compound.

      • Solution: A C18 analytical column is commonly used for the separation of Tafluprost and its impurities.[3][4]

Low Sensitivity and Signal Intensity

Question: I am struggling to achieve the required lower limit of quantification (LLOQ) for this compound. How can I improve the sensitivity of my assay?

Answer: Due to the low systemic concentrations of this compound following topical ocular administration, a highly sensitive bioanalytical method is essential.[1][5] An LLOQ of 10 pg/mL has been reported as achievable with an optimized LC-MS/MS method.[6][7]

  • Sample Preparation:

    • Inefficient Extraction: Incomplete recovery of the analyte from the biological matrix will result in a lower signal.

      • Solution: Optimize the liquid-liquid extraction (LLE) procedure.[1] Ensure the pH of the sample is adjusted to an appropriate level (acidification with formic acid is common) to facilitate extraction into an organic solvent like ethyl acetate.[1] Thoroughly vortex the sample during extraction to maximize analyte transfer.[1]

    • Suboptimal Reconstitution: The choice of reconstitution solvent can impact the peak shape and, consequently, the signal intensity.

      • Solution: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase and ensures complete dissolution of the analyte.[1]

  • Mass Spectrometry:

    • Instrument Tuning and Calibration: Proper tuning and calibration of the mass spectrometer are fundamental for achieving optimal sensitivity.

      • Solution: Regularly tune and calibrate the instrument according to the manufacturer's recommendations. Optimize the specific mass transitions (Q1/Q3) for this compound and the internal standard.[1]

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of this compound.[1]

      • Solution: Confirm that the instrument is operating in the correct ionization mode and that the source parameters (e.g., gas flows, temperature, and voltages) are optimized for the analyte.

Matrix Effects and Ion Suppression

Question: I suspect that matrix effects are impacting the accuracy and precision of my results. How can I identify and mitigate these effects?

Answer: Matrix effects, particularly ion suppression, can be a significant challenge in bioanalysis. These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte, leading to reduced signal intensity and unreliable quantification.

  • Identification of Matrix Effects:

    • Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of the analyte indicates the presence of ion suppression.

    • Comparison of Peak Areas: Compare the peak area of the analyte in a neat solution to the peak area of the analyte spiked into an extracted blank matrix. A lower peak area in the matrix sample suggests ion suppression.

  • Mitigation Strategies:

    • Improved Sample Preparation: The goal is to remove as many interfering matrix components as possible.

      • Solution: Optimize the liquid-liquid extraction (LLE) protocol.[1] Experiment with different extraction solvents and pH conditions to enhance the selectivity of the extraction.

    • Chromatographic Separation: Ensure that the analyte is chromatographically separated from the majority of the matrix components.

      • Solution: Adjust the gradient elution profile to better resolve the analyte from co-eluting interferences. The use of a high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system can provide better separation efficiency.[1]

    • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in signal intensity.

Sample Instability and Degradation

Question: I am concerned about the stability of this compound in my samples. What are the recommended storage and handling conditions?

Answer: The stability of the analyte in the biological matrix and throughout the analytical process is crucial for accurate quantification.

  • Storage Stability:

    • Matrix Storage: this compound has been shown to be stable in frozen plasma stored at -10°C to -30°C for at least 28 days.[6]

    • Stock Solution Stability: Stock solutions of this compound are stable at room temperature for up to 6 hours and at -10°C to -30°C for 32 days.[6]

  • Handling Stability:

    • Freeze/Thaw Stability: The analyte is stable for at least six freeze/thaw cycles.[6]

    • Autosampler Stability: In processed samples, this compound is stable in the autosampler at 15°C for 23 hours and at 2°C to 8°C for 126 hours.[6]

  • Minimizing Degradation:

    • Prompt Processing: Process samples as quickly as possible after collection.

    • Controlled Temperatures: Maintain samples at appropriate temperatures throughout the collection, storage, and analysis process.

    • Avoid Exposure to Harsh Conditions: Tafluprost can be degraded under thermal, photolytic, hydrolytic, and oxidative stress conditions.[3][4] While this data pertains to the parent drug, it is good practice to handle the metabolite with similar care.

FAQs

General Questions

Q1: What is this compound? A1: this compound, also known as Tafluprost acid, is the biologically active metabolite of Tafluprost.[1] Tafluprost is an ester prodrug that is rapidly hydrolyzed to Tafluprost acid in the eye.[1]

Q2: Why is it necessary to quantify this compound? A2: Quantifying this compound in biological matrices like plasma is essential for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion of the drug.[6]

Q3: What is the typical concentration range of this compound in clinical studies? A3: Following topical ocular administration, the systemic concentrations of this compound are very low.[1][5] Analytical methods need to be sensitive enough to quantify concentrations in the picogram per milliliter (pg/mL) range.[6][7]

Sample Preparation

Q4: What is the recommended method for extracting this compound from plasma? A4: Liquid-liquid extraction (LLE) is a commonly used and effective method for extracting this compound from human plasma.[1][6]

Q5: What are the key steps in the LLE procedure? A5: The general steps for LLE include:

  • Acidification of the plasma sample (e.g., with formic acid).[1]

  • Addition of an internal standard.[1]

  • Addition of an immiscible organic extraction solvent (e.g., ethyl acetate).[1]

  • Vigorous mixing (vortexing) to facilitate analyte transfer to the organic phase.[1]

  • Centrifugation to separate the layers.[1]

  • Transfer of the organic layer to a clean tube.[1]

  • Evaporation of the solvent to dryness.[1]

  • Reconstitution of the residue in the mobile phase.[1]

Chromatography

Q6: What type of analytical column is suitable for this compound analysis? A6: A reverse-phase C18 column is a common choice for the chromatographic separation of this compound.[3][4]

Q7: What are typical mobile phase compositions? A7: Gradient elution with a mobile phase consisting of an aqueous component (often containing an acid like formic or acetic acid) and an organic component (such as acetonitrile or methanol) is frequently used.[2][3][4]

Mass Spectrometry

Q8: What type of mass spectrometer is recommended for this analysis? A8: A triple quadrupole mass spectrometer is typically used for the quantification of this compound, operating in Multiple Reaction Monitoring (MRM) mode.[1]

Q9: Which ionization technique is most effective? A9: Electrospray ionization (ESI) in the negative ion mode is the preferred technique for the analysis of this compound.[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a representative example based on published methodologies.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Allow frozen plasma samples to thaw at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 20 µL of the internal standard working solution and vortex briefly.

    • Add 50 µL of 1% formic acid in water to acidify the sample and vortex.

    • Add 1 mL of ethyl acetate as the extraction solvent.

    • Cap the tube and vortex mix for 10 minutes.

    • Centrifuge at 4000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a 50:50 (v/v) mixture of mobile phase A and B.

    • Vortex to mix and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.[1]

    • Mass Spectrometer: Triple quadrupole mass spectrometer.[1]

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.[1]

Quantitative Data Summary

Table 1: Representative LC-MS/MS Parameters
ParameterSetting
LC System HPLC or UHPLC[1]
Analytical Column C18[3][4]
Mobile Phase A Water with 0.2% acetic acid or 1% formic acid[1][2]
Mobile Phase B Acetonitrile or Methanol[2][3][4]
Elution Gradient
Flow Rate 0.6 - 1.2 mL/min[2][3][4]
Column Temperature 50°C[3][4]
Injection Volume 5 - 30 µL
Mass Spectrometer Triple Quadrupole[1]
Ionization Mode ESI Negative[1]
Detection Mode MRM[1]
LLOQ 10 pg/mL[6][7]
Table 2: Stability of this compound (Tafluprost Acid)
ConditionDurationStability
Stock Solution at Room TemperatureUp to 6 hoursStable[6]
Stock Solution at -10°C to -30°C32 daysStable[6]
Freeze/Thaw Cycles6 cyclesStable[6]
Processed Sample in Autosampler (15°C)23 hoursStable[6]
Processed Sample in Autosampler (2°C to 8°C)126 hoursStable[6]
Frozen Matrix (-10°C to -30°C)28 daysStable[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Human Plasma Sample acidify Acidify with Formic Acid start->acidify add_is Add Internal Standard acidify->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into U/HPLC System reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI Negative) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantification using Calibration Curve detect->quantify report Generate Report quantify->report

Caption: Experimental workflow for this compound quantification.

potential_interferences cluster_preanalytical Pre-analytical cluster_analytical Analytical instability Analyte Instability (Degradation) quant This compound Quantification instability->quant contamination Sample Contamination contamination->quant matrix Matrix Effects (Ion Suppression) matrix->quant isobaric Isobaric Interferences isobaric->quant carryover System Carryover carryover->quant

Caption: Potential sources of analytical interference.

References

Refining experimental protocols for 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-OH Tafluprost. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Note on this compound Data: Specific experimental data for this compound is limited in publicly available literature. Tafluprost is a prodrug that is rapidly hydrolyzed in vivo to its biologically active metabolite, tafluprost acid. Therefore, the quantitative data and experimental protocols provided in this guide are primarily based on data for tafluprost acid , which is considered a close surrogate for the biological activity of this compound.

Data Presentation

The following tables summarize key quantitative data for tafluprost acid.

Table 1: Receptor Binding and Potency

ParameterValueSpeciesReceptorReference
Ki0.4 nMHumanProstanoid FP[1](--INVALID-LINK--)
EC500.5 nM (217 pg/mL)HumanRecombinant FP[2](--INVALID-LINK--)

Table 2: Stability of Tafluprost Acid Stock Solution

Storage ConditionDurationStabilityReference
Room TemperatureUp to 6 hoursStable[2](--INVALID-LINK--)
-10°C to -30°C32 daysStable[2](--INVALID-LINK--)
Freeze/Thaw Cycles6 cyclesStable[2](--INVALID-LINK--)

Table 3: Solubility

SolventSolubilityReference
Ethanol≥ 30 mg/mL[3](--INVALID-LINK--)
MethanolSoluble[4](--INVALID-LINK--)
DMSOSoluble[5](--INVALID-LINK--)
WaterSparingly soluble[4](--INVALID-LINK--)
Dimethyl formamide≥ 30 mg/mL[3](--INVALID-LINK--)

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, similar to its parent compound tafluprost, is a potent and selective agonist of the prostaglandin F2α receptor (FP receptor).[6](--INVALID-LINK--) Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This primarily involves the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to various cellular responses.

Q2: How should I store this compound?

Q3: In which solvents is this compound soluble?

A3: Based on the solubility of tafluprost, this compound is expected to be soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide.[3][4][5] It is sparingly soluble in water.[4](--INVALID-LINK--)

Q4: What are the expected off-target effects of this compound?

A4: Tafluprost has a high affinity for the FP receptor with almost no potential to bind to other prostanoid receptors.[1](--INVALID-LINK--) Therefore, significant off-target effects at other prostanoid receptors are not expected. However, as with any biologically active molecule, it is advisable to perform counter-screening assays if off-target effects are a concern in your specific experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays

Possible Cause Troubleshooting Step
Degradation of this compound - Prepare fresh stock solutions from powder for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2](--INVALID-LINK--) - Store stock solutions at -20°C or below.[3](--INVALID-LINK--)
Low Receptor Expression - Confirm the expression of the FP receptor in your cell line using techniques like qPCR or Western blot. - Consider using a cell line known to endogenously express the FP receptor or a recombinant cell line overexpressing the receptor.
Incorrect Assay Conditions - Optimize the concentration of this compound. Perform a dose-response curve to determine the optimal effective concentration. - Ensure the incubation time is sufficient for the desired biological response.
Solubility Issues in Aqueous Media - Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol at a high concentration. - When diluting into aqueous assay media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts.
Cell Culture Problems - Ensure cells are healthy and in the logarithmic growth phase. - Regularly check for mycoplasma contamination.

Issue 2: High Background Signal in Functional Assays (e.g., Calcium Mobilization)

Possible Cause Troubleshooting Step
Autofluorescence of Compound or Media - Run a control with the compound in cell-free media to check for autofluorescence. - Use phenol red-free media for fluorescence-based assays.
Cellular Stress - Handle cells gently during plating and assay procedures. - Ensure optimal cell density to avoid over-confluence.
Issues with Fluorescent Dye - Optimize the concentration and loading time of the calcium-sensitive dye (e.g., Fura-2, Fluo-4). - Wash cells thoroughly after dye loading to remove excess dye.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound in cells expressing the FP receptor.

Materials:

  • Cells expressing the FP receptor (e.g., HEK293 cells stably expressing the human FP receptor)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Culture: Culture FP receptor-expressing cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in HBSS to achieve the desired final concentrations. The final DMSO concentration in the assay should be below 0.1%.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 494 nm excitation, 516 nm emission).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject the this compound solution into the wells and continue to record the fluorescence signal for a specified period (e.g., 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of prostaglandin analogs, which can be adapted for this compound.

Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Orthophosphoric acid or other suitable buffer components

  • C18 reverse-phase HPLC column

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • For biological samples (e.g., plasma, aqueous humor), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

    • Alternatively, use a solid-phase extraction (SPE) method for sample cleanup and concentration.

    • Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% orthophosphoric acid. The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection: UV at an appropriate wavelength (e.g., around 210-220 nm) or MS for higher sensitivity and selectivity.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor (GPCR) Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Tafluprost This compound Tafluprost->FP_receptor Binds

Caption: FP Receptor Signaling Pathway activated by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (FP Receptor Expressing Cells) start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->dye_loading wash_cells Wash to Remove Excess Dye dye_loading->wash_cells measure_fluorescence Measure Fluorescence in Plate Reader wash_cells->measure_fluorescence prepare_compound Prepare this compound Dilutions add_compound Inject this compound prepare_compound->add_compound measure_fluorescence->add_compound record_response Record Fluorescence Change add_compound->record_response analyze_data Data Analysis (Calculate EC50) record_response->analyze_data end End analyze_data->end

Caption: Experimental workflow for a cell-based calcium mobilization assay.

References

Best practices for handling and storing 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 15-OH Tafluprost, the biologically active form of Tafluprost.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Tafluprost?

A1: Tafluprost is a fluorinated analog of prostaglandin F2α and acts as an ester prodrug. In biological systems, it is hydrolyzed by corneal esterases to its active form, this compound (Tafluprost acid), which is a potent and selective agonist for the prostanoid FP receptor.[1][2] This activation is believed to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[1][3] The key chemical difference is the hydrolysis of the isopropyl ester group in Tafluprost to a carboxylic acid in this compound.

Q2: What are the primary uses of this compound in a research setting?

A2: In research, this compound is primarily used to investigate its effects on the prostanoid FP receptor and its downstream signaling pathways. It is a valuable tool for studying ocular hypertension and glaucoma in animal models.[4] Additionally, it can be used in in vitro assays to explore its pharmacological properties, such as receptor binding affinity and functional activity in various cell types.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound should be handled with care in a well-ventilated area or under a chemical fume hood.[1] It is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1] Avoid inhalation of the powder form and prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area with copious amounts of water.

Storage and Stability

Q4: How should solid this compound be stored?

A4: Solid this compound should be stored at -20°C for long-term stability.[4] It is advisable to store it in a tightly sealed, light-resistant container to prevent degradation from exposure to light and moisture.

Q5: What is the best way to store solutions of this compound?

A5: The storage conditions for this compound solutions depend on the solvent. For stock solutions prepared in organic solvents like ethanol or DMSO, it is recommended to store them at -20°C.[4] Aqueous solutions of this compound are less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than a few hours.

Q6: How many times can I freeze and thaw a stock solution of this compound?

A6: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. To circumvent this, it is recommended to aliquot the stock solution into single-use volumes before freezing.

Solution Preparation and Handling

Q7: What solvents are recommended for dissolving this compound?

A7: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] It is practically insoluble in water.[5]

Q8: How do I prepare an aqueous working solution from a stock in organic solvent?

A8: To prepare an aqueous working solution, first, create a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. For your experiment, dilute this stock solution with your aqueous buffer of choice (e.g., phosphate-buffered saline, cell culture medium). It is crucial to ensure that the final concentration of the organic solvent in your assay is minimal to avoid any solvent-induced effects on your experimental system.

Q9: I am seeing precipitation when I dilute my organic stock solution into an aqueous buffer. What should I do?

A9: Precipitation upon dilution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. To mitigate this, you can try the following:

  • Increase the concentration of the organic stock solution: This allows for a smaller volume to be added to the aqueous buffer, thereby lowering the final organic solvent concentration.

  • Use a surfactant: A small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of the compound.

  • Sonication: Briefly sonicating the solution after dilution may help to dissolve any precipitate.

  • Prepare a fresh, more dilute stock solution: If the issue persists, preparing a fresh, less concentrated stock solution in the organic solvent may be necessary.

Troubleshooting Experimental Issues

Q10: My experimental results are inconsistent. Could this be due to the degradation of this compound?

A10: Yes, inconsistent results can be a sign of compound degradation. This compound can be sensitive to several factors:

  • Improper Storage: Ensure the compound and its solutions have been stored at the recommended temperatures and protected from light.

  • Aqueous Instability: Aqueous solutions should be prepared fresh for each experiment. Do not store them for extended periods, even at 4°C.

  • pH Sensitivity: Prostaglandins can be unstable at acidic or alkaline pH. Ensure the pH of your buffers is within a stable range (typically around neutral pH).

  • Oxidation: Prostaglandins can be susceptible to oxidation. When preparing solutions, consider using deoxygenated solvents or purging the container with an inert gas like nitrogen or argon.

Q11: How can I check for the degradation of my this compound sample?

A11: The most reliable way to assess the purity and degradation of your this compound sample is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] These methods can separate the parent compound from its degradation products and provide quantitative information on its purity.

Quantitative Data Summary

ParameterValueReference(s)
Storage Temperature (Solid) -20°C (long-term)[4]
Storage Temperature (in Organic Solvent) -20°C[4]
Solubility in Organic Solvents Soluble in DMSO and ethanol[4]
Aqueous Solubility Practically insoluble[5]
Commercial Ophthalmic Solution pH 5.5 to 6.7[5]

Experimental Protocols

Protocol: Preparation of this compound for In Vitro Cell-Based Assays
  • Prepare a Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution in sterile DMSO. For example, dissolve 1 mg of this compound (Molecular Weight: ~452.5 g/mol ) in approximately 221 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

  • Aliquot and Store:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay.

    • Ensure the final concentration of DMSO in the cell culture wells is below 0.1% to avoid solvent toxicity.

  • Treat Cells:

    • Remove the existing medium from your cultured cells.

    • Add the medium containing the desired concentrations of this compound to the cells.

    • Incubate for the desired period according to your experimental design.

Visualizations

G Workflow for Preparing Aqueous Solutions of this compound solid Solid this compound (Store at -20°C) stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) solid->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store_stock Store Aliquots at -20°C aliquot->store_stock thaw Thaw a Single Aliquot store_stock->thaw dilute Serially Dilute in Aqueous Buffer (e.g., Cell Culture Medium) thaw->dilute final Final Working Solution (DMSO concentration < 0.1%) dilute->final assay Use Immediately in Experiment final->assay G Troubleshooting Inconsistent Experimental Results start Inconsistent Results q1 Is the compound stored correctly? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are aqueous solutions prepared fresh? a1_yes->q2 s1 Store at -20°C, protected from light. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the buffer pH neutral? a2_yes->q3 s2 Prepare fresh for each experiment. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is oxidation a possibility? a3_yes->q4 s3 Adjust pH to ~7.0-7.4. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Use deoxygenated solvents or purge with inert gas. a4_yes->s4 end_node Consider analytical validation (HPLC/LC-MS) a4_no->end_node s4->end_node G Hydrolytic Degradation Pathway of Tafluprost tafluprost Tafluprost (Isopropyl Ester Prodrug) hydrolysis Hydrolysis (Corneal Esterases) tafluprost->hydrolysis oh_tafluprost This compound (Tafluprost Acid - Active Form) hydrolysis->oh_tafluprost metabolism Further Metabolism (β-oxidation) oh_tafluprost->metabolism inactive Inactive Metabolites metabolism->inactive

References

Technical Support Center: Method Refinement for High-Throughput Screening with 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) assays with 15-OH Tafluprost.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Tafluprost is a prostaglandin F2α analog.[1] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, Tafluprost acid.[2][3] this compound is a related metabolite. Tafluprost acid is a potent and selective agonist of the prostanoid FP receptor, a G-protein coupled receptor (GPCR).[2][4] Activation of the FP receptor is believed to reduce intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[2][5]

Q2: Which type of HTS assay is most suitable for screening this compound and other FP receptor agonists?

A2: A cell-based assay measuring downstream signaling of the FP receptor is the most common approach. The FP receptor is coupled to the Gq protein, which activates phospholipase C (PLC).[6] This leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) levels.[6][7] Therefore, a common and effective HTS assay is a calcium flux assay that measures the increase in intracellular calcium upon compound stimulation.[8][9]

Q3: What are the key quality control metrics I should monitor for my HTS assay?

A3: The most critical quality control metrics for HTS are the Z'-factor and the Signal-to-Background (S/B) ratio.

  • Z'-factor: This metric measures the statistical separation between your positive and negative controls. A Z'-factor greater than 0.5 indicates an excellent and robust assay suitable for HTS.

  • Signal-to-Background (S/B) Ratio: This ratio measures the dynamic range of the assay. A higher S/B ratio is generally desirable, often recommended to be greater than 10, though this can be assay-dependent.

Q4: What are some known potency values for Tafluprost acid that I can use as a reference?

A4: Tafluprost acid has a high affinity for the FP receptor. The reported half-maximal effective concentration (EC50) for the recombinant human FP prostanoid receptor is 0.5 nM.[10] The reported inhibitor constant (Ki) is 0.4 nM.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High variability in positive or negative controls.- Check for dispensing errors from liquid handlers.[8] - Ensure reagent stability and proper mixing. - Assess for and mitigate edge effects on plates.
Low Signal-to-Background (S/B) ratio.- Optimize cell density; too high or too low can reduce the signal window.[11] - Adjust agonist (positive control) concentration to ensure it's at or near the top of the dose-response curve. - Optimize incubation times for compound treatment and signal detection.[11]
High Percentage of False Positives Compound autofluorescence (common with fluorescent readouts).- Perform a counter-screen with the assay components except for the cells or receptor to identify fluorescent compounds.
Compound cytotoxicity.- Run a cell viability assay in parallel with the primary screen.
Promiscuous activators or compounds that interfere with the assay technology.- Confirm hits in an orthogonal assay (e.g., measuring a different downstream signal like IP3 production).[12]
High Percentage of False Negatives Low compound potency.- Consider screening at multiple concentrations if using a primary single-point screen.
Poor compound solubility.- Ensure compounds are fully dissolved in the assay buffer. The use of a detergent like Triton X-100 can help mitigate the formation of micelles.[12]
Insufficient incubation time.- Optimize the incubation time to allow for receptor binding and signal generation, especially for slow-acting compounds.[11]
Signal Drift Across Plates Temperature or humidity fluctuations during incubation.- Ensure a stable incubation environment. Use plate lids to minimize evaporation.
Reagent degradation over the course of the screen.- Prepare fresh reagents as needed. If using a large batch, aliquot and store properly.
Instrument instability.- Allow the plate reader to warm up sufficiently before starting measurements.

Quantitative Data Summary

Table 1: Potency of Tafluprost Acid

Parameter Value Receptor
EC500.5 nMRecombinant Human FP Prostanoid Receptor[10]
Ki0.4 nMFP Receptor[2][4]

Table 2: Hypothetical HTS Optimization Data for a Calcium Flux Assay

Condition Cell Density (cells/well) Agonist Concentration (nM) Incubation Time (min) S/B Ratio Z'-Factor Decision
110,0001308.20.45Sub-optimal
220,00013015.50.72Optimal
340,00013012.10.65Near-optimal
420,0000.53010.30.58Sub-optimal
520,0001159.80.51Sub-optimal

Experimental Protocols

Protocol: Cell-Based Calcium Flux HTS Assay for FP Receptor Agonists

This protocol outlines a general method for a high-throughput calcium flux assay using a cell line stably expressing the human prostanoid FP receptor.

1. Materials:

  • U2OS or HEK293T/17 cell line stably expressing the human FP receptor.[8][13]

  • Assay medium: DMEM or Ham's F-12 with 10% FBS.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).

  • This compound and control compounds (e.g., PGF2α as a positive control).

  • 384-well black, clear-bottom assay plates.

  • Automated liquid handling systems.

  • Fluorescent plate reader with an injection system.

2. Methodology:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Harvest cells and resuspend in assay medium at a pre-optimized density (e.g., 20,000 cells per 20 µL).

    • Dispense 20 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions in the assay buffer.

    • Remove the assay medium from the cell plates.

    • Add 20 µL of the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in assay buffer at 4x the final desired concentration.

    • Using an automated liquid handler, add 10 µL of the compound solutions to the appropriate wells. Include wells with a positive control (e.g., 1 µM PGF2α) and a negative control (vehicle, e.g., 0.1% DMSO).

  • Signal Detection:

    • Place the assay plate in the fluorescent plate reader.

    • Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the compounds and immediately begin kinetic reading of the fluorescence signal for 90-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data relative to the positive and negative controls.

    • Calculate the Z'-factor and S/B ratio for each plate to assess assay quality.

    • For dose-response curves, plot the normalized response against the compound concentration and fit to a four-parameter logistic equation to determine EC50 values.

Visualizations

FP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Tafluprost_Acid This compound (Tafluprost Acid) FP_Receptor FP Receptor (GPCR) Tafluprost_Acid->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Calcium Increased Intracellular Ca²⁺ ER->Calcium Releases Ca²⁺ Ca2_release Calcium->PKC Activates Cellular_Response Cellular Response Calcium->Cellular_Response PKC->Cellular_Response

Caption: FP Receptor Signaling Pathway for this compound.

HTS_Workflow start Start plate_cells Plate Cells in 384-well Plates start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 dye_loading Add Calcium-sensitive Dye incubate1->dye_loading incubate2 Incubate 1.5h dye_loading->incubate2 add_compounds Add Test Compounds & Controls incubate2->add_compounds read_plate Measure Fluorescence (Kinetic Read) add_compounds->read_plate data_analysis Data Analysis (Z', S/B, Hit ID) read_plate->data_analysis end End data_analysis->end

Caption: General HTS Workflow for an FP Receptor Agonist Screen.

References

Validation & Comparative

A Comparative Analysis of 15-OH Tafluprost and Latanoprost Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between active pharmaceutical ingredients is critical. This guide provides an objective comparison of the pharmacological activity of 15-OH Tafluprost (Tafluprost acid), the active metabolite of Tafluprost, and Latanoprost acid, the active metabolite of Latanoprost. Both are potent prostaglandin F2α (PGF2α) analogs and selective prostanoid FP receptor agonists, established as first-line treatments for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2]

Tafluprost and Latanoprost are isopropyl ester prodrugs, a modification that enhances corneal penetration.[2][3] In the cornea, esterases hydrolyze them into their biologically active forms, Tafluprost acid and Latanoprost acid, respectively.[3][4] A key structural difference is the presence of two fluorine atoms at the C-15 position of Tafluprost, which replaces the hydroxyl group found on Latanoprost acid.[1][3]

Mechanism of Action and Signaling Pathway

The primary mechanism for both compounds involves binding to and activating the prostanoid FP receptor, a G-protein-coupled receptor found in various ocular tissues, including the ciliary smooth muscle.[2][5] This activation initiates a signaling cascade that leads to the remodeling of the extracellular matrix within the ciliary body and an increase in the uveoscleral outflow of aqueous humor, which is the primary route of action for lowering IOP.[5][6]

Activation of the FP receptor by agonists like Tafluprost acid or Latanoprost acid stimulates the Gαq protein-dependent pathway. This results in increased intracellular calcium and the activation of protein kinase C (PKC), which in turn triggers the mitogen-activated protein kinase (MAPK) pathway.[5] Some evidence also suggests that the IOP-lowering effect may be partially mediated by the release of endogenous prostaglandins, which can then act on other receptors, such as the EP3 receptor.[7]

G cluster_membrane Cell Membrane FP_Receptor FP Receptor G_Protein Gαq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Agonist Tafluprost Acid or Latanoprost Acid Agonist->FP_Receptor Binds to IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & Protein Kinase C (PKC) IP3_DAG->Ca_PKC MAPK MAPK Pathway Ca_PKC->MAPK ECM_Remodeling Extracellular Matrix Remodeling MAPK->ECM_Remodeling Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Signaling pathway of FP receptor agonists.

Comparative Activity Data

The activity of Tafluprost acid and Latanoprost acid can be compared using in vitro receptor binding affinities and clinical efficacy in lowering IOP. In vitro studies have shown that Tafluprost acid possesses a higher affinity for the human prostanoid FP receptor compared to Latanoprost acid.[3] Despite this difference in receptor affinity, clinical trials generally conclude that both drugs have a comparable effect on IOP reduction.[8][9]

ParameterThis compound (Tafluprost Acid)Latanoprost AcidReference
Receptor Binding Affinity (Ki) 0.4 nMHigher than Tafluprost Acid[3]
Recommended Concentration 0.0015% (as Tafluprost)0.005% (as Latanoprost)[8][10]
Mean IOP Reduction (24 months) -7.1 mmHg-7.7 mmHg[11]
24-hour Mean IOP 17.8 mmHg17.7 mmHg[12]
24-hour IOP Fluctuation 3.21 mmHg3.84 mmHg[12]

Experimental Protocols

The quantitative data presented above are derived from a combination of in vitro laboratory assays and structured clinical trials.

  • Receptor Binding Assay (to determine Ki):

    • Objective: To measure the affinity of the compound for the FP receptor.

    • Methodology: A competitive binding assay is performed using cell membranes prepared from cells engineered to express human FP receptors (e.g., Swiss mouse 3T3 fibroblasts).[13] The membranes are incubated with a constant concentration of a radiolabeled prostaglandin (e.g., ³H-PGF2α) and varying concentrations of the unlabeled test compound (Tafluprost acid or Latanoprost acid). After reaching equilibrium, the bound and free radioligand are separated. The amount of radioactivity bound to the membranes is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.

  • Functional Potency Assay (to determine EC50):

    • Objective: To measure the concentration of the compound required to elicit a half-maximal biological response following receptor activation.

    • Methodology: A phosphoinositide (PI) turnover assay is commonly used.[14] Cells expressing the FP receptor are pre-labeled with ³H-myo-inositol. The cells are then stimulated with various concentrations of the agonist (Tafluprost acid or Latanoprost acid). Activation of the Gαq pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The total accumulation of ³H-inositol phosphates is measured. The concentration of the agonist that produces 50% of the maximal response is determined as the EC50 value, representing the compound's potency.

  • Objective: To compare the IOP-lowering efficacy and safety of the two drugs in human subjects.

  • Methodology: A typical study is a randomized, double-masked, multicenter clinical trial.[11]

    • Patient Population: Patients with open-angle glaucoma or ocular hypertension are recruited.

    • Procedure: After a washout period for any previous medications, baseline IOP is measured multiple times over a 24-hour period. Patients are then randomly assigned to receive either Tafluprost (e.g., 0.0015%) or Latanoprost (e.g., 0.005%) once daily in the evening. IOP is measured at various time points throughout the study (e.g., 3, 6, 12, 24 months).

    • Primary Endpoint: The primary efficacy variable is the change in IOP from baseline at the specified follow-up times. Safety and tolerability, including the incidence of adverse events like conjunctival hyperemia, are also assessed.[8][11]

G cluster_invitro In Vitro Analysis cluster_invivo Clinical Trial Receptor_Binding Receptor Binding Assay (Determine Ki) Analysis Data Analysis & Comparison Receptor_Binding->Analysis Functional_Assay Functional Assay (Determine EC50) Functional_Assay->Analysis Patient_Recruitment Recruit Patients (OAG / OHT) Baseline_IOP Measure Baseline IOP Patient_Recruitment->Baseline_IOP Randomization Randomize into Groups (Drug A vs Drug B) Baseline_IOP->Randomization Treatment Administer Daily Dose Randomization->Treatment Follow_Up Follow-Up IOP Measurement (e.g., 3, 6, 12 months) Treatment->Follow_Up Follow_Up->Analysis Safety_Assessment Assess Adverse Events Safety_Assessment->Analysis Compounds Tafluprost Acid Latanoprost Acid Compounds->Receptor_Binding Compounds->Functional_Assay

Caption: Workflow for comparing prostaglandin analogs.

Conclusion

Both this compound and Latanoprost acid are highly effective agonists of the FP receptor, leading to a significant reduction in intraocular pressure. While preclinical data indicate that Tafluprost acid has a higher binding affinity for the FP receptor, extensive clinical trials have demonstrated that Tafluprost 0.0015% and Latanoprost 0.005% provide a comparable IOP-lowering effect.[3][11][15] Differences in clinical profiles may arise from factors such as formulation (preservative-free options for Tafluprost), patient tolerability, and specific patient characteristics.[9][16] For researchers, the choice between these molecules may depend on the specific goals of their study, whether focusing on receptor-level interactions or overall clinical outcomes.

References

A Comparative Guide to the Efficacy of Tafluprost's Active Metabolite in Novel Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tafluprost's active metabolite, 15-OH Tafluprost (tafluprost acid), against other leading prostaglandin analogues in new and established experimental models of glaucoma. It includes supporting experimental data, detailed methodologies for key preclinical models, and visualizations of critical pathways and workflows to aid in research and development.

Introduction to Tafluprost

Tafluprost is a fluorinated prostaglandin F2α analogue used in the management of open-angle glaucoma and ocular hypertension.[1] It is a lipophilic isopropyl ester prodrug that readily penetrates the cornea.[2] In the eye, it is hydrolyzed by corneal esterases to its biologically active form, tafluprost acid, the focus of this guide.[3] A key structural feature of Tafluprost is the replacement of the 15-hydroxyl group with two fluorine atoms, which prevents its inactivation by 15-hydroxyprostaglandin dehydrogenase, potentially prolonging its local effect.[3]

Mechanism of Action

The primary mechanism of action for tafluprost acid is the reduction of intraocular pressure (IOP). It is a highly potent and selective agonist for the prostanoid FP receptor.[4] Binding to the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade.[5] This cascade is believed to lead to the remodeling of the extracellular matrix, which increases the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.[3][5] Tafluprost acid has demonstrated a significantly higher binding affinity for the human prostanoid FP receptor—reportedly 12 times that of latanoprost's active form.[6]

Tafluprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell Tafluprost Tafluprost (Prodrug) Tafluprost_Acid Tafluprost Acid (Active Metabolite) Tafluprost->Tafluprost_Acid Corneal Esterases FP_Receptor FP Receptor Tafluprost_Acid->FP_Receptor Binds Signaling Intracellular Signaling Cascade FP_Receptor->Signaling Activates ECM_Remodeling Extracellular Matrix Remodeling Signaling->ECM_Remodeling Aqueous_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Tafluprost's mechanism of action.

Comparative Efficacy

The IOP-lowering efficacy of Tafluprost has been compared extensively with other prostaglandin analogues, primarily Latanoprost and Travoprost. The following tables summarize key findings from various studies.

Table 1: Tafluprost vs. Latanoprost - Efficacy Comparison
Study FocusModel/Patient PopulationTafluprost (0.0015%) IOP ReductionLatanoprost (0.005%) IOP ReductionKey Findings
24-Month Phase III StudyOpen-Angle Glaucoma / Ocular Hypertension-7.1 mmHg-7.7 mmHgTafluprost demonstrated a non-inferior, persistent IOP-lowering effect compared to latanoprost over 24 months.[7]
24-Hour IOP ControlPrimary Open-Angle Glaucoma / Ocular HypertensionSimilar mean 24-hour efficacy to Latanoprost (17.8 vs 17.7 mmHg)Significantly better 24-hour trough IOP (15.9 vs 16.3 mmHg)Tafluprost provided significantly lower 24-hour IOP fluctuation.[8]
Meta-AnalysisPrimary Open-Angle Glaucoma / Ocular HypertensionComparable IOP-lowering effectComparable IOP-lowering effectTafluprost was associated with a higher incidence of conjunctival hyperemia.[6][9]
Preclinical (Monkeys)Laser-Induced Ocular Hypertensive MonkeysA single dose of 0.0025% lowered IOP significantly more than latanoprost-Tafluprost showed a greater IOP reduction in this preclinical model.[3]
Table 2: Tafluprost vs. Travoprost - Efficacy Comparison
Study FocusModel/Patient PopulationTafluprost (0.0015%) IOP ReductionTravoprost (0.004%) IOP ReductionKey Findings
Crossover StudyNormal-Tension Glaucoma14.3% reduction from baseline14.0% reduction from baselineBoth drugs were equally effective in lowering IOP, but individual patient response varied.[10]
Diurnal IOP ControlPrimary Open-Angle Glaucoma / Ocular HypertensionMean reduction of 7.1 mmHgMean reduction of 7.6 mmHgTravoprost produced a statistically superior reduction in mean diurnal IOP.[11]
12-Week Comparative StudyPrimary Open-Angle Glaucoma6.8 mmHg (24.8%) reduction8.55 mmHg (31.0%) reductionTravoprost 0.004% demonstrated a greater diurnal IOP reduction than Tafluprost 0.0015%.[12]

Experimental Protocols for Preclinical Models

Reproducible animal models of ocular hypertension are critical for evaluating the efficacy of new therapeutic agents. Below are detailed methodologies for two commonly used models.

Protocol 1: Steroid-Induced Ocular Hypertension in Rabbits

This model is used to screen anti-glaucoma drugs by inducing a temporary increase in IOP.

  • Animal Selection: Healthy New Zealand White rabbits (1.5-2.0 kg) are selected and acclimatized for at least one week.[1][7] Baseline IOP is measured for both eyes.

  • Induction of Ocular Hypertension:

    • A topical steroid, such as 0.1% dexamethasone or betamethasone suspension, is administered.[7][8]

    • Alternatively, a subconjunctival injection of a steroid suspension (e.g., betamethasone acetate and betamethasone sodium phosphate) is administered weekly.[5][13]

    • One eye is typically treated, with the contralateral eye serving as a control.

  • IOP Monitoring:

    • IOP is measured regularly (e.g., daily or twice daily) using a calibrated tonometer (e.g., Tono-Pen, TonoVet, or pneumatonometer).[10][14]

    • Measurements are taken at consistent times to account for diurnal variations.

    • A consistent elevation in IOP (e.g., above 23 mmHg) indicates successful induction of ocular hypertension.[7]

  • Drug Administration and Efficacy Measurement:

    • Once stable hypertension is achieved, the test compound (e.g., Tafluprost) and comparators are administered topically (e.g., once daily).

    • IOP is measured at multiple time points post-administration (e.g., 2, 4, 8, 12, 24 hours) to determine the onset, peak effect, and duration of action.

    • The percentage reduction in IOP from the hypertensive baseline is calculated to determine efficacy.

Protocol 2: Laser-Induced Ocular Hypertension in Non-Human Primates

This model mimics glaucomatous damage more closely and is used for later-stage preclinical testing.[15]

  • Animal Selection: Rhesus or African green monkeys are used. A full ophthalmic examination, including baseline IOP, is performed.[15][16]

  • Laser Photocoagulation Procedure:

    • The animal is placed under general anesthesia.[15]

    • An argon or YAG laser is used to apply burns to the trabecular meshwork over 180-360 degrees.[2][15] The goal is to scar the tissue and impede aqueous humor outflow.

    • The laser parameters (spot size, duration, power) are carefully controlled. Bubbles forming at the laser site indicate a successful application.[17]

  • Post-Laser Monitoring and Re-treatment:

    • IOP is monitored closely (e.g., every few days) following the procedure.[2]

    • The laser procedure may be repeated after one or two months if the initial IOP elevation is insufficient.[2]

    • A stable, chronic elevation of IOP is typically achieved within 3 to 6 months.[2]

  • Efficacy Study:

    • Once the model is stable, the hypertensive eye is treated with the test compounds. The untreated contralateral eye serves as a control.

    • IOP is measured at various time points to assess the drug's efficacy, similar to the rabbit model.

Preclinical_Workflow cluster_setup Phase 1: Model Development cluster_testing Phase 2: Efficacy Testing cluster_analysis Phase 3: Data Analysis A1 Animal Selection & Acclimatization A2 Baseline IOP Measurement A1->A2 A3 Induction of Ocular Hypertension (Steroid or Laser) A2->A3 A4 IOP Monitoring to Confirm Stable Model A3->A4 B1 Randomize Animals into Treatment Groups (Vehicle, Tafluprost, Comparator) A4->B1 B2 Administer Daily Topical Doses B1->B2 B3 Measure IOP at Pre-defined Timepoints (e.g., 0, 2, 4, 8, 24h) B2->B3 C3 Evaluate Safety and Tolerability B2->C3 C1 Calculate Mean IOP Reduction from Hypertensive Baseline B3->C1 C2 Statistical Comparison Between Groups C1->C2 Result Determination of Comparative Efficacy & Safety C2->Result C3->Result

Generalized workflow for preclinical glaucoma drug efficacy studies.

References

A Comparative Analysis of 15-OH Tafluprost and Other Prostaglandin Analogs for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic prostaglandin (PG) analog 15-OH Tafluprost and other commercially available PG analogs, including latanoprost, travoprost, and bimatoprost. The focus of this analysis is on the key performance indicators relevant to the treatment of glaucoma and ocular hypertension, namely, receptor binding affinity and efficacy in reducing intraocular pressure (IOP). This document summarizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Introduction to Prostaglandin Analogs in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated intraocular pressure (IOP). Prostaglandin analogs are a first-line treatment for open-angle glaucoma and ocular hypertension due to their potent IOP-lowering effects, once-daily dosing regimen, and favorable systemic safety profile.[1] These drugs function as agonists for the prostaglandin F (FP) receptor, primarily increasing the uveoscleral outflow of aqueous humor, thereby reducing IOP.[2][3]

The active forms of these drugs, which are typically the free acid metabolites of the administered ester prodrugs, exhibit varying affinities for the FP receptor, which can influence their therapeutic efficacy. This guide will delve into a comparative analysis of this compound, the active metabolite of Tafluprost, against the active forms of other commonly prescribed PG analogs.

Comparative Analysis of Receptor Binding Affinity

The therapeutic effect of PG analogs is initiated by their binding to the prostanoid FP receptor. The affinity of the active metabolite of each drug for this receptor is a critical determinant of its potency. The table below summarizes the binding affinities (Ki values) of the active forms of Tafluprost, Latanoprost, Travoprost, and Bimatoprost for the human FP receptor. A lower Ki value indicates a higher binding affinity.

Active CompoundProdrugBinding Affinity (Ki) for Human FP ReceptorReference
This compound (Tafluprost acid) Tafluprost0.4 nM [2][4]
Latanoprost acidLatanoprost4.7 nM[4]
Travoprost acidTravoprost~3.2 nM (EC50)[5]
Bimatoprost free acidBimatoprost~5.8 nM (EC50)[5]

Key Findings:

  • This compound (Tafluprost acid) demonstrates a significantly higher binding affinity for the human FP receptor (Ki = 0.4 nM) compared to latanoprost acid (Ki = 4.7 nM).[2][4]

  • One study reports that the affinity of tafluprost acid for the FP receptor is approximately 12 times that of latanoprost acid.[4][6][7][8]

  • Travoprost acid and bimatoprost free acid also show high affinity for the FP receptor, with EC50 values in the low nanomolar range.

Comparative Analysis of Intraocular Pressure (IOP) Reduction

The primary clinical endpoint for evaluating the efficacy of anti-glaucoma medications is the reduction of intraocular pressure. The following table summarizes data from various preclinical and clinical studies comparing the IOP-lowering effects of Tafluprost with other PG analogs.

Prostaglandin AnalogConcentrationStudy TypeIOP ReductionKey Findings & Reference
Tafluprost 0.0015%Clinical~7.1 mmHgA 24-month study showed a mean IOP reduction of -7.1 mmHg.[6]
0.005%Clinical (Healthy Volunteers)6.8 mmHgSignificantly greater IOP reduction compared to 0.005% latanoprost (3.1 mmHg) after 7 days.[2]
0.005%Preclinical (Mice)~20.2%Showed a greater and longer-lasting IOP reduction compared to 0.005% latanoprost.[9]
Latanoprost0.005%Clinical~7.7 mmHgA 24-month study showed a mean IOP reduction of -7.7 mmHg.[6]
0.005%Clinical-8.8 ± 4.3 mmHgA randomized controlled study showed significant IOP reduction.[6]
Travoprost0.004%ClinicalNot specifiedOne study found a statistically significant greater IOP lowering efficacy with travoprost compared to tafluprost.
Bimatoprost0.03%ClinicalNot specifiedFound to provide a statistically significant additional IOP lowering effect compared to tafluprost when patients were switched.

Key Findings:

  • Clinical studies have demonstrated that tafluprost is at least as effective as latanoprost in lowering IOP.[7]

  • Some studies suggest that at higher concentrations, tafluprost may offer a greater IOP reduction than latanoprost.[2]

  • In a preclinical mouse model, 0.005% tafluprost was found to be more effective in reducing IOP than 0.005% latanoprost.[9]

  • Comparisons with travoprost and bimatoprost have yielded varied results, with some studies suggesting a greater IOP-lowering effect for these analogs compared to tafluprost.

Experimental Protocols

Measurement of Intraocular Pressure (IOP)

a) Preclinical (Animal Models):

A common non-invasive method for measuring IOP in animal models such as rabbits and mice is rebound tonometry.

  • Principle: A lightweight probe is propelled against the cornea and its rebound characteristics are measured. The deceleration of the probe is converted into an IOP reading.

  • Procedure:

    • The animal is gently restrained. Topical anesthetic may be applied to the cornea to minimize discomfort.

    • The tonometer is held perpendicular to the central cornea.

    • Multiple readings (typically 6-8) are taken, and the instrument calculates the average IOP.

    • Measurements should be taken at the same time of day for consistency due to diurnal variations in IOP.

b) Clinical (Human Subjects):

The gold standard for IOP measurement in clinical trials is Goldmann Applanation Tonometry (GAT).

  • Principle: GAT measures the force required to flatten a fixed area of the cornea.

  • Procedure:

    • A topical anesthetic and a fluorescein dye are instilled into the patient's eye.

    • The patient is seated at a slit lamp, and their head is positioned in the chinrest.

    • The tonometer prism, mounted on the slit lamp, is brought into contact with the cornea.

    • The examiner views the fluorescein-stained tear film as two semi-circles.

    • The force is adjusted until the inner edges of the two semi-circles align.

    • The IOP is read directly from the tonometer dial in millimeters of mercury (mmHg).

Prostaglandin F (FP) Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound for a specific receptor.

  • Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the FP receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the human FP receptor (e.g., HEK293 cells stably expressing the recombinant human FP receptor). The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes containing the receptors.

    • Binding Assay:

      • In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α).

      • Increasing concentrations of the unlabeled competitor compound (this compound, latanoprost acid, etc.) are added to the wells.

      • The plate is incubated to allow the binding to reach equilibrium.

    • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. The data is plotted as the percentage of specific binding against the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Prostaglandin Analog Signaling Pathway for IOP Reduction

Prostaglandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space PG_Analog Prostaglandin Analog (e.g., this compound) FP_Receptor FP Receptor PG_Analog->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Induces MMP_Activation MMP Activation DAG->MMP_Activation Leads to Ca_Release->MMP_Activation Leads to ECM_Remodeling Extracellular Matrix Remodeling MMP_Activation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes with FP Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and Competitor prep_membranes->incubate separate Separate Bound and Free Ligand via Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze end End analyze->end Clinical_Trial_Flow start Patient Recruitment (OAG or OHT) randomization Randomization start->randomization group_a Group A: This compound randomization->group_a group_b Group B: Other PG Analog randomization->group_b group_c Group C: Placebo randomization->group_c treatment Treatment Period (e.g., 3 months) group_a->treatment group_b->treatment group_c->treatment iop_measurement IOP Measurement (Baseline and Follow-up) treatment->iop_measurement data_analysis Statistical Analysis of IOP Reduction iop_measurement->data_analysis conclusion Conclusion on Comparative Efficacy and Safety data_analysis->conclusion

References

Head-to-Head Comparison: 15-OH Tafluprost vs. Travoprost Acid in Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the preclinical pharmacological profiles of 15-OH Tafluprost and Travoprost acid, the active metabolites of the prostaglandin analogues Tafluprost and Travoprost, respectively. This document provides a comparative analysis of their receptor binding, functional activity, and effects on intraocular pressure, supported by experimental data and detailed methodologies.

This guide delves into the preclinical characteristics of this compound and Travoprost acid, two potent prostaglandin F (FP) receptor agonists pivotal in glaucoma research and the development of ocular hypotensive therapies. By examining their interactions with the FP receptor and subsequent physiological responses, this comparison aims to equip researchers with the critical data needed for informed decision-making in drug discovery and development.

Molecular Interactions and Functional Potency

Both this compound (the carboxylic acid of Tafluprost) and Travoprost acid (the free acid of Travoprost) exert their primary pharmacological effect by binding to and activating the prostanoid FP receptor. This interaction initiates a signaling cascade that ultimately leads to a reduction in intraocular pressure (IOP). However, their affinity for the receptor and their potency in activating it show notable differences.

Receptor Binding Affinity

Receptor binding affinity, quantified by the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

CompoundReceptorKi (nM)Source
This compound (Tafluprost acid)Human Prostanoid FP Receptor0.4[1]
Travoprost acidHuman Prostanoid FP Receptor35 ± 5[2]

Table 1: Comparison of Receptor Binding Affinities. This table summarizes the reported Ki values for this compound and Travoprost acid at the human prostanoid FP receptor.

Receptor Activation

The potency of a compound to elicit a functional response upon binding to its receptor is measured by the half-maximal effective concentration (EC50). A lower EC50 value indicates greater potency. Functional assays, such as measuring phosphoinositide turnover or intracellular calcium mobilization, are commonly used to determine EC50 values for FP receptor agonists.

CompoundAssayCell TypeEC50 (nM)Source
Travoprost acidPhosphoinositide TurnoverHuman Ciliary Muscle Cells1.4[2]
Travoprost acidPhosphoinositide TurnoverHuman Trabecular Meshwork Cells3.6[2]
Travoprost acidPhosphoinositide TurnoverCloned Human Ciliary Body FP Receptor3.2 ± 0.6[3][4]

Table 2: Comparison of Receptor Activation Potency. This table presents the EC50 values for Travoprost acid from functional assays in various human ocular cells.

Note: A directly comparable EC50 value for this compound from a similar functional assay was not available in the reviewed literature.

In Vivo Efficacy: Intraocular Pressure Reduction

The ultimate therapeutic goal of these compounds is the reduction of IOP. Preclinical in vivo studies in animal models are crucial for evaluating and comparing their ocular hypotensive effects.

Drug AdministeredAnimal ModelIOP ReductionKey FindingsSource
Tafluprost 0.005%ddY MiceMax. reduction of 20.2% ± 2.0% at 2 hoursTafluprost 0.005% showed a greater and more sustained IOP reduction compared to Latanoprost 0.005%. No significant difference was observed when compared to Travoprost 0.004%.[5]
Travoprost 0.004%ddY MiceMax. reduction of 20.8% ± 4.6% at 6 hoursShowed a potent IOP-lowering effect.[5]
TafluprostRabbitsStably increased optic nerve head blood flowThe magnitude of the increase in blood flow was greater than that of Latanoprost or Travoprost.[6]

Table 3: Comparison of In Vivo Intraocular Pressure Reduction. This table summarizes the findings from in vivo studies comparing the IOP-lowering effects of Tafluprost and Travoprost in animal models.

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by agonists like this compound and Travoprost acid triggers a well-defined intracellular signaling cascade. Understanding this pathway and the experimental methods used to study these compounds is fundamental for research in this field.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound or Travoprost acid FP_Receptor FP Receptor Agonist->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream IOP_Reduction Increased Aqueous Humor Outflow & IOP Reduction Downstream->IOP_Reduction Leads to Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Membrane_Prep Membrane Preparation (with FP Receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound This compound or Travoprost acid (unlabeled) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Ki_Calc Ki Calculation Quantification->Ki_Calc Cell_Culture Cell Culture (expressing FP Receptors) Dye_Loading Loading with Ca²⁺-sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Addition of Test Compound Dye_Loading->Compound_Addition Fluorescence_Measurement Measurement of Fluorescence Change Compound_Addition->Fluorescence_Measurement EC50_Calc EC50 Calculation Fluorescence_Measurement->EC50_Calc

References

A Comparative Guide to the Reproducibility of Experimental Results with 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the experimental data for 15-OH Tafluprost, the biologically active form of the prostaglandin F2α analogue Tafluprost, alongside its main alternatives, Latanoprost acid and Travoprost acid. It is intended for researchers, scientists, and professionals in drug development to offer an objective overview of the available preclinical data and the signaling pathways involved.

Comparative Quantitative Data

The following tables summarize the key preclinical efficacy parameters for this compound and its alternatives. The data is compiled from various studies to provide a comparative overview of their activity at the prostaglandin F2α (FP) receptor.

Table 1: Prostaglandin F2α Receptor Binding Affinity (Ki)

CompoundReceptorKi (nM)Reference
This compound (Tafluprost acid)Human Prostanoid FP0.4[1][2]
Latanoprost acidHuman Prostanoid FP~4.8Inferred from 12-fold lower affinity than Tafluprost acid[3][4]
Travoprost acidProstanoid FPNot explicitly found-

Table 2: Prostaglandin F2α Receptor Functional Activity (EC50)

CompoundReceptor/AssayEC50 (nM)Reference
This compound (Tafluprost acid)Recombinant Human FP Prostanoid Receptor0.53[1][5]
Latanoprost acidNot explicitly foundNot explicitly found-
Travoprost acidNot explicitly foundNot explicitly found-

Experimental Protocols

Experimental Protocol: Radioligand Binding Assay for FP Receptor Affinity

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human FP receptor (e.g., HEK293-FP cells).

    • Harvest the cells and homogenize them in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

  • Binding Assay:

    • In a multi-well plate, combine the cell membrane preparation, a radiolabeled prostaglandin (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled competitor drug (this compound, Latanoprost acid, or Travoprost acid).

    • Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of this compound

Prostaglandin F2a Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15_OH_Tafluprost This compound FP_receptor FP Receptor (GPCR) 15_OH_Tafluprost->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Signaling cascade initiated by this compound binding to the FP receptor.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with FP Receptors start->prep_membranes setup_assay Set up Binding Assay: Membranes + Radioligand + Competitor (this compound) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: Plot Binding Curve, Determine IC50 and Ki measure->analyze end End analyze->end

Caption: A generalized workflow for determining receptor binding affinity.

Discussion on Reproducibility

Direct studies on the reproducibility of experimental results with this compound are limited. However, the consistency of findings across multiple independent clinical and preclinical studies provides a degree of confidence in the reported efficacy and mechanism of action. For instance, numerous clinical trials have consistently demonstrated the intraocular pressure-lowering effects of Tafluprost, which is directly related to the activity of its metabolite, this compound, at the FP receptor.

The reproducibility of in vitro assays, such as the receptor binding assay described, is influenced by several factors including the specific cell line used, passage number, reagent quality, and precise experimental conditions. For robust and reproducible results, it is crucial to meticulously control these variables and adhere to standardized protocols.

References

15-OH Tafluprost Demonstrates High Binding Affinity to Prostaglandin FP Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data confirms that 15-OH Tafluprost, the active metabolite of the prostaglandin analog Tafluprost, exhibits a high binding affinity for the prostaglandin F2α (FP) receptor. Comparative data indicates its affinity is among the highest when compared to other commercially available prostaglandin analogs used in ophthalmic applications.

Tafluprost is a fluorinated analog of prostaglandin F2α. It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, this compound (tafluprost acid).[1][2] This active metabolite is a potent and selective agonist for the human prostanoid FP receptor.[3] The interaction with the FP receptor is the primary mechanism through which Tafluprost reduces intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[4][5]

Comparative Binding Affinity

Experimental data from radioligand binding assays consistently demonstrate the high affinity of this compound for the FP receptor. The inhibition constant (Ki) for this compound is reported to be 0.4 nM.[1][6] This value is significantly lower than that of other prostaglandin analogs, indicating a stronger binding interaction with the receptor.

For instance, the affinity of this compound for the FP receptor is approximately 12 times higher than that of latanoprost acid.[2][3][4][7] The table below summarizes the binding affinities of the active metabolites of several common prostaglandin analogs for the FP receptor.

Compound (Active Metabolite)Binding Affinity (Ki) for FP Receptor (nM)
This compound (Tafluprost acid) 0.4 [1][6]
Latanoprost acid4.7[6]
Travoprost acid35[6]
Bimatoprost acid83[6]
Prostaglandin F2α (endogenous ligand)~1.0[6]

Note: Ki values can vary between studies due to differences in experimental conditions.

Signaling Pathway and Experimental Workflow

The binding of this compound to the FP receptor, a G-protein coupled receptor, initiates a downstream signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][4]

This compound This compound FP_receptor FP Receptor This compound->FP_receptor Binds to G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Outflow Increased Uveoscleral Outflow Ca_release->Outflow

FP Receptor Signaling Pathway.

The binding affinity of these compounds is typically determined through competitive radioligand binding assays. The following diagram illustrates the general workflow of such an experiment.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor FP Receptor Source (e.g., cell membranes) Incubate Incubate Receptor, Radioligand, and varying concentrations of Competitor Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]PGF2α) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Separate Separate bound from free radioligand Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Generate competition curve and calculate Ki value Measure->Analyze

Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

The determination of Ki values for prostaglandin analogs is typically performed using a competitive radioligand binding assay with membranes from cells expressing the FP receptor.

  • Receptor Source: Membranes prepared from cells recombinantly expressing the human FP receptor or from tissues known to express the receptor, such as the bovine corpus luteum.[8]

  • Radioligand: A radiolabeled form of the natural ligand, typically tritiated prostaglandin F2α ([³H]PGF2α), is used at a fixed concentration.

  • Competitor: The unlabeled compound whose binding affinity is to be determined (e.g., this compound) is added at varying concentrations.

  • Incubation: The receptor preparation, radioligand, and competitor are incubated together in a suitable buffer at a specific temperature (e.g., 22°C) to allow the binding to reach equilibrium.

  • Separation: After incubation, the membrane-bound radioligand is separated from the free radioligand. This is often achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal competition curve is generated, and the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

This robust methodology allows for the precise quantification and comparison of the binding affinities of various compounds to the FP receptor, confirming the high-affinity interaction of this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 15-OH Tafluprost (Tafluprost acid), the biologically active metabolite of the prostaglandin analogue Tafluprost. A critical aspect of analytical methodology in drug development is the cross-validation between different techniques or laboratories to ensure data integrity and consistency. This document outlines the performance characteristics of common analytical methods, details their experimental protocols, and provides a logical framework for a cross-validation study.

Quantitative Data Summary

The selection of an analytical method for this compound is contingent on the required sensitivity, the nature of the biological matrix, and the specific application, such as pharmacokinetic studies or quality control. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Fluorescence (FL) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant techniques.

ParameterHPLC-Fluorescence Detection[1][2]HPLC-UV Detection[3][4]LC-MS/MS[5][6]
Analyte TafluprostTafluprost & TimololTafluprost Acid
Linearity Range 0.05 - 2 µg/mLNot specified10 - 1000 pg/mL
Limit of Quantification (LOQ) 0.048 µg/mLNot specified10 pg/mL
Limit of Detection (LOD) 0.016 µg/mLNot specifiedNot specified
Accuracy (% Recovery) 100.13 ± 1.27Not specifiedWithin ±15% (LLOQ ± 20%)
Precision (% RSD) < 2.0Not specifiedWithin 15% (LLOQ 20%)
Internal Standard BimatoprostMebeverineTafluprost acid-d4

Experimental Protocols

HPLC-Fluorescence Detection Method

This method is suitable for the quantification of Tafluprost in ophthalmic solutions and can be adapted for aqueous humor samples.[1][2][7]

  • Instrumentation: High-Performance Liquid Chromatography system with a fluorescence detector.

  • Column: HyperClone™ ODS (C18), 150 × 4.6 mm, 5 µm particle size.[1][2]

  • Mobile Phase: A green eluent consisting of ethanol and 0.01 M phosphate buffer (60:40 v/v), adjusted to pH 4.5.[1][2]

  • Flow Rate: 1 mL/min.[1][2]

  • Detection: Excitation at 220 nm and emission at 292 nm.[1][2]

  • Internal Standard: Bimatoprost.[1][2]

  • Sample Preparation: For ophthalmic solutions, a simple dilution with the mobile phase is generally sufficient.[7]

HPLC-UV Detection Method

This method has been used for the simultaneous determination of Tafluprost and Timolol in ophthalmic formulations.[3][4]

  • Instrumentation: High-Performance Liquid Chromatography system with a time-programmed UV detector.

  • Column: BDS Hypersil phenyl column.[3][4]

  • Mobile Phase: Acetonitrile and 0.015 M phosphate buffer (50:50 v/v), adjusted to pH 3.5.[3][4]

  • Flow Rate: 1 mL/min.[3][4]

  • Detection: Time-programmed UV detection at 220 nm for the first 4.5 minutes (for Tafluprost) and then at 254 nm for the next 6 minutes.[3][4]

  • Internal Standard: Mebeverine (MEB).[3]

LC-MS/MS Method for Tafluprost Acid

For bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies in plasma, LC-MS/MS is the method of choice.[8]

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).[8]

  • Sample Preparation (Liquid-Liquid Extraction): [6]

    • To 200 µL of plasma, add 20 µL of the internal standard working solution (Tafluprost acid-d4).

    • Add 1 mL of ethyl acetate and vortex vigorously.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent and reconstitute the residue for injection.

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used to determine the metabolite composition.[5]

Visualizations

Signaling Pathway of Tafluprost

Tafluprost is an ester prodrug that is hydrolyzed to its active form, Tafluprost acid (this compound). Tafluprost acid is a prostaglandin F2α analog that acts as a selective agonist for the prostaglandin F receptor.[9] This interaction initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[6][10]

Tafluprost Signaling Pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Tafluprost Tafluprost (Prodrug) Hydrolysis Esterases Tafluprost->Hydrolysis Tafluprost_Acid Tafluprost Acid (this compound) Hydrolysis->Tafluprost_Acid FP_Receptor Prostaglandin F Receptor Tafluprost_Acid->FP_Receptor Binds to Signaling_Cascade Signaling Cascade FP_Receptor->Signaling_Cascade Uveoscleral_Outflow Increased Uveoscleral Outflow Signaling_Cascade->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction Cross-Validation Workflow cluster_labs Comparative Analysis Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria Sample_Prep Prepare & Distribute Homogeneous Sample Sets Define_Protocol->Sample_Prep Lab_A Originating Laboratory (Method A) Sample_Prep->Lab_A Lab_B Receiving Laboratory (Method B) Sample_Prep->Lab_B Data_Analysis Statistical Comparison of Results Lab_A->Data_Analysis Lab_B->Data_Analysis Report Generate Cross-Validation Report Data_Analysis->Report

References

A Comparative Analysis of 15-OH Tafluprost and Novel Prostaglandin Receptor Agonists for Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 15-OH Tafluprost, the biologically active form of the prostaglandin F2α (FP) receptor agonist Tafluprost, against a backdrop of established and emerging glaucoma therapies, reveals its potent intraocular pressure (IOP)-lowering capabilities. This guide provides a detailed comparison with other prostaglandin analogues and novel research compounds, offering valuable insights for researchers, scientists, and drug development professionals in the field of ophthalmology.

Executive Summary

This compound, also known as Tafluprost acid, demonstrates exceptional binding affinity to the FP receptor, a key target in glaucoma treatment. This high affinity translates to significant efficacy in reducing IOP, a primary risk factor for glaucomatous optic neuropathy. This guide benchmarks this compound against traditional prostaglandin analogues like Latanoprost and Travoprost, as well as next-generation compounds such as the dual FP/EP3 receptor agonist Sepetaprost and the selective EP2 receptor agonist Omidenepag isopropyl. The comparative analysis encompasses quantitative data on receptor binding and in-vivo efficacy, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: A Quantitative Comparison of Prostaglandin Receptor Agonists

The following tables summarize the key performance indicators of this compound and its comparators, providing a clear and concise overview of their pharmacological profiles.

Table 1: Prostaglandin F2α (FP) Receptor Binding Affinity

CompoundChemical NameReceptor Target(s)Binding Affinity (Ki)
This compound (Tafluprost acid)(5Z)-7-[(1R,2R,3R,5S)-2-[(1E)-3,3-difluoro-4-phenoxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl]hept-5-enoic acidFP~0.4 nM
Latanoprost acid(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acidFP~98 nM
Travoprost acid(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoic acidFP~35 nM
SepetaprostNot publicly availableFP, EP3Not publicly available
OmidenepagN-(2,6-dichlorobenzoyl)-4-[2-(1H-tetrazol-5-yl)ethyl]-L-phenylalanineEP2Ki = 3.6 nM (for EP2)

Table 2: In-Vivo Intraocular Pressure (IOP) Reduction

CompoundAnimal Model/Study PopulationIOP Reduction
This compound (as Tafluprost 0.0015%)Latanoprost low-responder monkeysMaximal ΔIOP of 2.9 ± 0.2 mmHg (Day 7)[1]
Latanoprost (0.005%)Glaucomatous cynomolgus monkeysPeak IOP reduction of 6.6 ± 1.3 mmHg (Day 5)[2]
Travoprost (0.004%)Patients with normal tension glaucomaMean 24-hour IOP reduction from 12.9 ± 2.2 mmHg to 10.3 ± 2.0 mmHg[3]
Sepetaprost (0.002%)Patients with primary open-angle glaucoma or ocular hypertension-7.0 mmHg reduction from baseline IOP at 6 weeks[4]
Omidenepag isopropyl (0.002%)Latanoprost non-/low-responder patientsMean diurnal IOP reduction of -2.99 mmHg from baseline at Week 4[5]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies, which are outlined below to provide context and support for the comparative analysis.

Prostaglandin F2α (FP) Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the FP receptor.

Methodology: A radioligand binding assay is a standard method used to quantify the interaction between a ligand and a receptor. The general protocol involves:

  • Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from cultured cells or tissues. This is typically achieved by homogenization and centrifugation to isolate the membrane fraction.

  • Radioligand: A radiolabeled ligand with known high affinity for the FP receptor (e.g., [³H]-PGF2α) is used.

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound, Latanoprost acid).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In-Vivo Intraocular Pressure (IOP) Measurement

Objective: To evaluate the efficacy of a compound in lowering IOP in an animal model or human subjects.

Methodology: IOP is measured using a tonometer. The specific protocol can vary depending on the species.

  • Animal Models (Rabbits, Monkeys, Mice):

    • Animal Handling and Anesthesia: Animals are appropriately restrained, and a topical anesthetic is often applied to the cornea to minimize discomfort. In some cases, general anesthesia may be used.

    • Drug Administration: The test compound is typically administered as a single topical drop to one eye, with the contralateral eye often serving as a control.

    • IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a calibrated tonometer (e.g., pneumatonometer, Tono-Pen, or rebound tonometer).

    • Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control groups to determine the efficacy of the compound.

  • Human Clinical Trials:

    • Patient Recruitment: Patients with glaucoma or ocular hypertension are recruited based on specific inclusion and exclusion criteria.

    • Study Design: Studies are often randomized, double-masked, and placebo- or active-controlled.

    • Drug Administration: Patients self-administer the study medication as prescribed (e.g., once daily in the evening).

    • IOP Measurement: IOP is measured at baseline and at follow-up visits using a Goldmann applanation tonometer, which is the gold standard for clinical IOP measurement.

    • Data Analysis: The mean change in IOP from baseline is compared between treatment groups to assess efficacy and safety.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and a typical experimental workflow, adhering to the specified design constraints.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 15-OH_Tafluprost This compound FP_receptor FP Receptor (GPCR) 15-OH_Tafluprost->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation MMP_upregulation MMP Upregulation Ca_release->MMP_upregulation PKC_activation->MMP_upregulation ECM_remodeling Extracellular Matrix Remodeling MMP_upregulation->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Caption: FP Receptor Signaling Pathway in Ciliary Muscle.

Experimental_Workflow_IOP_Study cluster_setup Study Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Rabbit, Monkey) baseline_iop Measure Baseline IOP (Tonometer) animal_model->baseline_iop drug_admin Topical Administration (Test Compound vs. Vehicle) baseline_iop->drug_admin iop_monitoring Monitor IOP at Predetermined Timepoints drug_admin->iop_monitoring data_analysis Calculate Change in IOP from Baseline iop_monitoring->data_analysis statistical_analysis Statistical Comparison (Treated vs. Control) data_analysis->statistical_analysis

Caption: In-Vivo Intraocular Pressure (IOP) Study Workflow.

References

Validating Biomarkers for 15-OH Tafluprost Response: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of potential biomarkers for predicting patient response to 15-OH Tafluprost, the active metabolite of the prostaglandin F2α analog, Tafluprost. It compares Tafluprost with other glaucoma treatments, details experimental protocols for biomarker validation, and outlines the underlying signaling pathways.

Introduction to this compound and the Need for Biomarkers

Tafluprost is a topical prostaglandin analog used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] It is a prodrug that is hydrolyzed in the cornea to its biologically active form, this compound.[2] Like other prostaglandin analogs (PGAs), this compound reduces IOP by increasing the uveoscleral outflow of aqueous humor.[3] While highly effective, there is significant inter-individual variability in patient response to PGAs.[4] The identification and validation of predictive biomarkers are crucial for personalizing glaucoma therapy, optimizing treatment selection, and improving patient outcomes. This guide explores potential tear-based proteomic and genetic biomarkers for this compound response and provides the necessary tools for their validation.

Mechanism of Action: The Prostaglandin FP Receptor Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F (FP) receptor, which is expressed in various ocular tissues, including the ciliary muscle.[5][6] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle, reducing hydraulic resistance and increasing the outflow of aqueous humor.[2]

The key steps in this signaling pathway include:

  • Receptor Binding: this compound binds to and activates the G-protein coupled FP receptor on the surface of ciliary muscle cells.

  • G-Protein Activation: This leads to the activation of a Gq protein, which in turn activates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

  • Downstream Signaling: The increase in intracellular Ca2+ and the activation of DAG lead to the activation of various downstream signaling molecules, including protein kinase C (PKC) and mitogen-activated protein (MAP) kinases.[2][7]

  • Gene Expression and Protein Synthesis: These signaling pathways ultimately converge on the nucleus to regulate the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases (MMPs).[2]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Tafluprost This compound FP_Receptor FP Receptor Tafluprost->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2_ER ER Ca2+ Store IP3->Ca2_ER PKC PKC DAG->PKC Ca2_Cytoplasm Cytoplasmic Ca2+ Ca2_ER->Ca2_Cytoplasm Release Ca2_Cytoplasm->PKC MAPK MAP Kinase Cascade PKC->MAPK Transcription_Factors Transcription Factors (e.g., HIF-1α, EGR-1) MAPK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression MMPs MMPs Gene_Expression->MMPs ECM_Remodeling ECM Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Figure 1: this compound Signaling Pathway.

Potential Biomarkers for this compound Response

Tear Fluid Proteomics

Tear fluid is a rich source of proteins that can reflect the physiological and pathological state of the ocular surface. Several studies have investigated changes in the tear proteome of glaucoma patients and those undergoing treatment with PGAs, identifying potential biomarkers of treatment response.

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation and remodeling of the extracellular matrix. Their expression and activity are upregulated by PGAs and are thought to play a key role in increasing uveoscleral outflow. Elevated levels of MMP-9 in tears have been observed in glaucoma patients.[8]

Cytokines: Cytokines are signaling proteins that mediate inflammation. Altered levels of various cytokines have been reported in the tears of glaucoma patients. For example, high levels of IL-8 in tears have been associated with a lower IOP reduction in response to treatment.[9]

A study analyzing the tear proteome of patients switching from preserved latanoprost to preservative-free tafluprost identified several proteins with altered expression levels, including proteins involved in inflammation (PRR4 and AMYC1) and cell survival (IGJ, TNFSF13).[7] While this study did not directly correlate protein levels with IOP response, it highlights potential candidates for further investigation.

Table 1: Potential Tear Fluid Protein Biomarkers for PGA Response

Biomarker FamilySpecific ProteinsPotential Role in Treatment Response
Matrix Metalloproteinases (MMPs) MMP-2, MMP-9Upregulated by PGAs to increase uveoscleral outflow. Levels may correlate with treatment efficacy.
Cytokines IL-1β, IL-6, IL-8, TNF-αModulate inflammation on the ocular surface. Certain cytokine profiles may predict treatment response.
Other Proteins PRR4, AMYC1, IGJ, TNFSF13Involved in inflammation and cell survival; their expression is altered with tafluprost treatment.
Genetic Markers

Genetic variations, particularly single nucleotide polymorphisms (SNPs), in genes related to the mechanism of action of PGAs can influence treatment response.

Prostaglandin F Receptor (PTGFR) Gene: SNPs in the PTGFR gene, which encodes the FP receptor, have been associated with variability in IOP reduction in response to latanoprost.[10] For example, the rs3753380 SNP has been linked to a poorer response to latanoprost.[10] Given the shared mechanism of action, these SNPs are strong candidates for predicting response to this compound as well.

Table 2: Potential Genetic Biomarkers for PGA Response

GeneSNPAssociation with PGA Response
PTGFR rs3753380Associated with a negative response to latanoprost.[10]
PTGFR rs6686438Associated with a positive response to latanoprost.[10]
PTGFR rs10786455Associated with a positive response to latanoprost.[10]
PTGFR rs6672484Associated with a negative response to latanoprost.[10]
PTGFR rs11578155Associated with a negative response to latanoprost.[10]

Comparison with Alternative Glaucoma Treatments

Tafluprost is one of several PGAs available for the treatment of glaucoma. Other commonly used PGAs include latanoprost, travoprost, and bimatoprost. While all share a similar mechanism of action, there are differences in their efficacy and side effect profiles.

Table 3: Comparison of IOP-Lowering Efficacy of Prostaglandin Analogs

DrugConcentrationMean IOP Reduction from Baseline
Tafluprost 0.0015%31.72% (at 1 month)
Latanoprost 0.005%33.95% (at 1 month)
Travoprost 0.004%33.06% (at 1 month)
Bimatoprost 0.03%34.48% (at 1 month)
Data from a comparative study of four PGAs.[11]

Other classes of IOP-lowering medications include beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors. Surgical and laser therapies are also options for patients who do not respond to or cannot tolerate medical treatment.

Experimental Protocols

Tear Fluid Collection using Schirmer Strips
  • Preparation: Handle Schirmer strips with clean, dry hands or forceps.

  • Placement: Gently pull down the lower eyelid and place the folded, rounded end of the Schirmer strip into the lateral third of the lower conjunctival cul-de-sac.

  • Collection: Instruct the patient to close their eyes gently for 5 minutes.

  • Removal: Carefully remove the strip, avoiding contact with the eyelashes or eyelid margin.

  • Measurement: Measure the length of the wetted area in millimeters from the notch.

  • Storage: Immediately place the strip in a sterile microcentrifuge tube and store at -80°C until protein extraction.[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for MMPs and Cytokines
  • Protein Extraction: Elute proteins from the Schirmer strip by adding an appropriate extraction buffer and centrifuging.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the MMP or cytokine of interest. Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer to remove unbound antibody.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Add the tear protein extracts and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Add a biotinylated detection antibody specific for the target protein. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the protein in the samples is determined by comparing their absorbance to the standard curve.[12][13]

Microarray Analysis of Tear Cytokines
  • Protein Extraction and Quantification: Extract total protein from tear samples and determine the concentration using a protein assay (e.g., Bradford assay).

  • Sample Preparation: Adjust the protein concentration of each sample to be within the detection range of the microarray.

  • Array Hybridization: Incubate the tear samples on a slide pre-spotted with capture antibodies for multiple cytokines. This is typically done overnight at 4°C.

  • Washing: Wash the slides to remove unbound proteins.

  • Detection Antibody Incubation: Incubate the slides with a cocktail of biotinylated detection antibodies.

  • Streptavidin-Fluorophore Incubation: Incubate with a streptavidin-conjugated fluorophore.

  • Scanning: Scan the microarray slide using a laser scanner to detect the fluorescent signals.

  • Data Analysis: The intensity of the fluorescence at each spot is proportional to the concentration of the corresponding cytokine. Analyze the data using specialized software to determine the relative abundance of each cytokine in the samples.[3]

Genotyping of PTGFR SNPs
  • DNA Extraction: Extract genomic DNA from peripheral blood leukocytes using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the region of the PTGFR gene containing the SNP of interest using polymerase chain reaction (PCR) with specific primers.

  • Allelic Discrimination: Genotype the samples using a real-time PCR system with TaqMan SNP genotyping assays. These assays use fluorescently labeled probes that are specific for each allele of the SNP.

  • Data Analysis: The real-time PCR instrument detects the fluorescence emitted by the probes, allowing for the determination of the genotype of each sample (homozygous for allele 1, homozygous for allele 2, or heterozygous).[14]

Experimental Workflow for Biomarker Validation

The validation of a candidate biomarker for this compound response requires a systematic approach, from initial discovery to clinical validation.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation cluster_clinical Phase 3: Clinical Utility Patient_Cohort Recruit Patient Cohort (Glaucoma Patients) Baseline_Data Collect Baseline Data (IOP, Tear Samples, Blood Samples) Patient_Cohort->Baseline_Data Treatment Administer this compound Baseline_Data->Treatment Follow_up Follow-up and Response Assessment (IOP Measurement) Treatment->Follow_up Proteomics_Genomics Untargeted Proteomics (Tears) and Genomics (Blood) Follow_up->Proteomics_Genomics Candidate_Biomarkers Identify Candidate Biomarkers Proteomics_Genomics->Candidate_Biomarkers New_Cohort Recruit Independent Patient Cohort Candidate_Biomarkers->New_Cohort Targeted_Assays Develop Targeted Assays (e.g., ELISA, Genotyping) New_Cohort->Targeted_Assays Biomarker_Measurement Measure Candidate Biomarkers Targeted_Assays->Biomarker_Measurement Correlation_Analysis Correlate Biomarker Levels with IOP Response Biomarker_Measurement->Correlation_Analysis Validated_Biomarkers Identify Validated Biomarkers Correlation_Analysis->Validated_Biomarkers Prospective_Study Prospective Clinical Study Validated_Biomarkers->Prospective_Study Predictive_Model Develop Predictive Model Prospective_Study->Predictive_Model Clinical_Implementation Clinical Implementation Predictive_Model->Clinical_Implementation

Figure 2: Biomarker Validation Workflow.

Conclusion

The validation of biomarkers for this compound response holds immense promise for advancing the personalized treatment of glaucoma. Tear fluid proteomics and genetic analysis of the PTGFR gene have emerged as promising avenues for identifying candidate biomarkers. While further research is needed to establish a direct quantitative correlation between these biomarkers and treatment efficacy, the experimental protocols and workflow outlined in this guide provide a robust framework for their validation. The successful identification of predictive biomarkers will ultimately enable clinicians to select the most effective treatment for individual patients, thereby improving outcomes and preserving vision.

References

A Comparative Analysis of 15-OH Tafluprost and Bimatoprost Acid for Ocular Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties and performance of two key prostaglandin F2α analogs: 15-OH Tafluprost, the active metabolite of Tafluprost, and Bimatoprost acid, the active metabolite of Bimatoprost. Both are potent ocular hypotensive agents used in the management of glaucoma and ocular hypertension. This document synthesizes experimental data on their efficacy, receptor binding, signaling pathways, and safety profiles to assist in research and development.

Executive Summary

Both this compound and Bimatoprost acid effectively reduce intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor. Clinical and preclinical evidence suggests that while both are highly effective, there are nuances in their receptor affinity and side effect profiles. Bimatoprost has shown a statistically significant greater IOP reduction in some head-to-head trials.[1] Tafluprost, particularly in its preservative-free formulations, may offer advantages in terms of ocular surface tolerability.[2]

Data Presentation

Table 1: Comparative Efficacy in Intraocular Pressure (IOP) Reduction
ParameterThis compound (as Tafluprost)Bimatoprost Acid (as Bimatoprost)Key Findings & Citations
Mean IOP Reduction (Clinical Studies) 5.4 mmHg (27%) in one study.[1] IOP lowering effect is similar to other PGAs.[3]6.8 mmHg (33%) in one study.[1] Generally shows a trend for slightly greater IOP reduction.[4] A meta-analysis showed bimatoprost has a better IOP-reducing efficacy than latanoprost.[5]Bimatoprost demonstrated a statistically greater IOP reduction compared to tafluprost in a 3-month crossover trial.[1] However, other studies suggest comparable efficacy among prostaglandin analogs.[3][4]
IOP Reduction in Latanoprost Low-Responders (Preclinical) Showed significant IOP reduction in monkeys who were low-responders to latanoprost.Data not specifically available for latanoprost low-responders.Tafluprost may be an effective option for patients who do not respond adequately to latanoprost.[6]
Potency in Ocular Normotensive/Hypertensive Monkeys 0.0025% tafluprost lowered IOP significantly more than 0.005% latanoprost.[7]Potent IOP-lowering effects demonstrated in multiple studies.[8]Both are potent ocular hypotensive agents in primate models. Tafluprost has shown greater potency than latanoprost in some monkey studies.[7]
Table 2: Receptor Binding Affinity and Functional Activity
ParameterThis compound (Tafluprost Acid)Bimatoprost AcidKey Findings & Citations
Affinity for FP Receptor (Ki) Ki of 0.4 nM.[7] Reported to have an affinity for the human prostaglandin F receptor that is about 12 times higher than that of latanoprost acid.[9]Ki = 83 nM.[10]Tafluprost acid exhibits a significantly higher binding affinity for the FP receptor compared to bimatoprost acid.[7][10]
Receptor Selectivity High selectivity for the FP receptor with almost no affinity for other prostanoid receptors.[7][11]Less selective, with notable affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors in addition to the FP receptor.[10]Tafluprost acid is a more selective FP receptor agonist. Bimatoprost acid's activity at other EP receptors may contribute to its overall effects.[10]
Functional Activity (EC50) Potent FP receptor agonist.Potent functional activity at both FP (EC50 = 2.8-3.8 nM) and EP1 (EC50 = 2.7 nM) receptors.[10]Both are potent agonists at the FP receptor. Bimatoprost acid also demonstrates high potency at the EP1 receptor.[10]
Table 3: Comparative Safety and Tolerability
ParameterTafluprostBimatoprostKey Findings & Citations
Conjunctival Hyperemia Generally associated with a lower incidence and severity of conjunctival hyperemia compared to bimatoprost.[3][12]Higher incidence of conjunctival hyperemia is a commonly reported side effect.[3][5]Switching from bimatoprost to tafluprost can significantly reduce the severity of conjunctival hyperemia.[12]
Ocular Surface Disease (OSD) Symptoms Preservative-free formulations are associated with improved ocular surface health and reduced OSD symptoms.[2]Formulations containing preservatives like benzalkonium chloride (BAK) can contribute to OSD.[12]The absence of preservatives in some tafluprost formulations is a key advantage for patients with pre-existing ocular surface conditions.[2]
Eyelash Growth and Pigmentation Can cause eyelash growth and iris pigmentation, similar to other prostaglandin analogs.[13]Also known to cause significant eyelash growth and iris and periocular skin pigmentation.[13]These side effects are characteristic of the prostaglandin analog class of drugs.
In Vitro Cytotoxicity Preservative-free tafluprost demonstrates very low to no pro-apoptotic, pro-necrotic, or pro-oxidative effects on conjunctival epithelial cells.[2]BAK-containing bimatoprost formulations show higher in vitro toxicity profiles compared to preservative-free tafluprost.[2]The preservative, rather than the active molecule, appears to be the primary driver of in vitro cytotoxicity.[2]

Experimental Protocols

Prostaglandin FP Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the prostaglandin F (FP) receptor.

1. Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing the human FP receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]-PGF2α.

  • Test Compounds: this compound and Bimatoprost acid.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C).

  • 96-well plates.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer to a desired protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled test compound (this compound or Bimatoprost acid) or buffer (for total binding) or a high concentration of unlabeled PGF2α (for non-specific binding).

    • A fixed concentration of the radioligand, [3H]-PGF2α (typically at or below its Kd).

    • The cell membrane preparation.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the competitor. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (Intracellular Calcium Mobilization)

This protocol describes a method to assess the functional potency (EC50) of prostaglandin agonists by measuring changes in intracellular calcium concentration ([Ca2+]i).

1. Materials:

  • Cells: A cell line stably expressing the human FP receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound and Bimatoprost acid.

  • Fluorescence plate reader with an injection system.

2. Procedure:

  • Cell Culture: Plate the FP receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 1 hour) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Inject varying concentrations of the test compound (this compound or Bimatoprost acid) into the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 90 seconds).

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the log concentration of the agonist to generate a dose-response curve. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Measurement of Intraocular Pressure in Clinical Trials

The gold standard for measuring IOP in clinical trials is Goldmann Applanation Tonometry (GAT).[14]

1. Equipment:

  • Slit-lamp biomicroscope.

  • Goldmann applanation tonometer.

  • Topical anesthetic (e.g., proparacaine).

  • Fluorescein sodium strips or solution.

  • Cobalt blue filter.

2. Procedure:

  • Patient Preparation: Explain the procedure to the patient. Instill a drop of topical anesthetic and apply fluorescein to the tear film of the eye to be measured.

  • Slit-lamp Setup: The patient is seated at the slit lamp with their chin on the chin rest and forehead against the headrest. The cobalt blue filter is engaged on the slit lamp.

  • Tonometer Positioning: The calibrated tonometer, with a disinfected prism tip, is moved forward until it gently applanates (flattens) the central cornea.

  • Mire Visualization: The clinician views two semi-circular mires through the slit-lamp oculars.

  • Pressure Adjustment: The dial on the tonometer is adjusted until the inner edges of the two fluorescein mires just touch.

  • Reading: The IOP in millimeters of mercury (mmHg) is read directly from the tonometer dial. This process is typically repeated for accuracy.

Mandatory Visualizations

G cluster_0 Prostaglandin Analog Action Prostaglandin Analog\n(this compound or Bimatoprost Acid) Prostaglandin Analog (this compound or Bimatoprost Acid) FP Receptor FP Receptor Prostaglandin Analog\n(this compound or Bimatoprost Acid)->FP Receptor Binds to Gq Protein Activation Gq Protein Activation FP Receptor->Gq Protein Activation Activates PLC Activation PLC Activation Gq Protein Activation->PLC Activation Activates IP3 & DAG Production IP3 & DAG Production PLC Activation->IP3 & DAG Production Leads to Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 & DAG Production->Increased Intracellular Ca2+ Induces MMP Upregulation MMP Upregulation Increased Intracellular Ca2+->MMP Upregulation Stimulates Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Upregulation->Extracellular Matrix Remodeling Causes Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Results in IOP Reduction IOP Reduction Increased Uveoscleral Outflow->IOP Reduction Leads to

Caption: Signaling pathway of prostaglandin analogs for IOP reduction.

G cluster_0 Phase 1: Sample Preparation & Incubation cluster_1 Phase 2: Separation & Measurement cluster_2 Phase 3: Data Analysis A Prepare cell membranes with FP receptors B Add radioligand ([3H]-PGF2α) and competitor (Tafluprost/Bimatoprost acid) to 96-well plate A->B C Incubate to reach equilibrium B->C D Filter to separate bound and free radioligand C->D End of Incubation E Wash filters to remove non-specific binding D->E F Measure radioactivity with scintillation counter E->F G Calculate specific binding F->G Raw Data H Plot dose-response curve G->H I Determine IC50 and calculate Ki H->I

Caption: Experimental workflow for a competitive radioligand binding assay.

G Start Start Anesthetize Cornea & Apply Fluorescein Anesthetize Cornea & Apply Fluorescein Start->Anesthetize Cornea & Apply Fluorescein Position Patient at Slit Lamp Position Patient at Slit Lamp Anesthetize Cornea & Apply Fluorescein->Position Patient at Slit Lamp Engage Cobalt Blue Filter Engage Cobalt Blue Filter Position Patient at Slit Lamp->Engage Cobalt Blue Filter Gently Applanate Cornea with Tonometer Prism Gently Applanate Cornea with Tonometer Prism Engage Cobalt Blue Filter->Gently Applanate Cornea with Tonometer Prism Observe Semicircular Mires Observe Semicircular Mires Gently Applanate Cornea with Tonometer Prism->Observe Semicircular Mires Adjust Tonometer Dial Adjust Tonometer Dial Observe Semicircular Mires->Adjust Tonometer Dial Adjust Tonometer Dial->Observe Semicircular Mires Re-adjust Align Inner Edges of Mires Align Inner Edges of Mires Adjust Tonometer Dial->Align Inner Edges of Mires Read IOP from Dial (mmHg) Read IOP from Dial (mmHg) Align Inner Edges of Mires->Read IOP from Dial (mmHg) Alignment Achieved End End Read IOP from Dial (mmHg)->End

Caption: Logical workflow for Goldmann Applanation Tonometry.

References

Safety Operating Guide

Proper Disposal of 15-OH Tafluprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 15-OH Tafluprost, a metabolite of the prostaglandin F2α analog Tafluprost, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and related materials in a laboratory setting. Adherence to these procedures will help mitigate risks associated with this potent compound and ensure compliance with regulatory standards.

Hazard Profile and Safety Considerations

Table 1: Summary of Hazard Information for Tafluprost and Related Compounds

Hazard ClassificationDescriptionSource
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity Causes damage to organs through single or repeated exposure.
Acute Oral Toxicity Harmful if swallowed.
Eye Irritation Causes serious eye irritation.
Aquatic Chronic Toxicity May cause long-lasting harmful effects to aquatic life.

Given these hazards, all personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves (double-gloving is recommended), when handling this compound. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

This protocol is designed to ensure the safe and compliant disposal of this compound waste from a laboratory setting.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated pipette tips, vials, gloves, and bench paper, must be segregated. Place these materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, such as unused solutions and rinsate from cleaning contaminated glassware, in a separate, dedicated, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Management:

    • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Waste"), relevant hazard symbols, and the date of accumulation.

    • Keep waste containers securely sealed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Secondary containment should be used for all liquid waste containers.

  • Final Disposal:

    • The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

    • Do not, under any circumstances, dispose of this compound waste down the drain or in the regular trash.

Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.

start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Securely in Designated Area with Secondary Containment solid_container->storage liquid_container->storage ehs Contact EHS for Professional Disposal storage->ehs

Disposal workflow for this compound waste.

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert:

    • Immediately alert personnel in the vicinity of the spill.

    • If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.

  • Contain the Spill:

    • Wearing appropriate PPE, contain the spill by using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Contaminated Material:

    • Carefully collect the absorbent material and any other contaminated items (e.g., broken glassware).

    • Place all collected materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Decontaminate the spill area according to your laboratory's standard operating procedures for hazardous materials. This may involve washing the area with a suitable solvent, followed by soap and water. Collect all cleaning materials and dispose of them as hazardous waste.

  • Documentation:

    • Document the spill and the cleanup procedure in your laboratory records.

The following diagram outlines the logical steps for responding to a spill.

spill Spill Occurs alert Alert Personnel & Evacuate if Necessary spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material into Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate document Document Incident decontaminate->document

Personal protective equipment for handling 15-OH Tafluprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 15-OH Tafluprost, a potent prostaglandin analog. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Note that specific safety data for this compound is limited; therefore, these guidelines are based on information for the related compound Tafluprost and general protocols for handling highly potent active pharmaceutical ingredients (HPAPIs).

Personal Protective Equipment (PPE)

Due to its potent nature, appropriate personal protective equipment must be worn at all times when handling this compound to prevent accidental exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification/Standard
Eye Protection Safety GogglesANSI Z87.1 certified, with side shields.
Hand Protection GlovesNitrile gloves (double gloving recommended).
Body Protection Lab CoatImpervious, disposable or dedicated, and buttoned.
Sleeve ProtectorsRecommended to prevent skin contact.
Respiratory RespiratorNIOSH-approved respirator with appropriate cartridges.

Handling and Operational Plan

Handling of this compound should be performed in a designated area with controlled access. All personnel must be trained on the specific hazards and handling procedures for this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Ensure the designated handling area, such as a chemical fume hood or a ventilated balance enclosure, is clean and operational.

    • Gather all necessary equipment, including an analytical balance, spatulas, weighing paper/boats, and vials.

    • Don the appropriate PPE as outlined in Table 1.

  • Weighing:

    • Carefully weigh the required amount of this compound powder using a tared weighing vessel inside the ventilated enclosure.

    • Avoid generating dust. If any material is spilled, follow the spill cleanup procedure immediately.

  • Solution Preparation:

    • Add the desired solvent to the vial containing the weighed this compound.

    • Cap the vial securely and mix by vortexing or sonication until the solid is fully dissolved.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling:

    • Wipe down the work surface and all equipment with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the designated area, avoiding self-contamination, and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE, weighing paper, and other disposables should be collected in a dedicated, labeled hazardous waste container.
Liquid Waste Unused solutions and solvent rinses should be collected in a sealed, labeled hazardous waste container.
Sharps Contaminated needles and other sharps should be placed in a designated sharps container for hazardous waste.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert others.

  • Wear appropriate PPE, including respiratory protection.

  • For small powder spills, gently cover with a damp paper towel to avoid raising dust and then use an absorbent material to clean the area.

  • For liquid spills, use an absorbent material to contain and clean up the spill.

  • Decontaminate the spill area with a suitable deactivating agent.

  • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_area Prepare Designated Area (Fume Hood/Ventilated Enclosure) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area & Equipment prepare_solution->decontaminate Complete Handling dispose_waste Dispose of Contaminated Materials decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Occurs spill_response Follow Spill Response Protocol spill->spill_response exposure Personnel Exposure exposure_response Follow Exposure Response Protocol exposure->exposure_response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.